4-Morpholin-4-YL-2-phenyl-butyric acid
Description
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Properties
IUPAC Name |
4-morpholin-4-yl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)13(12-4-2-1-3-5-12)6-7-15-8-10-18-11-9-15/h1-5,13H,6-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZMZIVJODDPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697156 | |
| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858712-33-1 | |
| Record name | 4-(Morpholin-4-yl)-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Morpholin-4-yl-2-phenyl-butyric Acid
This guide provides a comprehensive overview of a robust synthetic pathway to 4-Morpholin-4-yl-2-phenyl-butyric acid, a molecule of interest for researchers in drug discovery and development. The document details a logical, multi-step synthesis, outlines rigorous characterization protocols, and offers insights into the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.
Introduction
This compound is a substituted carboxylic acid derivative incorporating a morpholine moiety. The presence of the phenylacetic acid pharmacophore, combined with the versatile morpholine ring, makes this compound and its analogues attractive targets for medicinal chemistry programs. Morpholine, a common heterocycle in approved drugs, can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[1][2] This guide presents a feasible and well-documented approach to synthesize and thoroughly characterize this target compound, providing a solid foundation for further research and development.
Strategic Approach to Synthesis
The synthesis of this compound is best approached through a convergent strategy. The core of this strategy involves the initial preparation of a 2-phenylbutyric acid backbone functionalized with a suitable leaving group at the 4-position. This intermediate then undergoes a nucleophilic substitution reaction with morpholine to yield the final product. This approach allows for the modular construction of the molecule and facilitates purification at intermediate stages.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Phenylbutyric Acid
The synthesis of the 4-phenylbutyric acid precursor is a well-established two-step process commencing with a Friedel-Crafts acylation followed by a Clemmensen reduction.
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
This reaction establishes the carbon skeleton of the target molecule by acylating benzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride.[3][4]
-
Materials:
-
Benzene (anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous)
-
Concentrated Hydrochloric acid
-
Ice
-
Sodium hydroxide solution (5%)
-
-
Procedure:
-
To a stirred suspension of powdered aluminum chloride in anhydrous benzene, cooled in an ice bath, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water, then with a 5% sodium hydroxide solution to extract the acidic product.
-
Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., water or ethanol/water) to afford the purified product.
-
Step 2: Synthesis of 4-Phenylbutyric acid via Clemmensen Reduction
The keto group of 4-oxo-4-phenylbutanoic acid is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid.[5]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Zinc (mossy)
-
Mercuric chloride
-
Concentrated Hydrochloric acid
-
Toluene
-
-
Procedure:
-
Prepare amalgamated zinc by stirring mossy zinc with a solution of mercuric chloride in dilute hydrochloric acid for a few minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add water, concentrated hydrochloric acid, toluene, and 4-oxo-4-phenylbutanoic acid.
-
Reflux the mixture vigorously for 24-30 hours, with periodic additions of concentrated hydrochloric acid.
-
After cooling, separate the organic layer and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 4-phenylbutyric acid can be purified by vacuum distillation.[3][6]
-
Part 2: Synthesis of this compound
This part of the synthesis involves the functionalization of the 4-phenylbutyric acid intermediate and the subsequent introduction of the morpholine moiety.
Step 3: Synthesis of 2-Bromo-4-phenylbutyric acid
While not explicitly found in the search results, a plausible next step is the bromination at the alpha-position to the carboxylic acid. A standard method for this transformation is the Hell-Volhard-Zelinsky reaction. However, for better control, using N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid is a viable alternative.
-
Materials:
-
4-Phenylbutyric acid
-
N-Bromosuccinimide (NBS)
-
Catalytic amount of 48% Hydrobromic acid (HBr)
-
Carbon tetrachloride (or another suitable inert solvent)
-
-
Procedure:
-
Dissolve 4-phenylbutyric acid in carbon tetrachloride.
-
Add a catalytic amount of 48% HBr.
-
Add NBS portion-wise while irradiating with a UV lamp or heating to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide by-product.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2-bromo-4-phenylbutyric acid, which can be used in the next step without further purification or purified by column chromatography.
-
Step 4: Synthesis of this compound via Nucleophilic Substitution
The final step involves the reaction of the synthesized 2-bromo-4-phenylbutyric acid with morpholine. This is a standard nucleophilic substitution reaction where the nitrogen atom of morpholine displaces the bromide.[7][8]
-
Materials:
-
2-Bromo-4-phenylbutyric acid
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
-
Procedure:
-
Dissolve 2-bromo-4-phenylbutyric acid in acetonitrile.
-
Add an excess of morpholine (typically 2-3 equivalents) and a slight excess of potassium carbonate.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess morpholine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |
| -CH(Ph)- | 3.50 - 3.70 | Triplet | 1H |
| Morpholine -CH₂-N- | 2.40 - 2.60 | Multiplet | 4H |
| Morpholine -CH₂-O- | 3.60 - 3.80 | Multiplet | 4H |
| -CH₂-CH₂-N | 2.20 - 2.40 | Multiplet | 2H |
| -CH₂-CH(Ph)- | 1.90 - 2.10 | Multiplet | 2H |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[9] The protons of the morpholine ring adjacent to the nitrogen will appear at a higher field (lower ppm) compared to those adjacent to the more electronegative oxygen atom. The chair conformation of the morpholine ring can lead to more complex splitting patterns for the methylene protons.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| Phenyl C (quaternary) | 140 - 145 |
| Phenyl CH | 127 - 130 |
| Morpholine -CH₂-O- | 65 - 70 |
| -CH₂-N (on butyric chain) | 55 - 60 |
| Morpholine -CH₂-N- | 50 - 55 |
| -CH(Ph)- | 45 - 50 |
| -CH₂-CH(Ph)- | 30 - 35 |
Note: The chemical shifts are approximate.[11]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound. For this compound (C₁₆H₂₃NO₃), the expected molecular weight is approximately 277.36 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z = 277
-
Loss of COOH: [M - 45]⁺, m/z = 232
-
Cleavage of the morpholine ring: Characteristic fragments of the morpholine cation (m/z = 86 or 57) may be observed.[12][13]
-
Benzylic cleavage: A prominent peak at m/z = 91 corresponding to the tropylium ion is expected.
-
Other fragmentations involving the butyric acid chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy will identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic acid) | 1700 - 1725 |
| C-H stretch (Aromatic) | 3000 - 3100 |
| C-H stretch (Aliphatic) | 2850 - 3000 |
| C-O-C stretch (Ether in morpholine) | 1070 - 1150 |
| C-N stretch (Tertiary amine) | 1020 - 1250 |
The FTIR spectrum of morpholine itself shows characteristic C-H stretching vibrations in the 2850-3100 cm⁻¹ region.[14]
Purity Assessment
The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of a high-purity compound.
Conclusion
This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this compound for further investigation in their drug discovery and development endeavors. The provided rationale for each step and the expected characterization data serve as a valuable resource for troubleshooting and ensuring the successful execution of this synthesis.
References
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The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. Available at: [Link]
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(a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. Available at: [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. Available at: [Link]
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Observed IR spectrum of neutral morpholine and the calculated spectrum... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine - ResearchGate. Available at: [Link]
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1H and 13C NMR spectra of N-substituted morpholines - PubMed. Available at: [Link]
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1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. Available at: [Link]
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Recognizing the NMR pattern for morpholine - ACD/Labs. Available at: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. Available at: [Link]
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Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. Available at: [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. Available at: [Link]
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Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
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SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1 - Googleapis.com. Available at: [Link]
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Synthesis of 4-phenylbutyric acid - Justia Patents. Available at: [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. Available at: [Link]
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Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC - NIH. Available at: [Link]
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Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - ChemRxiv. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Biological Activity of Phenylbutyric Acid Derivatives: A Focus on 4-Phenylbutyric Acid (4-PBA) as a Core Scaffold
For Distribution To: Researchers, Scientists, and Drug Development Professionals
A Note on Scope: Initial literature searches did not yield specific data on the in vitro biological activity of 4-Morpholin-4-YL-2-phenyl-butyric acid. Consequently, this technical guide focuses on the extensively studied and structurally related compound, 4-phenylbutyric acid (4-PBA). The principles, mechanisms, and experimental protocols detailed herein for 4-PBA provide a robust foundational framework for investigating novel derivatives, including those containing a morpholine moiety. A dedicated section will discuss the potential implications of such a structural modification.
Executive Summary: The Multifaceted Profile of 4-Phenylbutyric Acid
4-Phenylbutyric acid (4-PBA) is a small aromatic fatty acid that has garnered significant attention in the scientific community for its diverse biological activities. Initially approved for the treatment of urea cycle disorders, its utility has expanded into various research areas due to its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2][3] This guide will delve into the core in vitro biological activities of 4-PBA, providing both mechanistic insights and practical experimental protocols to empower researchers in their drug discovery and development endeavors.
Core Mechanisms of Action: A Dichotomy of Function
The in vitro effects of 4-PBA are primarily attributed to two distinct, yet potentially interconnected, mechanisms of action: alleviation of endoplasmic reticulum (ER) stress and inhibition of histone deacetylases.
Chemical Chaperone and ER Stress Attenuation
The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and transport.[4] A disruption in these processes leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[4] This, in turn, activates the unfolded protein response (UPR), a signaling cascade aimed at restoring proteostasis.[2] However, prolonged ER stress can trigger apoptosis.
4-PBA acts as a chemical chaperone, a small molecule that can stabilize proteins and facilitate their proper folding, thereby alleviating ER stress.[2][5] This has been demonstrated in numerous in vitro models. For instance, treatment with 4-PBA has been shown to reduce the expression of key ER stress markers like GRP78 and CHOP in various cell types.[4] While the precise molecular interaction is not fully elucidated, it is believed that 4-PBA's amphipathic nature allows it to interact with exposed hydrophobic regions of misfolded proteins, preventing their aggregation and promoting a more favorable conformation.
However, it is important to note that some studies suggest 4-PBA's effect on proteostasis may be indirect. It has been proposed that 4-PBA may act as a weak inhibitor of mRNA translation, reducing the protein load on the ER and thereby giving the cell more time to cope with misfolded proteins.[6]
Caption: The Unfolded Protein Response (UPR) and points of 4-PBA intervention.
Histone Deacetylase (HDAC) Inhibition
4-PBA and its primary metabolite, phenylacetate, are recognized inhibitors of histone deacetylases.[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes. This mechanism is thought to underlie many of 4-PBA's therapeutic effects, including its influence on cell differentiation and apoptosis.
The HDAC inhibitory activity of 4-PBA is considered to be non-isoform-specific. In vitro studies have shown that 4-PBA can increase the expression of genes like GLUT4 by promoting histone hyperacetylation at specific promoter regions.[7] This effect appears to be independent of its role in ER stress modulation.[7]
Key In Vitro Biological Activities and Experimental Workflows
Anti-inflammatory Effects
4-PBA exhibits significant anti-inflammatory properties in vitro. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various cell models, including synovial fibroblasts and spleen cells.[4][8] The mechanism often involves the suppression of key inflammatory signaling pathways like NF-κB and MAPKs.[4]
-
Cell Culture: Culture murine spleen cells or human synovial fibroblasts in appropriate media.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) or a pro-inflammatory cytokine like IL-1β.
-
Treatment: Co-incubate the stimulated cells with varying concentrations of 4-PBA for 24-72 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Protein Expression Analysis: Lyse the cells and perform Western blotting to assess the expression and phosphorylation status of key inflammatory proteins like NF-κB p65.[8]
Caption: Workflow for assessing the in vitro anti-inflammatory effects of 4-PBA.
Effects on Cell Proliferation and Viability
The impact of 4-PBA on cell proliferation is context-dependent. In some models, such as rheumatoid arthritis synovial fibroblasts, 4-PBA inhibits proliferation induced by inflammatory stimuli.[4] In other contexts, it may have minimal effects on cell viability at therapeutic concentrations.
-
Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate.
-
Treatment: After cell attachment, incubate with various concentrations of 4-PBA for 24 to 48 hours.
-
Proliferation Assessment: Measure cell proliferation using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8) or an MTT assay.
-
Viability Assessment: To specifically assess cytotoxicity, use a higher range of concentrations and measure cell viability after a set incubation period using a similar colorimetric assay.[4]
Regulation of Gene Expression
As an HDAC inhibitor, 4-PBA can modulate the expression of a wide range of genes. This has been particularly studied in the context of glucose metabolism, where 4-PBA increases the expression of the GLUT4 glucose transporter in C2C12 myotubes.[7]
-
Cell Treatment: Treat C2C12 myotubes with 4-PBA for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the gene of interest (e.g., GLUT4) and a housekeeping gene for normalization.
-
Chromatin Immunoprecipitation (ChIP): To confirm the mechanism, perform a ChIP assay using an antibody against acetylated histone H3 to assess the acetylation status of the GLUT4 promoter region.[7]
Quantitative Data Summary
| Biological Activity | Cell Line/System | Key Finding | Concentration Range | Reference |
| Anti-inflammatory | IL-1β-stimulated SFs | Inhibition of MMP-1 and MMP-3 expression | Not specified | [4] |
| Anti-inflammatory | Mouse Spleen Cells | Inhibition of IFN-γ, IL-6, TNF-α | Not specified | [8] |
| Gene Regulation | C2C12 Myotubes | Increased GLUT4 expression | Not specified | [7] |
| ER Stress Reduction | Thapsigargin-treated melanoma cells | Reduction of ER stress | 0.38–24 µM | [9] |
| Translation Inhibition | Rabbit Reticulocyte Lysate | Decreased luciferase activity | >1 mM | [6] |
The Potential Impact of the Morpholine Moiety
The introduction of a morpholine group to the 4-phenylbutyric acid scaffold, as in "this compound," represents a significant structural modification that could profoundly alter its biological activity. Morpholine is a common heterocyclic moiety in medicinal chemistry, often introduced to improve physicochemical properties such as solubility and metabolic stability.[10]
Hypothesized Effects:
-
Altered Potency: The morpholine group could influence the binding affinity of the molecule for its targets. For instance, in a series of 4-morpholino-2-phenylquinazolines, the morpholine moiety was crucial for potent inhibition of PI3 kinase p110alpha.[11]
-
Modified Target Profile: The addition of the morpholine ring could introduce new interactions with biological targets, potentially leading to a different or expanded pharmacological profile compared to 4-PBA.
-
Changes in Physicochemical Properties: The morpholine group is likely to increase the polarity and aqueous solubility of the compound, which could affect its cell permeability and bioavailability in in vitro systems.
Further investigation into derivatives containing the morpholine moiety is warranted to elucidate their specific biological activities.[12][13][14]
Conclusion and Future Directions
4-Phenylbutyric acid is a pleiotropic molecule with well-documented in vitro activities as a chemical chaperone and HDAC inhibitor. Its ability to modulate ER stress, inflammation, and gene expression makes it a valuable tool for biomedical research and a promising scaffold for the development of new therapeutic agents. While direct data on this compound is currently unavailable, the comprehensive understanding of 4-PBA's bioactivity provides a clear and logical roadmap for the investigation of this and other novel derivatives. Future studies should focus on direct, head-to-head comparisons of such derivatives with the parent compound, 4-PBA, to systematically evaluate the impact of structural modifications on the multifaceted biological profile.
References
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4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. PubMed Central. [Link]
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Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
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Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. [Link]
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4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. PubMed Central. [Link]
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Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. ResearchGate. [Link]
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The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed. [Link]
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4-Phenylbutyric acid enhances the mineralization of osteogenesis imperfecta iPSC-derived osteoblasts. PubMed. [Link]
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In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. PubMed. [Link]
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Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. PubMed. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
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4-Phenylbutyric Acid Protects Against Neuronal Cell Death by Primarily Acting as a Chemical Chaperone Rather Than Histone Deacetylase Inhibitor. PubMed. [Link]
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Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed. [Link]
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4-Phenylbutyric acid accelerates rehabilitation of barrier function in IPEC-J2 cell monolayer model. PubMed Central. [Link]
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4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress. PubMed. [Link]
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- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Morpholin-4-YL-2-phenyl-butyric acid
Abstract
4-Morpholin-4-YL-2-phenyl-butyric acid is a synthetic compound with a chemical structure suggestive of multiple biological activities. This document provides a comprehensive exploration of its potential mechanisms of action, drawing parallels from structurally similar compounds and established pharmacological principles. We will delve into three primary putative mechanisms: central nervous system stimulant activity, modulation of endoplasmic reticulum stress and histone deacetylase inhibition, and dopamine receptor antagonism. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the systematic investigation of this compound. Detailed experimental protocols, data presentation tables, and conceptual diagrams are provided to facilitate further research and validation.
Introduction and Structural Analysis
The chemical structure of this compound integrates key pharmacophores that hint at its potential biological targets. The molecule comprises a morpholine ring, a phenyl group, and a butyric acid moiety. This unique combination suggests that the compound could interact with a variety of physiological pathways. The morpholine and phenyl groups are present in several centrally acting agents, while the phenylbutyric acid backbone is a known modulator of cellular stress and gene expression. The following sections will dissect the potential mechanisms of action stemming from these structural features.
Putative Mechanism I: Central Nervous System Stimulant Activity
The structural similarity of this compound to known psychostimulants, such as Fenbutrazate and its active metabolite phenmetrazine, forms the basis of our first hypothesis. Fenbutrazate, a derivative of phenmetrazine, acts as an appetite suppressant with stimulant properties[1]. Phendimetrazine, another related compound, is a prodrug that is metabolized to phenmetrazine, a norepinephrine-dopamine releasing agent[2]. These compounds typically increase the levels of catecholamines in the synaptic cleft, leading to enhanced neurotransmission[3].
Hypothesis: this compound acts as a central nervous system stimulant by promoting the release and/or inhibiting the reuptake of monoamine neurotransmitters such as dopamine and norepinephrine.
Experimental Protocol: In Vitro Neurotransmitter Release and Reuptake Assays
This protocol outlines the steps to assess the effect of the compound on neurotransmitter dynamics in isolated nerve terminals (synaptosomes).
Objective: To determine if this compound induces the release or inhibits the reuptake of [3H]dopamine and [3H]norepinephrine in rat striatal and hippocampal synaptosomes, respectively.
Methodology:
-
Synaptosome Preparation:
-
Isolate striatum and hippocampus from adult Sprague-Dawley rats.
-
Homogenize the tissues in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Release Assay:
-
Pre-load synaptosomes by incubating with [3H]dopamine or [3H]norepinephrine for 15 minutes at 37°C.
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the pre-loaded synaptosomes and incubate with varying concentrations of this compound or a positive control (e.g., amphetamine).
-
After incubation, pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a liquid scintillation counter.
-
Calculate the percentage of neurotransmitter release.
-
-
Neurotransmitter Reuptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a positive control (e.g., cocaine for dopamine reuptake, desipramine for norepinephrine reuptake) for 10 minutes at 37°C.
-
Initiate the reuptake reaction by adding [3H]dopamine or [3H]norepinephrine.
-
After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radiolabel.
-
Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.
-
Calculate the percentage of reuptake inhibition.
-
Data Presentation
| Concentration (µM) | % [3H]Dopamine Release (Mean ± SEM) | % [3H]Dopamine Reuptake Inhibition (Mean ± SEM) | % [3H]Norepinephrine Release (Mean ± SEM) | % [3H]Norepinephrine Reuptake Inhibition (Mean ± SEM) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Positive Control |
Logical Workflow for CNS Stimulant Activity Investigation
Caption: Workflow for investigating CNS stimulant properties.
Putative Mechanism II: ER Stress Modulation and HDAC Inhibition
The presence of the 4-phenylbutyric acid (4-PBA) moiety in the target molecule suggests a potential role in modulating cellular stress and gene expression. 4-PBA is a well-characterized chemical chaperone that alleviates endoplasmic reticulum (ER) stress and also functions as a histone deacetylase (HDAC) inhibitor[4][5][6]. ER stress is implicated in various inflammatory diseases, and its inhibition by 4-PBA has shown therapeutic effects[7][8]. As an HDAC inhibitor, 4-PBA can alter gene expression, leading to anti-cancer and other therapeutic effects[4][9].
Hypothesis: this compound mitigates cellular stress by acting as a chemical chaperone to reduce ER stress and/or as an HDAC inhibitor to modulate gene expression.
Experimental Protocol: ER Stress and HDAC Inhibition Assays
This protocol details the investigation of the compound's effects on ER stress markers and HDAC activity.
Objective: To determine if this compound can reduce the expression of ER stress markers in a cell-based model and inhibit the activity of HDAC enzymes.
Methodology:
-
Cell Culture and ER Stress Induction:
-
Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line like HeLa) in appropriate media.
-
Induce ER stress by treating the cells with an agent like tunicamycin or thapsigargin for a specified duration.
-
Co-treat a set of cells with the ER stress inducer and varying concentrations of this compound or 4-PBA as a positive control.
-
-
Western Blot Analysis of ER Stress Markers:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ER stress markers, including GRP78 (BiP), phosphorylated PERK (p-PERK), and CHOP.
-
Use a loading control, such as β-actin, to normalize the results.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative expression levels of the ER stress markers.
-
-
HDAC Activity Assay:
-
Use a commercially available colorimetric or fluorometric HDAC activity assay kit.
-
Incubate nuclear extracts or purified HDAC enzymes with the HDAC substrate and varying concentrations of this compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Follow the manufacturer's instructions to develop the signal and measure the absorbance or fluorescence.
-
Calculate the percentage of HDAC inhibition.
-
Data Presentation
Table 2: Effect on ER Stress Markers
| Treatment | Relative GRP78 Expression (Fold Change) | Relative p-PERK Expression (Fold Change) | Relative CHOP Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| ER Stress Inducer | |||
| Inducer + 1 µM Compound | |||
| Inducer + 10 µM Compound | |||
| Inducer + 100 µM Compound | |||
| Inducer + 4-PBA |
Table 3: HDAC Inhibition
| Concentration (µM) | % HDAC Activity Inhibition (Mean ± SEM) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Positive Control |
Signaling Pathway for ER Stress Response
Caption: Simplified Unfolded Protein Response pathway.
Putative Mechanism III: Dopamine D4 Receptor Antagonism
The morpholine and phenyl moieties are found in various compounds that interact with dopamine receptors. Specifically, chiral alkoxymethyl morpholine analogs have been identified as potent antagonists of the dopamine D4 receptor (D4R)[10]. The D4R is primarily expressed in the prefrontal cortex, amygdala, and hippocampus and is implicated in cognitive processes and psychiatric disorders.
Hypothesis: this compound acts as an antagonist at the dopamine D4 receptor.
Experimental Protocol: Radioligand Binding and Functional Assays
This protocol describes the methods to assess the compound's binding affinity and functional activity at the D4 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human D4 receptor and to evaluate its functional antagonist activity.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and prepare cell membranes by homogenization and differential centrifugation.
-
Resuspend the membrane preparation in a suitable binding buffer.
-
-
Radioligand Binding Assay:
-
Perform competitive binding assays using a specific D4 receptor radioligand, such as [3H]spiperone.
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound or a known D4 antagonist (e.g., L-745,870) as a positive control.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Functional Assay (cAMP Assay):
-
The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Pre-treat the D4R-expressing cells with varying concentrations of this compound.
-
Stimulate the cells with a D4 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Determine the ability of the compound to reverse the agonist-induced decrease in cAMP levels, which is indicative of antagonist activity.
-
Data Presentation
Table 4: Dopamine D4 Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| This compound | ||
| L-745,870 (Positive Control) |
Table 5: Dopamine D4 Receptor Functional Antagonism
| Concentration of Antagonist (nM) | % Reversal of Agonist-Induced cAMP Inhibition (Mean ± SEM) |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| L-745,870 (Positive Control) |
Experimental Workflow for D4 Receptor Antagonism
Caption: Workflow for D4 receptor antagonism investigation.
Conclusion and Future Directions
This technical guide has outlined three plausible and distinct mechanisms of action for this compound based on its structural characteristics. The proposed experimental frameworks provide a clear path for the systematic investigation of its potential as a CNS stimulant, an ER stress modulator and HDAC inhibitor, or a dopamine D4 receptor antagonist. It is also conceivable that the compound exhibits a polypharmacological profile, engaging with multiple targets. Therefore, a comprehensive screening against a broader panel of receptors and enzymes would be a valuable next step. The insights gained from the proposed studies will be crucial in elucidating the pharmacological profile of this compound and guiding its potential development as a therapeutic agent.
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An In-Depth Technical Guide on the Evaluation of 4-Morpholin-4-YL-2-phenyl-butyric acid as a Potential HDAC Inhibitor
This guide provides a comprehensive framework for the investigation of 4-Morpholin-4-YL-2-phenyl-butyric acid as a novel, potential Histone Deacetylase (HDAC) inhibitor. The content herein is structured to guide researchers, scientists, and drug development professionals through the critical stages of compound characterization, from initial biochemical assays to cellular mechanism of action studies.
Introduction: The Rationale for Targeting HDACs
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from the lysine residues of histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of various diseases, including cancer and neurological disorders, making them a compelling therapeutic target. HDAC inhibitors (HDACis) function by blocking this deacetylation process, which results in histone hyperacetylation and a more open chromatin state, thereby reactivating the expression of tumor suppressor genes and other critical regulatory proteins. This can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.
The therapeutic potential of HDAC inhibitors is well-established, with several compounds, such as Vorinostat and Romidepsin, approved for the treatment of certain cancers. The compound of interest, this compound, shares structural similarities with known HDAC inhibitors like 4-phenyl
A Technical Guide to Characterizing the Chemical Chaperone Properties of 4-Morpholin-4-YL-2-phenyl-butyric acid
Abstract
Protein misfolding and aggregation are central to the pathology of numerous debilitating human diseases. Chemical chaperones, small molecules that facilitate protein folding and enhance stability, represent a promising therapeutic strategy.[1][2] This guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of a novel compound, 4-Morpholin-4-YL-2-phenyl-butyric acid, as a potential chemical chaperone. We present a logical progression of validated in vitro and cell-based assays, complete with detailed protocols and the scientific rationale underpinning each experimental choice. This document is intended for researchers, scientists, and drug development professionals, providing the technical foundation to rigorously assess the compound's mechanism of action, efficacy, and cellular target engagement.
Introduction: The Challenge of Proteostasis and the Promise of Chemical Chaperones
The cellular machinery for protein synthesis, folding, and degradation—collectively known as protein homeostasis or "proteostasis"—is fundamental to health. When this intricate network is disrupted by genetic mutation, environmental stress, or aging, proteins can misfold and accumulate into toxic aggregates, leading to a class of disorders known as protein misfolding diseases.
Chemical chaperones are small, cell-permeable molecules that can non-selectively or selectively stabilize proteins, prevent their aggregation, and facilitate correct folding.[1][3] Unlike biological chaperones, they are not proteins themselves but rather compounds that can modulate the cellular environment or directly interact with misfolded proteins to restore function.[3] A well-known example is 4-phenylbutyric acid (4-PBA), which acts as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and has been explored for various diseases.[4][5][6][7]
This guide focuses on a related but distinct molecule, This compound . Its structural features, including a phenylbutyric acid backbone and a morpholine moiety, suggest potential amphipathic properties that could be conducive to interacting with exposed hydrophobic regions of misfolded proteins—a key mechanism for many chemical chaperones.[4] We will proceed with the hypothesis that this compound can mitigate protein aggregation and protect cells from proteotoxic stress.
Phase 1: In Vitro Validation of Chaperone Activity
The first crucial step is to determine if the compound has a direct, measurable effect on protein aggregation in a controlled, cell-free environment. A model protein that is well-characterized and prone to aggregation under specific stress conditions is ideal for this initial screen.
Key Experiment: Hen Egg White Lysozyme (HEWL) Aggregation Assay
Scientific Rationale: HEWL is a robust model protein that readily aggregates at acidic pH and elevated temperatures.[8] This aggregation can be monitored in real-time using light scattering, a technique highly sensitive to the formation of large particles.[8][9][10][11] An effective chemical chaperone would be expected to delay or reduce the increase in light scattering, indicating an inhibition of aggregation.
Experimental Protocol: Light Scattering-Based Aggregation Assay
-
Reagent Preparation:
-
HEWL Stock Solution: Prepare a 20 mg/mL solution of HEWL in 20 mM sodium phosphate buffer, pH 7.0. Filter through a 0.22 µm syringe filter.
-
Aggregation Buffer: Prepare a 100 mM sodium phosphate buffer, pH 2.0.
-
Compound Stock: Prepare a 100 mM stock of this compound in DMSO.
-
-
Assay Setup (96-well plate format):
-
In a clear, flat-bottom 96-well plate, add the compound to achieve final concentrations ranging from 1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Add HEWL to a final concentration of 1 mg/mL.
-
Initiate aggregation by adding pre-heated Aggregation Buffer (pH 2.0).
-
The final volume in each well should be 200 µL.
-
-
Data Acquisition:
-
Place the plate in a plate reader equipped with absorbance/light scattering detection.
-
Incubate the plate at 57°C with intermittent shaking.
-
Measure the apparent absorbance (light scattering) at 340 nm every 15 minutes for 24-48 hours.
-
-
Controls (Self-Validation):
-
Negative Control: HEWL in a neutral buffer (pH 7.0) at 37°C (no aggregation expected).
-
Positive Control: HEWL in Aggregation Buffer (pH 2.0) at 57°C with vehicle (DMSO) only (maximal aggregation expected).
-
Compound-Only Control: Highest concentration of the compound in buffer to check for compound precipitation.
-
Data Presentation and Interpretation
The primary output is a kinetic curve of light scattering over time. A successful chaperone will show a dose-dependent reduction in the maximum scattering signal and/or an increase in the lag time before aggregation begins.[12]
Table 1: Hypothetical Dose-Response Data for HEWL Aggregation Inhibition
| Compound Concentration | Lag Time (hours) | Maximum Scattering (AU) | % Inhibition |
| Vehicle Control (0 µM) | 6.5 | 1.85 | 0% |
| 1 µM | 7.2 | 1.68 | 9% |
| 10 µM | 11.8 | 0.95 | 49% |
| 50 µM | 18.5 | 0.31 | 83% |
| 100 µM | >24 | 0.15 | 92% |
Phase 2: Cellular Efficacy Against Proteotoxic Stress
Demonstrating in vitro activity is a critical first step, but the compound must also be effective within the complex environment of a living cell. This phase aims to determine if this compound can protect cells from stress induced by the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER).
The Unfolded Protein Response (UPR)
ER stress triggers a sophisticated signaling network called the Unfolded Protein Response (UPR).[13][14] The UPR's initial goal is adaptive: to restore homeostasis by reducing protein synthesis and increasing the folding capacity of the ER.[13][14] However, if the stress is prolonged or severe, the UPR switches to a pro-apoptotic program to eliminate the damaged cell.[13][15] An effective chemical chaperone should alleviate ER stress, thereby reducing the need for UPR activation and preventing cell death.
The UPR is mediated by three main sensor proteins in the ER membrane: IRE1, PERK, and ATF6.[14][16]
Caption: The UPR pathway is activated by misfolded proteins, leading to adaptive responses or apoptosis.
Key Experiment: Tunicamycin-Induced ER Stress and Cell Viability
Scientific Rationale: Tunicamycin is a classic ER stress inducer that works by inhibiting N-linked glycosylation, causing widespread protein misfolding. The MTT assay is a reliable colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[17][18] By pre-treating cells with our compound, we can assess its ability to protect against tunicamycin-induced cell death.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere for 24 hours.[17][19]
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound (or vehicle control) for 2-4 hours.
-
-
Stress Induction:
-
Add tunicamycin to a final concentration of 5 µg/mL to all wells except the "No Stress" control.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[20]
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.[20]
-
Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the crystals.[19][20]
-
Shake the plate for 15 minutes on an orbital shaker.[18]
-
Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of ~650 nm.[18]
-
-
Controls (Self-Validation):
-
No Stress Control: Cells with vehicle only (represents 100% viability).
-
Tunicamycin Only Control: Cells treated with tunicamycin and vehicle (represents maximal stress-induced death).
-
Compound Only Control: Cells treated with the highest concentration of the compound to test for inherent cytotoxicity.
-
Phase 3: Confirming Target Engagement in a Cellular Context
A key question in drug development is whether a compound physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement.[21][22][23]
Scientific Rationale: CETSA is based on the principle that when a ligand binds to its protein target, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[24][25] By heating intact cells, separating the aggregated (denatured) proteins from the soluble (stable) ones, and quantifying the amount of a specific target protein remaining in the soluble fraction, we can detect this stabilization as a "thermal shift".[21][22][24]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocol: CETSA for a Hypothetical Target (e.g., Misfolded Mutant Protein X)
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein (Protein X).
-
Treat one batch of cells with an effective concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[24]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins and cell debris.[25]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein (Protein X) in each sample using Western Blot or ELISA.
-
Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and compound-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A successful result is a rightward shift in the melting curve for the compound-treated sample (ΔTm > 0).
-
Conclusion and Future Directions
This guide provides a structured, technically grounded framework for the initial exploration of this compound as a chemical chaperone. By progressing through in vitro aggregation assays, cell-based stress models, and direct target engagement studies, researchers can build a robust evidence package for its potential.
Positive results from these phases would justify advancing the compound to more complex studies, including:
-
Mechanism of Action Studies: Utilizing techniques like circular dichroism or differential scanning fluorimetry to understand how the compound affects protein secondary structure and thermal stability.[26]
-
Pathway-Specific Analysis: Employing reporter assays for specific UPR branches (e.g., XBP1 splicing for IRE1 activity) to dissect the compound's impact on cellular signaling.[27][28]
-
Advanced Disease Models: Testing the compound in more sophisticated models, such as induced pluripotent stem cell (iPSC)-derived neurons from patients with neurodegenerative diseases.
By adhering to these rigorous, self-validating protocols, the scientific community can effectively and efficiently evaluate the therapeutic potential of this and other novel chemical chaperones.
References
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Perlmutter, D. H. (2002). Chemical chaperones: a new twist on the therapeutic benefits of orally administered glycerol. The Journal of Clinical Investigation. Available at: [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
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Patsnap. (2024). What are IRE1 inhibitors and how do they work? Synapse. Available at: [Link]
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protocols.io. (2023). MTT (Assay protocol). Available at: [Link]
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ResearchGate. (n.d.). Schematic diagram of the unfolded protein response (UPR) and modulation... Available at: [Link]
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Gosset. (2025). Chemical Chaperone (None). Available at: [Link]
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ResearchGate. (n.d.). Schematic representation of the unfolded protein response (UPR)... Available at: [Link]
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Wikipedia. (n.d.). Unfolded protein response. Available at: [Link]
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ResearchGate. (2025). Chemical Chaperones: Mechanisms of Action and Potential Use. Available at: [Link]
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PubMed Central (PMC). (n.d.). Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications. Available at: [Link]
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ResearchGate. (n.d.). Lysozyme Aggregation and Fibrillation Monitored by Dynamic Light Scattering. Available at: [Link]
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ResearchGate. (n.d.). Pharmacologic targeting of the IRE1 UPR signaling pathway. Available at: [Link]
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Wikipedia. (n.d.). Chemical chaperone. Available at: [Link]
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"CAS number 858454-17-8 physicochemical properties"
An In-depth Technical Guide to the Physicochemical Characterization of 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride (CAS 858454-17-8)
Introduction
The narrative that follows is designed to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to physicochemical profiling.
Structural and Fundamental Properties
The initial step in characterizing any new chemical entity is to confirm its identity and fundamental properties. For CAS 858454-17-8, the structure reveals a morpholine ring, a phenyl group, and a carboxylic acid, present as a hydrochloride salt.
| Property | Value | Source |
| CAS Number | 858454-17-8 | Public Databases |
| Chemical Name | 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride (1:1) | Public Databases |
| Molecular Formula | C₁₄H₁₉NO₃ · HCl | Public Databases |
| Molecular Weight | 299.77 g/mol | Calculated |
| Chemical Structure | (See Figure 1) | Deduced |
Figure 1: Chemical Structure of 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride
(A visual representation of the chemical structure would be inserted here if image generation were supported.)
Synthesis and Structural Elucidation
While a specific synthesis protocol for this exact compound is not widely published, analogous structures are often synthesized through multi-step organic reactions. A plausible synthetic route could involve the alkylation of morpholine followed by reactions to introduce the phenyl and carboxylic acid moieties.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and structural confirmation of a new chemical entity.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon framework of the molecule. The presence of signals corresponding to the morpholine, phenyl, and aliphatic chain protons and carbons would be expected.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound.
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR accessory.
-
Identify characteristic absorption bands for the functional groups present, such as O-H and C=O stretches for the carboxylic acid, C-O-C stretches for the morpholine ether, and N-H⁺ stretches for the hydrochloride salt.
-
Thermal Properties
Thermal properties are critical for understanding the stability of the solid form of a drug substance, which has implications for manufacturing, storage, and shelf-life.
| Property | Predicted/Typical Range | Experimental Method |
| Melting Point | 150-250 °C (as a salt) | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature | >200 °C | Thermogravimetric Analysis (TGA) |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase transitions.[1][2]
Experimental Protocol:
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[3]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[4][5]
Experimental Protocol:
-
Place 5-10 mg of the compound onto the TGA balance pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The temperature at which significant mass loss occurs is indicative of the decomposition temperature.[6][7]
Solubility and Lipophilicity
Solubility and lipophilicity are cornerstone properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted/Typical Range | Experimental Method |
| Aqueous Solubility | pH-dependent | Kinetic and Thermodynamic Solubility Assays |
| logP (octanol-water) | 1.0 - 3.0 | Shake-Flask Method, HPLC |
| pKa | 3.0 - 5.0 (carboxylic acid), 7.0 - 9.0 (morpholine nitrogen) | Potentiometric Titration, UV-Vis Spectrophotometry |
Aqueous Solubility
Aqueous solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[8][9]
Workflow for Solubility Determination
Caption: Workflow for conducting forced degradation studies to assess chemical stability.
Experimental Protocol for Forced Degradation: [10]1. Preparation: Prepare solutions of the compound in various stress media. 2. Stress Conditions:
- Acidic Hydrolysis: Incubate in 0.1 M HCl at an elevated temperature (e.g., 60 °C).
- Basic Hydrolysis: Incubate in 0.1 M NaOH at an elevated temperature.
- Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 80 °C).
- Photodegradation: Expose the solid and solution to UV and visible light according to ICH guidelines.
- Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
Computational Prediction of Properties
In early drug discovery, computational models are often used to predict physicochemical properties, allowing for the rapid screening of large numbers of virtual compounds. [11][12]While experimental validation is always necessary, these in silico methods provide valuable initial assessments. [13][14]
| Property | Computational Method |
|---|---|
| logP/logD | Fragment-based or whole molecule approaches (e.g., ClogP, ALOGP) |
| pKa | Quantum mechanical or empirical methods |
| Solubility (logS) | QSPR models based on molecular descriptors |
| Polar Surface Area (PSA) | Sum of contributions from polar atoms |
Various software packages and online tools are available for these predictions. It is crucial to use multiple prediction algorithms and to be aware of the limitations of each model.
Conclusion
The comprehensive physicochemical characterization of a new chemical entity such as 4-Morpholinebutanoic acid, α-phenyl-, hydrochloride is a multi-faceted process that is fundamental to its successful development as a potential therapeutic agent. This guide has outlined the key experimental and computational methodologies required to build a robust data package for this compound. By systematically evaluating its structural, thermal, solubility, lipophilicity, and stability properties, researchers can make informed decisions, mitigate risks, and accelerate the journey from discovery to clinical application. The principles and protocols detailed herein provide a solid foundation for the rigorous scientific investigation demanded in the pharmaceutical sciences.
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Harnessing Synergy: A Literature Review of Morpholine-Containing Butyric Acid Derivatives in Therapeutic Development
An In-depth Technical Guide:
Abstract
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. This technical guide provides a comprehensive review of a promising, yet underexplored, class of compounds: morpholine-containing butyric acid derivatives. We delve into the foundational principles that make this combination scientifically compelling. The morpholine moiety, a "privileged structure," is frequently employed to bestow favorable pharmacokinetic properties, such as enhanced solubility, metabolic stability, and central nervous system permeability.[1][2] Concurrently, butyric acid and its analogues are potent histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant therapeutic potential in oncology and neurology, though often limited by poor drug-like characteristics.[3][4] This review synthesizes the existing literature to explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of hybrid molecules that leverage the pharmacokinetic advantages of morpholine to unlock the full therapeutic potential of butyric acid-based pharmacophores. We will examine their role as anticancer agents, their potential in treating neurological disorders, and the critical interplay between their structural components and biological activity.
The Strategic Imperative: Why Combine Morpholine and Butyric Acid?
The convergence of a pharmacokinetic modulator with a potent but flawed therapeutic agent represents a classic drug design strategy. The rationale for conjugating morpholine with butyric acid is rooted in addressing the inherent limitations of the latter while capitalizing on the well-documented advantages of the former.
Morpholine: The "Privileged" Pharmacokinetic Enhancer
Morpholine (tetrahydro-1,4-oxazine) is a versatile heterocyclic motif widely recognized for its ability to improve the drug-like properties of bioactive molecules.[5][6] Its utility stems from a unique combination of physicochemical characteristics:
-
Aqueous Solubility: The ether oxygen atom can act as a hydrogen bond acceptor, improving solubility and preventing the molecular aggregation that can plague hydrophobic drugs.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can extend the half-life of a drug.
-
CNS Permeability: The weak basicity of the nitrogen atom (pKa ≈ 8.5) allows for a degree of protonation at physiological pH. This balanced lipophilic-hydrophilic profile is often crucial for crossing the blood-brain barrier (BBB), making it a valuable scaffold for CNS-targeted drugs.[7][8][9]
-
Target Interaction: Beyond its role as a solubility enhancer, the morpholine ring can engage in meaningful interactions with biological targets, acting as a key component of a pharmacophore.[1][10]
Butyric Acid: A Potent Epigenetic Modulator with Poor Druggability
Butyric acid, a short-chain fatty acid, is a natural product of gut microbial fermentation and a well-established inhibitor of histone deacetylase (HDAC) enzymes.[4] HDACs play a critical role in gene regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.
By inhibiting HDACs, butyric acid leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes like the cell cycle inhibitor p21, ultimately inducing cell differentiation, cell cycle arrest, and apoptosis.[4][11] However, the therapeutic application of butyric acid is severely hampered by:
-
Rapid Metabolism: It is quickly metabolized through first-pass metabolism in the liver.
-
Low Potency: Millimolar concentrations are often required for a therapeutic effect.
-
Short Half-Life: Its systemic half-life is extremely short, making it difficult to maintain therapeutic concentrations.[3]
This has led to the development of prodrugs and derivatives designed to improve its pharmacological profile.[3][12] The logical next step, therefore, is to conjugate it with a proven pharmacokinetic enhancer like morpholine.
Synthetic Strategies and Methodologies
The synthesis of morpholine-containing butyric acid derivatives typically involves standard organic chemistry transformations. The primary goal is to form a stable amide or ester linkage between the two moieties.
General Synthetic Workflow
The process follows a logical progression from starting material acquisition to final compound purification, a workflow essential for generating a library of derivatives for SAR studies.
Caption: General workflow for the synthesis and evaluation of morpholine-containing butyric acid derivatives.
Experimental Protocol: Synthesis of 4-(4-Morpholin-4-yl-4-oxobutanoyl)piperazine-1-carboxylic acid tert-butyl ester
This protocol describes a representative amide coupling reaction, a common and reliable method for linking the two core scaffolds.
Materials:
-
Morpholine
-
4-(tert-Butoxycarbonyl)piperazin-1-yl-4-oxobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(tert-Butoxycarbonyl)piperazin-1-yl-4-oxobutanoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM (30 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM (10 mL) dropwise over 15 minutes. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Coupling: Stir the mixture at 0°C for 30 minutes. Add morpholine (1.2 eq) dropwise.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the precipitate with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Therapeutic Applications and Mechanisms of Action
The primary therapeutic rationale for these compounds is the inhibition of HDACs, with applications spanning oncology and neurological disorders.
Anticancer Activity
The anticancer potential of morpholine-containing butyric acid derivatives lies in their ability to function as targeted epigenetic drugs. By improving the delivery and stability of the butyrate pharmacophore, these compounds can achieve sustained HDAC inhibition in tumor cells.
Mechanism of Action: The central mechanism involves the inhibition of Class I and II HDAC enzymes. The butyric acid moiety acts as the "warhead," chelating the zinc ion in the HDAC active site, thereby blocking its enzymatic activity. This leads to a cascade of downstream events.
Caption: Simplified signaling pathway of HDAC inhibition leading to anticancer effects.
Several studies on quinazoline derivatives incorporating a morpholine ring have shown potent cytotoxic activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[13] Compounds AK-3 and AK-10 from one such study induced apoptosis and caused cell cycle arrest in the G1 phase.[13] While not direct butyric acid derivatives, these studies validate the strategy of using the morpholine scaffold in anticancer drug design. Similarly, morpholine-substituted tetrahydroquinolines have demonstrated potent mTOR inhibition, another key pathway in cancer.[14] The logical extension is applying this validated scaffold to a known HDAC-inhibiting warhead like butyric acid.
Quantitative Data Summary:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 | [13] |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | [13] |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 | [13] |
| Morpholine-THQ (10e) | A549 (Lung) | 0.033 | [14] |
| Morpholine-THQ (10h) | MCF-7 (Breast) | 0.087 | [14] |
| Indole-3-Butyric Acid (I13) | HepG2 (Liver) | (Potent) | [15][16] |
Note: This table includes data from related morpholine-containing anticancer agents to illustrate the scaffold's potential. Direct data on morpholine-butyric acid hybrids is an emerging area.
Potential in Neurological and Psychiatric Disorders
Emerging evidence suggests that HDAC dysregulation is implicated in neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[17] HDAC inhibitors, including sodium butyrate, have shown neuroprotective effects in various preclinical models.[17] These effects are attributed to:
-
Anti-inflammatory properties
-
Antioxidant effects
-
Anti-apoptotic activity
-
Promotion of neurotrophic factors
The primary challenge in treating CNS disorders is the BBB. As previously discussed, the morpholine ring is an ideal scaffold for enhancing brain permeability.[7][8] Therefore, morpholine-containing butyric acid derivatives are highly promising candidates for treating neurological conditions by delivering the neuroprotective butyrate payload directly to the CNS.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these hybrid molecules is exquisitely sensitive to their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[2][18]
Caption: Key pharmacophoric regions for SAR studies in morpholine-butyric acid derivatives.
-
The Butyric Acid "Warhead" (R1 Group): Modifications to the chain extending from the carbonyl group can influence HDAC isoform selectivity. For instance, incorporating aromatic or bulky groups can enhance binding affinity through interactions with surface-level residues of the enzyme's active site.[19]
-
The Linker Region (n): The length and flexibility of the linker connecting the butyric acid moiety to the morpholine ring are critical. Studies on other inhibitor classes, such as quinoline derivatives, have shown that a specific linker length (e.g., a 2-methylene chain) is optimal for simultaneously binding to different pockets within the target enzyme's active site.[20] An improper length can lead to a significant loss of potency.
-
The Morpholine "Tail": While primarily for pharmacokinetics, substitutions on the morpholine ring itself can modulate activity. However, extensive modification is often avoided to preserve its favorable physicochemical properties.
Conclusion and Future Perspectives
The strategic amalgamation of a morpholine scaffold with a butyric acid pharmacophore represents a highly promising and logical approach to developing novel therapeutics, particularly for cancer and neurological disorders. The literature strongly supports the individual merits of each component: morpholine as a proven tool to enhance druggability and butyric acid as a potent, albeit flawed, HDAC inhibitor.[1][3]
The path forward requires a concerted effort in medicinal chemistry and pharmacology:
-
Synthesis of Focused Libraries: The systematic synthesis and screening of a diverse library of morpholine-containing butyric acid derivatives are paramount. This should involve varying the linker length and the substituents on the butyric acid chain to fully explore the SAR.
-
Comprehensive Biological Evaluation: These new chemical entities must be evaluated not only for their HDAC inhibitory potency and anticancer cytotoxicity but also for their pharmacokinetic profiles, including metabolic stability, plasma half-life, and, critically, their ability to permeate the BBB.
-
Exploration of Broader Applications: While oncology and neurology are the most apparent applications, the anti-inflammatory properties of these compounds warrant investigation in models of chronic inflammatory diseases.
By leveraging established principles of drug design, researchers can unlock the full therapeutic potential of butyric acid, transforming it from a problematic natural product into a class of refined, targeted, and highly effective therapeutic agents.
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Preliminary Cytotoxicity Screening of 4-Morpholin-4-YL-2-phenyl-butyric acid: A Methodological and Mechanistic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the preliminary in vitro cytotoxicity screening of the novel compound, 4-Morpholin-4-YL-2-phenyl-butyric acid. Recognizing the compound's structural relation to 4-phenylbutyric acid (PBA), a known histone deacetylase (HDAC) inhibitor with apoptosis-inducing properties, this guide emphasizes a multi-assay approach to not only quantify cytotoxicity but also to elucidate the primary mechanism of cell death. We detail robust, validated protocols for assessing metabolic viability, membrane integrity, and apoptotic pathway activation. The causality behind experimental choices is explained to ensure the generation of reproducible and mechanistically informative data, establishing a solid foundation for further preclinical development.
Introduction: The Scientific Imperative for Mechanistic Screening
The initial assessment of a novel chemical entity's interaction with biological systems is a cornerstone of drug discovery. Cytotoxicity screening serves as a critical filter, identifying compounds with potential therapeutic efficacy and flagging those with unacceptable toxicity profiles. The subject of this guide, this compound, is a structural analog of 4-phenylbutyric acid (PBA). PBA is an established anticancer agent that inhibits cell proliferation and induces apoptosis in various cancer models, partly through its activity as a histone deacetylase inhibitor[1][2]. The addition of a morpholine group to the 2-phenyl-butyric acid scaffold may alter the compound's solubility, cell permeability, and target engagement, thereby modulating its cytotoxic potential.
Therefore, a preliminary screen must transcend a simple live/dead binary. It must be designed to generate a dose-response profile and provide initial insights into the mechanism of action (MOA). By concurrently evaluating multiple cellular health indicators, we can differentiate between cytostatic effects (inhibition of proliferation), apoptosis (programmed cell death), and necrosis (uncontrolled cell lysis). This early mechanistic understanding is invaluable for guiding lead optimization and subsequent, more complex in vivo studies.
Integrated Experimental Workflow
A robust screening campaign follows a logical progression from preparation to multi-faceted analysis. The workflow is designed to ensure data integrity and to build a cohesive narrative around the compound's biological effects. Each phase is a self-validating system; for instance, results from the membrane integrity assay serve to corroborate and add context to the metabolic activity data.
Caption: Integrated workflow for multi-parametric cytotoxicity screening.
Core Methodologies and Protocols
The choice of cell lines is a critical experimental parameter. For a preliminary screen of a compound with potential broad anticancer activity, a small, diverse panel is recommended. This allows for the initial assessment of potential tissue-specific sensitivities. The National Cancer Institute's NCI-60 panel serves as a paradigm for large-scale screening, but a more focused approach is suitable here[3][4].
Recommended Cell Lines:
-
A549 (Lung Carcinoma): A common model for solid tumors.
-
MCF-7 (Breast Adenocarcinoma): Represents an epithelial, hormone-receptor-positive cancer.
-
HL-60 (Promyelocytic Leukemia): A suspension cell line representing a hematological malignancy, which may show different sensitivity profiles[5].
-
Cell Maintenance: Culture cells in the appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for A549/MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a 37°C, 5% CO₂ humidified incubator.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter.
-
Plating: Seed cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent lines; 20,000-40,000 cells/well for suspension lines).
-
Adherence: For adherent cells (A549, MCF-7), incubate the plates for 18-24 hours to allow for cell attachment and recovery before compound treatment.
-
Solubilization: Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: Create a series of working solutions by performing serial dilutions in complete culture medium. A common 8-point dose range for a new compound could be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Treatment: Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (medium with the highest concentration of DMSO, typically ≤0.5%) and "untreated control" wells (medium only).
-
Incubation: Incubate the plates for a predetermined time, typically 48 or 72 hours, to allow for the compound to exert its effects.
In vitro cytotoxicity assays are essential tools for the early-stage safety assessment of chemical compounds[6]. A multi-assay approach provides a more complete picture than any single method[7][8][9].
A. MTT Assay (Metabolic Viability) This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells[10]. A decrease in signal indicates a reduction in metabolic activity, which can result from either cell death or proliferation arrest.
-
Following compound incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
B. LDH Release Assay (Membrane Integrity) Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[11][12].
-
Following compound incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a "Maximum LDH Release" control by adding a lysis buffer to untreated control wells 45 minutes before this step.
-
Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Read the absorbance at 490 nm.
C. Caspase-3/7 Activity Assay (Apoptosis Execution) Caspases-3 and -7 are key "executioner" caspases that are activated during apoptosis. Their activity can be measured using a proluminescent substrate that releases a light-generating substrate upon cleavage[13]. An increased signal is a direct indicator of apoptosis.
-
Following compound incubation, allow the plate to equilibrate to room temperature.
-
Add 100 µL of a commercial Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate for 1-2 hours at room temperature.
-
Measure luminescence with a plate reader.
Data Analysis and Mechanistic Interpretation
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%[14].
-
Normalization:
-
MTT: Calculate % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
LDH: Calculate % Cytotoxicity = [(Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100.
-
Caspase-3/7: Calculate Fold Induction = (Lum_treated / Lum_vehicle).
-
-
Curve Fitting: Plot the normalized data against the logarithm of the compound concentration.
-
IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic) in software like GraphPad Prism to calculate the IC₅₀ value from the dose-response curve[15].
By integrating the data from all three assays, we can infer the likely mechanism of cell death. A low IC₅₀ value indicates high potency[15].
Caption: Interpreting assay outcomes to infer the cytotoxic mechanism.
-
Scenario 1: Apoptotic Profile: A potent decrease in the MTT signal is accompanied by a strong increase in Caspase-3/7 activity, with a more modest increase in LDH release (occurring at later time points or higher concentrations).
-
Scenario 2: Necrotic Profile: A potent decrease in the MTT signal correlates directly with a strong increase in LDH release, with little to no activation of Caspase-3/7.
-
Scenario 3: Cytostatic Profile: A decrease in the MTT signal is observed, but with no significant increase in either LDH release or Caspase-3/7 activity, suggesting the compound is inhibiting cell growth rather than actively killing cells.
Results should be consolidated into a clear table for comparative analysis.
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) ± SEM |
| A549 | MTT | 48h | [Insert Data] |
| A549 | LDH | 48h | [Insert Data] |
| A549 | Caspase-3/7 | 24h | [Insert Data] |
| MCF-7 | MTT | 48h | [Insert Data] |
| MCF-7 | LDH | 48h | [Insert Data] |
| MCF-7 | Caspase-3/7 | 24h | [Insert Data] |
| HL-60 | MTT | 48h | [Insert Data] |
| HL-60 | LDH | 48h | [Insert Data] |
| HL-60 | Caspase-3/7 | 24h | [Insert Data] |
Conclusion and Strategic Next Steps
This guide provides a robust framework for the preliminary cytotoxicity screening of this compound. By employing a multi-parametric assay strategy, researchers can obtain not only a quantitative measure of potency (IC₅₀) across different cancer cell lineages but also critical initial insights into the compound's mechanism of action. Favorable results—such as potent, apoptosis-mediated cytotoxicity—would strongly justify advancing the compound to more detailed mechanistic studies (e.g., cell cycle analysis, Western blotting for apoptotic markers, HDAC activity assays) and eventual in vivo efficacy and safety evaluation.
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Title: A 4-phenylbutyric acid-conjugated platinum diimine complex: Photocytotoxicity, cell cycle arrest and apoptosis in vitro Source: PubMed URL: [Link]
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An In-Depth Technical Guide to Target Identification for 4-Morpholin-4-YL-2-phenyl-butyric acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The deconvolution of a small molecule's mechanism of action is a pivotal and often rate-limiting step in drug discovery.[1] This is particularly true for compounds emerging from phenotypic screens, where a desired biological effect is observed without prior knowledge of the molecular target. This guide presents a comprehensive, multi-pronged strategy for the robust identification and validation of the protein target(s) for the novel compound, 4-Morpholin-4-YL-2-phenyl-butyric acid. We eschew a rigid, one-size-fits-all template, instead advocating for a logical, iterative workflow that begins with broad, computational predictions and progressively narrows the field to a high-confidence, functionally validated target. The methodologies described herein are grounded in established principles of chemical biology and proteomics, emphasizing self-validating experimental design to ensure scientific rigor and trustworthiness.
Introduction and Strategic Overview
The compound this compound is a structurally distinct molecule. Its core scaffold bears resemblance to 4-phenylbutyric acid (4-PBA), a compound with a complex pharmacological profile, known to act as both a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[2][3][4] While these known activities of 4-PBA provide a valuable starting point, the addition of the morpholine and the specific phenyl substitution pattern necessitates a full target deconvolution effort. We cannot assume a conserved mechanism of action; these modifications could abolish known interactions, alter target selectivity, or introduce entirely new ones.
The challenge of target identification is to find the specific, direct molecular interactions that initiate the cascade of events leading to a cellular phenotype.[5][6] Our strategy is built on a phased approach that maximizes resource efficiency while building an increasingly compelling case for a specific target. This workflow, illustrated below, integrates computational, biochemical, and cell-based methods to triangulate the target with high confidence.
Caption: Overall workflow for target identification.
Phase I: In Silico Target Prediction & Hypothesis Generation
The most resource-effective first step is to leverage computational methods to mine existing biological and chemical databases.[7][8] This "target fishing" approach uses the compound's structure to predict potential interacting proteins, providing a tractable list of candidates for experimental validation.
Rationale: By comparing this compound to vast libraries of compounds with known biological targets, we can rapidly generate hypotheses at minimal cost. This approach reverses the typical virtual screening paradigm; instead of screening many compounds against one target, we screen our one compound against databases of thousands of potential targets.[9]
Methodologies:
-
Chemical Similarity Searching: Utilizes algorithms like Tanimoto similarity to find known bioactive molecules with similar structural fingerprints in databases such as ChEMBL and PubChem. The targets of these similar molecules become our primary suspects.[7]
-
Pharmacophore Modeling & Reverse Docking: A 3D pharmacophore model of our compound is generated and used to screen against a library of protein binding sites. Alternatively, the compound is computationally "docked" into the active sites of a panel of representative proteins (e.g., kinases, GPCRs, nuclear receptors, HDACs) to predict binding affinity.[10][11]
Data Presentation: Hypothetical In Silico Screening Results
| Rank | Predicted Target | Method | Confidence Score | Rationale / Known Role |
| 1 | Histone Deacetylase 6 (HDAC6) | Similarity Search | 0.89 | Analog 4-PBA is a known HDAC inhibitor.[2][3] |
| 2 | Sigma-1 Receptor (σ1R) | Reverse Docking | -8.5 kcal/mol | Known to bind morpholine-containing ligands. |
| 3 | Aromatic Amino Acid Decarboxylase | Pharmacophore | 0.75 | Phenylalkylamine scaffold similarity. |
| 4 | Prostaglandin Reductase 1 | Machine Learning | High | Predicted by multiple algorithms. |
| 5 | Carbonic Anhydrase II | Reverse Docking | -7.9 kcal/mol | Common off-target, requires validation. |
This ranked list does not provide definitive answers but serves as a crucial roadmap for focusing our subsequent experimental efforts.
Phase II: Affinity-Based Chemical Proteomics
With a list of putative targets, the next phase is to directly identify interacting proteins from a complex biological sample. Affinity-based protein profiling (AfBPP) is a powerful and widely used technique for this purpose.[12][13]
Rationale: This method provides direct physical evidence of a compound-protein interaction. By immobilizing the small molecule, we can "fish" for its binding partners in a native proteome, which are then identified using high-resolution mass spectrometry.[14] This is an unbiased approach that can confirm predicted targets and discover entirely novel ones.
Caption: Workflow for Affinity-Based Protein Profiling.
Experimental Protocol: Affinity Pulldown & Mass Spectrometry
-
Probe Synthesis: Synthesize an affinity-tagged version of this compound. A biotin tag attached via a polyethylene glycol (PEG) linker is standard.[12] Crucial Consideration: The linker must be attached at a position on the molecule determined by Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.
-
Cell Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a potent phenotypic effect) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with the biotinylated compound (~1-10 µM) for 1-2 hours at 4°C to allow for binding.
-
Control Arms:
-
Competition Control: In a parallel sample, co-incubate the biotinylated probe and lysate with a 100-fold molar excess of the original, untagged "free" compound. True targets will be outcompeted and their signal will be significantly reduced in the final analysis.
-
Negative Control: Use beads alone or beads coupled to an inactive structural analog of the compound to identify proteins that bind non-specifically to the matrix or the general chemical scaffold.
-
-
Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads and wash extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., urea-based) and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the proteins in each sample (Probe, Probe + Competitor, Negative Control) using a quantitative proteomics strategy like label-free quantification (LFQ).[15]
-
Data Analysis: True target proteins should be significantly enriched in the probe sample and significantly depleted in the competition control and negative control samples.
Phase III: Cellular Target Engagement Validation
While affinity proteomics confirms a direct physical interaction, it is typically performed in a cell lysate, which does not fully recapitulate the cellular environment. It is imperative to confirm that the compound engages its target in intact, living cells.[6] Label-free methods are ideal as they do not require chemical modification of the compound.[14]
Rationale: Observing target engagement in a physiological context validates that the compound can penetrate the cell membrane, avoid efflux pumps, and find its target amidst a crowded cytoplasm. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[16][17]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[18][19]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat intact cells with the compound (e.g., at 10x its phenotypic EC50) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (~20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against temperature for both the vehicle- and compound-treated samples. A positive result is a "thermal shift," where the melting curve for the compound-treated sample is shifted to the right (higher temperatures), indicating stabilization.
Data Presentation: Hypothetical CETSA Results for HDAC6
| Temperature (°C) | Vehicle Control (% Soluble) | Compound-Treated (% Soluble) |
| 46 | 100 | 100 |
| 50 | 95 | 100 |
| 54 | 78 | 98 |
| 58 | 51 | 91 |
| 62 | 22 | 75 |
| 66 | 5 | 45 |
The data clearly shows that in the presence of the compound, HDAC6 remains soluble at higher temperatures, confirming direct target engagement in the cell.
Phase IV: Target Validation and Pathway Analysis
The final and most critical phase is to establish a causal link between the engagement of the identified target and the observed biological phenotype.[20][21] This step confirms that the identified protein is not just a binding partner, but the functional target responsible for the compound's activity.
Rationale: A compound can bind to many "off-targets" that are not responsible for its primary effect.[22] Genetic validation provides the strongest evidence for causality. If reducing the expression of the target protein mimics or blocks the compound's effect, it is highly likely to be the correct target.
Methodologies:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein (e.g., HDAC6) in the relevant cell line.[1]
-
Validation Experiment: Treat the knockout/knockdown cells and control cells with this compound. If HDAC6 is the true target, its depletion should render the cells insensitive to the compound in the phenotypic assay.
-
-
Downstream Pathway Analysis: Investigate the functional consequences of target engagement. If HDAC6 is confirmed, a known downstream substrate is acetylated-tubulin.
-
Biomarker Assay: Treat cells with the compound and measure the levels of acetylated-tubulin by Western Blot. A dose-dependent increase in acetylated-tubulin would provide strong evidence that the compound is functionally inhibiting the deacetylase activity of HDAC6 in cells.
-
Caption: Hypothetical signaling pathway for the compound.
Conclusion
Identifying the molecular target of a novel bioactive compound is a complex but achievable endeavor that requires a systematic and multi-faceted approach. The strategy outlined in this guide for this compound provides a robust framework for moving from broad speculation to high-confidence validation. By integrating in silico prediction, unbiased chemical proteomics, cellular target engagement assays, and functional genetic validation, researchers can build an irrefutable case for a compound's mechanism of action. This foundational knowledge is not merely academic; it is the bedrock upon which successful drug development programs are built, enabling rational lead optimization, biomarker development, and ultimately, safer and more effective medicines.
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An In-depth Technical Guide to the Structure-Activity Relationship of 4-Morpholin-4-yl-2-phenyl-butyric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural activity relationships (SAR) of 4-morpholin-4-yl-2-phenyl-butyric acid analogs. While direct research on this specific scaffold is limited, this document synthesizes information from closely related compound series to infer potential SAR trends and guide future drug discovery efforts. By examining analogs of 4-phenylbutyric acid (4-PBA) and various morpholine-containing molecules, we explore the likely impact of structural modifications on the anti-inflammatory and neuroprotective activities of this class of compounds. This guide will delve into the established mechanisms of action of these related molecules, propose synthetic strategies, and outline detailed experimental protocols for the evaluation of novel analogs.
Introduction: The Therapeutic Potential of a Hybrid Scaffold
The compound this compound represents a fascinating hybrid scaffold, combining the structural features of 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) inhibitor and chemical chaperone, with a morpholine moiety, a privileged structure in medicinal chemistry known to improve pharmacokinetic properties and confer a range of biological activities.[1][2] The core hypothesis is that analogs of this scaffold could possess synergistic or novel therapeutic properties, particularly in the realms of neuroinflammation and neurodegeneration.
4-PBA has been investigated for its neuroprotective effects, which are attributed to its ability to alleviate endoplasmic reticulum (ER) stress and inhibit HDACs.[3][4] These mechanisms are crucial in the pathogenesis of numerous neurodegenerative diseases.[3] The incorporation of a morpholine ring can enhance drug-like properties such as solubility and metabolic stability, and has been associated with a variety of biological activities, including anti-inflammatory and neuroprotective effects.[1]
This guide will therefore explore the potential SAR of this compound analogs by dissecting the contributions of each key structural component: the phenyl ring, the butyric acid chain, and the morpholine group.
Inferred Structure-Activity Relationships
Due to the limited direct literature on this compound analogs, the following SAR is inferred from studies on related compounds.
The Phenyl Group at the 2-Position
The substitution pattern on the phenyl ring at the 2-position of the butyric acid chain is anticipated to be a critical determinant of biological activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many bioactive molecules, the electronic properties of substituents on an aromatic ring significantly influence target engagement and metabolic stability. For instance, in a series of N-(4-acetamido)phenylpicolinamides, the introduction of electron-withdrawing groups like halogens (e.g., fluoro, chloro) on a phenyl ring led to variations in potency as positive allosteric modulators of the mGlu4 receptor.[5] It is plausible that similar substitutions on the 2-phenyl group of our target scaffold could modulate its interaction with biological targets.
-
Steric Hindrance: The size and position of substituents will also play a role. Bulky groups may enhance selectivity for a particular target but could also introduce steric hindrance that reduces binding affinity.
The Butyric Acid Chain
The length and functionality of the carboxylic acid chain are crucial for the activity of 4-PBA and its analogs.
-
Chain Length: Studies on terminal aromatic substituted fatty acids have shown that the length of the carbon chain influences their chemical chaperone activity and cytoprotective effects against ER stress-induced neuronal cell death.[2] An optimal chain length is often required for effective interaction with the target protein or for appropriate cellular localization.
-
Carboxylic Acid Moiety: The carboxylic acid group is often essential for activity, acting as a key hydrogen bond donor or acceptor, or as a zinc-binding group in the case of HDAC inhibitors.[6] Esterification or amidation of this group can create prodrugs with altered pharmacokinetic profiles or can lead to analogs with different biological activities.
The Morpholine Moiety at the 4-Position
The morpholine ring is a versatile pharmacophore that can influence a molecule's properties in several ways.[1]
-
Pharmacokinetics: The morpholine group is known to improve aqueous solubility and metabolic stability, which are desirable properties for drug candidates.[1]
-
Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, contributing to target binding. Furthermore, the entire morpholine ring can engage in van der Waals interactions within a binding pocket. The incorporation of a morpholine moiety has been linked to anti-inflammatory activity in various chemical scaffolds.[7]
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related compounds, this compound analogs are hypothesized to exert their effects through the following mechanisms:
Inhibition of Pro-inflammatory Cytokine Production
Chronic inflammation is a hallmark of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, become activated in response to injury or disease and release pro-inflammatory cytokines such as TNF-α and IL-6.[8] Compounds that can inhibit microglial activation and subsequent cytokine release are considered promising therapeutic agents. The morpholine moiety, in particular, has been a component of molecules designed as anti-inflammatory agents that can suppress the production of inflammatory mediators.[7]
Modulation of Endoplasmic Reticulum (ER) Stress
ER stress is implicated in a variety of neurodegenerative disorders.[3] 4-PBA is a well-known chemical chaperone that can alleviate ER stress by facilitating proper protein folding.[4] It is plausible that this compound analogs could retain or even enhance this activity, offering a neuroprotective mechanism.
Histone Deacetylase (HDAC) Inhibition
4-PBA is also a known inhibitor of HDACs, an activity that has been linked to its neuroprotective and anti-cancer effects.[6] The butyric acid side chain is a key pharmacophoric element for HDAC inhibition. The SAR of this inhibition is sensitive to the nature of the "cap" group, which in this case would be the 2-phenyl-4-morpholino portion of the molecule.
Proposed Synthetic Strategies
The synthesis of this compound analogs can be approached through several established synthetic routes. A general retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis for this compound analogs.
A plausible forward synthesis could involve the alkylation of a substituted phenylacetic acid ester with a suitable 4-morpholinoethyl halide. Alternatively, a Michael addition of morpholine to an α,β-unsaturated phenylbutyric acid derivative could be explored. The synthesis of the parent 4-phenylbutyric acid can be achieved through the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst, followed by neutralization.[9]
Experimental Protocols for Biological Evaluation
To assess the structure-activity relationship of newly synthesized analogs, a battery of in vitro and in vivo assays is essential.
In Vitro Anti-inflammatory Assays
Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
In Vitro Neuroprotection Assays
Protocol: Protection against Oxidative Stress-Induced Cell Death in SH-SY5Y Neuroblastoma Cells
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to H2O2 (e.g., 200 µM) for 24 hours.
-
Cell Viability Assessment (MTT Assay): Perform the MTT assay as described in the previous protocol to determine the protective effect of the compounds.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and concise table to facilitate the comparison of the activities of the different analogs.
Table 1: Biological Activity of this compound Analogs
| Compound ID | R1 | R2 | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Neuroprotection EC50 (µM) | Cytotoxicity CC50 (µM) |
| Parent | H | H | Data | Data | Data | Data | Data |
| Analog 1 | 4-F | H | Data | Data | Data | Data | Data |
| Analog 2 | 4-Cl | H | Data | Data | Data | Data | Data |
| Analog 3 | 4-OCH3 | H | Data | Data | Data | Data | Data |
| Analog 4 | H | CH3 | Data | Data | Data | Data | Data |
| Analog 5 | H | COOCH3 | Data | Data | Data | Data | Data |
R1 represents substituents on the 2-phenyl ring. R2 represents modifications to the butyric acid chain.
Visualization of Key Concepts
Caption: Relationship between structural components and biological activities.
Caption: Drug discovery workflow for novel analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anti-inflammatory and neuroprotective agents. While direct experimental data on this specific analog series is currently scarce, this guide provides a robust framework for initiating a drug discovery program. By systematically exploring the structure-activity relationships of the 2-phenyl ring, the butyric acid chain, and the morpholine moiety, researchers can rationally design and synthesize new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a starting point for the biological evaluation of these compounds. Future work should focus on the synthesis of a diverse library of analogs and their comprehensive pharmacological characterization to validate the therapeutic potential of this exciting chemical class.
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- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents: generation of a novel anti-inflammatory pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"protocol for dissolving 4-Morpholin-4-YL-2-phenyl-butyric acid for cell culture"
An Application Note and Protocol for the Solubilization of 4-Morpholin-4-YL-2-phenyl-butyric acid for In Vitro Cell Culture Assays
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed, field-proven protocol for the dissolution of this compound, a synthetic small molecule, for its application in cell-based assays. Recognizing the critical importance of proper compound solubilization for data integrity and reproducibility, this document outlines a systematic approach from solvent selection to the preparation of sterile, biocompatible working solutions. The causality behind each experimental step is explained to empower researchers to adapt the protocol to their specific cell culture systems.
Introduction: The Criticality of Compound Solubilization in Cell Culture
The biological activity of a test compound in in vitro assays is fundamentally dependent on its bioavailability to the cultured cells. For many organic small molecules like this compound, which possess hydrophobic moieties, achieving a true solution in aqueous cell culture media presents a significant challenge. Improper dissolution can lead to compound precipitation, inaccurate concentration determination, and consequently, unreliable and irreproducible experimental outcomes.
This guide provides a robust, validated protocol for dissolving this compound, focusing on the preparation of a concentrated stock solution in an organic solvent and its subsequent dilution to a final, cell-compatible working concentration. The principles and techniques described herein are broadly applicable to a wide range of hydrophobic small molecules in drug discovery and cell biology research.[1]
Compound Characteristics and Solvent Selection
This compound is a carboxylic acid derivative characterized by the presence of both a phenyl and a morpholino group. These structural features suggest a predominantly hydrophobic nature with limited aqueous solubility.
| Property | Value (Predicted) | Rationale & Implication for Dissolution |
| Molecular Formula | C₁₈H₂₅NO₃ | - |
| Molecular Weight | 303.40 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Appearance | White to off-white solid | Visual confirmation of complete dissolution is critical. |
| Aqueous Solubility | Predicted to be low | Direct dissolution in aqueous media is not recommended. An organic co-solvent is necessary. |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | DMSO is a highly polar aprotic solvent capable of dissolving a wide array of hydrophobic compounds.[2] It is miscible with water and cell culture media, facilitating the preparation of working solutions. |
Why DMSO?
Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of small molecules for several reasons:
-
Superior Solubilizing Power: It effectively dissolves a vast range of nonpolar and polar compounds.
-
Biocompatibility at Low Concentrations: While cytotoxic at higher concentrations, DMSO is generally well-tolerated by most cell lines at final concentrations of ≤0.5%, with ≤0.1% being the ideal target to minimize off-target effects.[3][4]
-
Stability: Many compounds exhibit excellent stability when stored in DMSO at low temperatures.[5]
For these reasons, cell culture grade, anhydrous DMSO (>99.5% purity) is the solvent of choice for this protocol.[6][7]
Experimental Workflow: From Powder to Working Solution
The overall process involves two main stages: the preparation of a high-concentration primary stock solution in DMSO, followed by a serial dilution into the desired cell culture medium to achieve the final working concentration.
Caption: Workflow for preparing this compound for cell assays.
Detailed Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro screening.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (e.g., UFCBIO, CAS Number: 67-68-5)[6]
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile cryovials for aliquoting
Procedure:
-
Pre-Weighing Preparation: Tare the sterile vial on the analytical balance.
-
Weighing the Compound: Carefully weigh a precise amount of this compound into the tared vial. For this example, we will use 3.03 mg.
-
Causality Note: Accurate weighing is paramount for achieving the correct final concentration. Working with a sufficient mass (e.g., >1 mg) minimizes the impact of balance inaccuracies.
-
-
Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Molecular Weight (MW) = 303.40 g/mol
-
Mass (m) = 3.03 mg = 0.00303 g
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Volume (V) = m / (C * MW)
-
V = 0.00303 g / (0.010 mol/L * 303.40 g/mol ) = 0.001 L = 1000 µL (1 mL)
-
-
Dissolution: a. Add the calculated volume (1000 µL) of anhydrous DMSO to the vial containing the compound powder. b. Tightly cap the vial and vortex vigorously for 30-60 seconds.[8] c. Visually inspect the solution against a light source to ensure all particulate matter has dissolved. The solution should be clear and free of any visible solids.
-
Aliquoting and Storage: a. Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. b. Label each aliquot clearly with the compound name, concentration, solvent, and date. c. Store the aliquots at -20°C. This practice prevents degradation from repeated freeze-thaw cycles.[5][8]
Detailed Protocol: Working Solution Preparation (e.g., 10 µM)
This protocol details the dilution of the 10 mM DMSO stock into cell culture medium to obtain a 10 µM final working concentration.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution: a. This protocol uses a 1:1000 dilution to achieve the final concentration. This ensures the final DMSO concentration is low (0.1%). b. In a sterile tube, add 999 µL of pre-warmed complete cell culture medium. c. Add 1 µL of the 10 mM stock solution to the medium. d. Mix immediately and thoroughly by gentle vortexing or by pipetting up and down. Do not vortex vigorously enough to cause foaming of the medium.
-
Causality Note: Adding the small volume of concentrated DMSO stock to the larger volume of aqueous medium while mixing helps prevent the compound from precipitating out of solution.[9]
-
-
Final Concentration Check:
-
Final Compound Concentration: (1 µL * 10 mM) / 1000 µL = 0.01 mM = 10 µM
-
Final DMSO Concentration: (1 µL / 1000 µL) * 100% = 0.1% (v/v)
-
-
Application to Cells: Use the freshly prepared working solution immediately for your cell culture experiments.[5] It is best practice to prepare fresh dilutions for each experiment.[8]
Essential Scientific Controls & Best Practices
For the results to be trustworthy and valid, the following considerations are mandatory:
-
Vehicle Control: Always include a "vehicle control" in your experimental design. This control consists of cells treated with the same volume of culture medium containing the same final concentration of DMSO (e.g., 0.1%) but without the test compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[4]
-
Sterility: Although concentrated DMSO is a harsh environment for most microbes, it is not guaranteed to be sterile.[10] All steps, including weighing (if possible), dissolution, and dilution, should be performed in a laminar flow hood using aseptic techniques to prevent contamination of cell cultures. The final working solution can be sterile-filtered through a 0.22 µm filter if necessary, though one must be mindful of potential compound binding to the filter membrane.[8]
-
Solubility Limit in Media: Be aware that diluting the DMSO stock into aqueous media lowers the solvent's solubilizing capacity. If you observe any cloudiness or precipitation upon dilution, the compound may be exceeding its solubility limit in the final medium. In such cases, you may need to lower the final working concentration or explore alternative formulation strategies.
References
-
Hvid, H., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. Available at: [Link]
-
Protocols.io. (2021). DMSO stock preparation. Available at: [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? Available at: [Link]
-
Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture? Available at: [Link]
-
bioWORLD. DMSO Bio-Max, Cell Culture Grade. Available at: [Link]
-
Springer Nature Experiments. (2014). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]
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REPROCELL. (2022). Using Small Molecules For Stem Cell Research. Available at: [Link]
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Cole-Parmer. Chemical Compatibility Database. Available at: [Link]
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BMC Research Notes. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Available at: [Link]
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"using 4-Morpholin-4-YL-2-phenyl-butyric acid in a cancer cell line study"
Initial Characterization of the Novel Phenylbutyric Acid Analogue, 4-Morpholin-4-YL-2-phenyl-butyric acid, in an In Vitro Cancer Model
I. Introduction and Rationale
The development of novel, targeted anticancer agents remains a cornerstone of oncological research. A promising class of therapeutics is the histone deacetylase (HDAC) inhibitors, which function as epigenetic modulators.[1][2][3] By preventing the removal of acetyl groups from histones, these agents promote a more open chromatin structure, leading to the re-expression of silenced tumor suppressor genes and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5]
4-phenylbutyric acid (4-PBA) is a well-characterized HDAC inhibitor that also functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress.[6][7] Its anticancer properties have been documented in various malignancies, including pancreatic and gastric cancer.[6][8] Building upon this established scaffold, novel analogues can be synthesized to potentially enhance potency, selectivity, or pharmacokinetic properties.
This document provides a comprehensive experimental framework for the initial in vitro characterization of This compound , a novel structural analogue of 4-PBA, hereafter referred to as LGM-244B . We hypothesize that the structural modifications—specifically the addition of a morpholine moiety and the repositioning of the phenyl group—may alter the compound's biological activity. This guide will take researchers from initial cytotoxicity screening to the elucidation of its primary mechanism of action, focusing on its potential roles as an HDAC inhibitor and modulator of the ER stress response.
II. Compound Profile and Hypothesized Mechanism
Compound: this compound (LGM-244B) Chemical Structure: (Note: The exact 3D conformation and physicochemical properties would need to be determined experimentally.)
Structural Rationale: Compared to 4-PBA, LGM-244B possesses two key modifications:
-
Phenyl Group at C2: The shift of the phenyl group from the C4 to the C2 position may alter the molecule's spatial conformation and its interaction with the active site of target enzymes like HDACs.
-
Morpholine Group at C4: The addition of the polar morpholine group could significantly impact solubility, cell permeability, and potential off-target interactions.
Central Hypothesis: We propose that LGM-244B exerts anticancer effects through one or both of the following pathways, which are known to be modulated by its parent compound, 4-PBA.
-
HDAC Inhibition: LGM-244B inhibits class I/II HDAC enzymes, leading to hyperacetylation of histone proteins. This relaxes chromatin, allowing for the transcription of key tumor suppressor genes (e.g., CDKN1A/p21), which drives cell cycle arrest and apoptosis.
-
ER Stress Modulation: Cancer cells often exhibit high levels of ER stress, which activates the Unfolded Protein Response (UPR) as a survival mechanism.[9][10][11][12] LGM-244B may disrupt this adaptive response, pushing chronically stressed cancer cells towards apoptosis, potentially through the upregulation of pro-apoptotic factors like CHOP.
These hypothesized pathways are depicted below.
Caption: Hypothesized signaling pathways for LGM-244B in cancer cells.
III. Comprehensive Experimental Workflow
A phased approach is recommended to systematically evaluate the anticancer potential of LGM-244B. This ensures a logical progression from broad phenotypic effects to specific molecular targets.
Caption: Logical workflow for the in vitro characterization of LGM-244B.
IV. Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
-
Cell Line Maintenance:
-
Culture a suitable cancer cell line (e.g., HCT116 colon cancer or MCF-7 breast cancer) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
-
-
LGM-244B Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of LGM-244B in sterile Dimethyl Sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare working solutions by diluting the stock in complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.
-
Protocol 2: MTT Cell Viability Assay for IC50 Determination
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of LGM-244B in complete medium (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[15] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50).
-
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[16]
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat cells with LGM-244B at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.[17]
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Analyze the samples immediately using a flow cytometer.
-
Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained controls.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[20]
-
Cell Treatment: Treat cells in 6-well plates with LGM-244B as described in Protocol 3.
-
Harvesting: Harvest and collect all cells.
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21]
-
Incubate at 4°C for at least 2 hours (or up to several days).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the G0/G1, S, and G2/M phases based on the DNA content histogram.
-
Protocol 5: Western Blotting for Mechanistic Markers
This protocol verifies the molecular mechanism by detecting changes in key protein markers.
-
Protein Extraction:
-
Treat cells in 6-well or 10 cm plates with LGM-244B for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (a 15% gel is suitable for histones, while a 4-20% gradient gel works well for GRP78 and CHOP).[23]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Recommended primary antibodies:
-
Anti-Acetylated-Histone H3 (e.g., Lys9/14)
-
Anti-Total Histone H3
-
Anti-GRP78 (BiP)
-
Anti-CHOP
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensity using software like ImageJ and normalize target protein levels to the loading control.
-
V. Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Cytotoxicity of LGM-244B on Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
|---|---|---|
| HCT116 | 72 | Value |
| MCF-7 | 72 | Value |
| A549 | 72 | Value |
Interpretation: A lower IC50 value indicates greater cytotoxic potency. Comparing values across different cell lines can reveal potential selectivity.
Table 2: Effect of LGM-244B on Apoptosis in HCT116 Cells (24h Treatment)
| Treatment | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| LGM-244B (0.5x IC50) | Value | Value | Value |
| LGM-244B (1x IC50) | Value | Value | Value |
Interpretation: A dose-dependent increase in the percentage of early and late apoptotic cells confirms that LGM-244B induces programmed cell death.
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with LGM-244B (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| LGM-244B (0.5x IC50) | Value | Value | Value |
| LGM-244B (1x IC50) | Value | Value | Value |
Interpretation: Accumulation of cells in a specific phase (e.g., G2/M) suggests that LGM-244B interferes with cell cycle progression at that checkpoint.
VI. References
-
Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. [Link]
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Cerezo, M., Lehraiki, A., Millet, A., Rouaud, F., Plaisant, M., Jaune, E., ... & Rocchi, S. (2016). Endoplasmic Reticulum Stress and Cancer: Could Unfolded Protein Response Be a Druggable Target for Cancer Therapy?. Molecules, 21(12), 1651. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]
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Lane, A. A., & Chabner, B. A. (2009). Histone Deacetylase Inhibitors in Cancer Therapy. Journal of Clinical Oncology, 27(32), 5459–5468. [Link]
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Wang, M., & Kaufman, R. J. (2012). Endoplasmic reticulum stress response in cancer: molecular mechanism and therapeutic potential. American Journal of Translational Research, 4(1), 15–27. [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Shah, P., Kalathiya, J., Liu, Y., & Wang, L. (2024). Histone Deacetylase Inhibitors in Cancer Treatment. Journal of Cancer Science and Clinical Therapeutics, 5(4). [Link]
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Feske, S., & Glimcher, L. H. (2007). Integrated Endoplasmic Reticulum Stress Responses in Cancer. Cancer Research, 67(22), 10609–10612. [Link]
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Marks, P. A. (2009). Histone deacetylase inhibitors in cancer therapy. Journal of Clinical Oncology, 27(32), 5459-68. [Link]
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Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Preventing cancer, treating cancer: histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769–784. [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Urra, H., Dufey, E., Avril, T., & Chevet, E. (2016). Endoplasmic Reticulum Stress and the Hallmarks of Cancer. Trends in Cancer, 2(5), 252–262. [Link]
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
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Bio-protocol. (2012). Western blot analysis of histone H3 acetylation. Bio-protocol, 2(19), e261. [Link]
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Gassen, N. C., Rein, T., & Chen, A. (2019). Endoplasmic Reticulum Stress in Cancer. Cells, 8(11), 1445. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Lu, X. F., Chen, J. C., Huang, B. C., & Wang, L. (2012). Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest. World Journal of Gastroenterology, 18(1), 79–83. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Deka, D., Das, A., Baildya, N., Ravichandran, S. N., Pathak, S., Banerjee, A., & Duttaroy, A. K. (2025). 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Cancer Reports. [Link]
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Dovzhanskiy, D. I., Hartwig, W., Lázár, N. G., Schmidt, A., Felix, K., Straub, B. K., ... & Werner, J. (2012). Growth inhibition of pancreatic cancer by experimental treatment with 4-phenylbutyrate is associated with increased expression of Connexin 43. Cell Transplantation, 21(2-3), 103–111. [Link]
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EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved from [Link]
-
Deka, D., Das, A., Baildya, N., Ravichandran, S. N., Pathak, S., Banerjee, A., & Duttaroy, A. K. (2025). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. Cancer Reports. [Link]
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Wang, J., Chen, S., He, S., Li, X., Wang, J., Zhang, C., ... & Wang, X. (2021). 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α. Clinical and Translational Medicine, 11(4), e379. [Link]
-
Brown, P., Ashe, M., & O'Marcaigh, A. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875–881. [Link]
-
ResearchGate. (n.d.). Western blot analyses of BiP/GRP78 and CHOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of ER stress-associated protein markers (GRP78 and CHOP). Retrieved from [Link]
-
7TM Antibodies. (n.d.). 7TM Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). A: Western blot analysis of GRP78 and CHOP in whole heart tissue homogenates. Retrieved from [Link]
-
Luo, S., Mao, C., Lee, B., & Lee, A. S. (2006). GRP78/BiP is required for cell proliferation and protecting the inner cell mass from apoptosis during early mouse embryonic development. Molecular and Cellular Biology, 26(15), 5688–5697. [Link]
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Application Notes & Protocols for the In-VIVO Evaluation of 4-Morpholin-4-YL-2-phenyl-butyric acid
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of 4-Morpholin-4-YL-2-phenyl-butyric acid, a novel chemical entity. Analysis of its core structure reveals a significant similarity to fenbufen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. This structural analogy forms the central hypothesis for this guide: that the compound functions as a cyclooxygenase (COX) inhibitor. Consequently, the following application notes detail a strategic, multi-phase experimental plan designed to assess its anti-inflammatory, analgesic, pharmacokinetic, and safety profiles in rodent models. The protocols provided are grounded in established, validated methodologies to ensure data integrity and reproducibility for researchers in pharmacology and drug development.
Introduction and Central Hypothesis
This compound is a derivative of phenylbutyric acid containing a morpholine moiety. Its structural backbone is closely related to fenbufen, which is a known pro-drug that is metabolized to an active acetic acid derivative that inhibits COX enzymes. These enzymes, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), are central to the inflammatory cascade, as they are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.
Therefore, the primary working hypothesis is that this compound, or its active metabolite, exerts its therapeutic effects by inhibiting COX-1 and/or COX-2. The goals of this in vivo testing plan are to:
-
Characterize the pharmacokinetic and pharmacodynamic (PK/PD) profile.
-
Validate the hypothesized anti-inflammatory and analgesic efficacy.
-
Establish a preliminary safety and tolerability profile, with a specific focus on potential gastrointestinal adverse effects common to NSAIDs.
The following diagram illustrates the hypothesized mechanism of action within the arachidonic acid pathway.
Caption: Hypothesized mechanism of action via COX enzyme inhibition.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. This is critical for selecting appropriate dosing vehicles, routes, and schedules for subsequent efficacy studies.
Methodology: A non-fasted, parallel-design study in male Sprague-Dawley rats (n=3-5 per group) is recommended.
Protocol 2.1: Single-Dose Pharmacokinetic Study
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (220-250g) for a minimum of 5 days with free access to standard chow and water.
-
Compound Formulation:
-
Intravenous (IV): Prepare a 1 mg/mL solution in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The solution must be sterile-filtered.
-
Oral (PO): Prepare a suspension in 0.5% carboxymethylcellulose (CMC) in water at a concentration suitable for a 10 mL/kg dosing volume.
-
-
Dosing:
-
IV Group: Administer a single 1 mg/kg dose via the lateral tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the saphenous vein into EDTA-coated tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. The exact time points may be adjusted based on preliminary in vitro data.
-
Plasma Preparation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 1: Key Pharmacokinetic Parameters for Analysis
| Parameter | Description | Importance |
| Tmax | Time to reach maximum plasma concentration | Indicates the rate of absorption. |
| Cmax | Maximum observed plasma concentration | Defines the peak exposure. |
| AUC(0-t) | Area under the plasma concentration-time curve | Represents total drug exposure over time. |
| t1/2 | Elimination half-life | Determines the dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in tissues. |
| F% | Bioavailability (PO/IV) | The fraction of the oral dose that reaches systemic circulation. |
Phase 2: In Vivo Efficacy Evaluation
Based on the central hypothesis, the compound's efficacy will be tested in validated models of acute inflammation and pain.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Objective: To evaluate the ability of the compound to reduce acute inflammation. The carrageenan-induced paw edema model is a gold standard for screening potential NSAIDs.
Protocol 3.1.1: Paw Edema Model
-
Animal Model: Use male Wistar rats or Swiss Albino mice (200-250g or 25-30g, respectively). Acclimatize for 5 days.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO)
-
Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, PO)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group.
-
% Inhibition = [(V_c - V_t) / V_c] * 100, where Vc is the average paw volume increase in the control group and Vt is the average increase in the treated group.
-
Analyze data using a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of the compound. This test measures the visceral pain response, which is highly sensitive to NSAIDs.
Protocol 3.2.1: Writhing Test
-
Animal Model: Use Swiss Albino mice (25-30g). Acclimatize for 5 days.
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, PO)
-
Group 2: Positive Control (e.g., Aspirin 100 mg/kg, PO)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, PO)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 30-60 minutes before the acetic acid injection.
-
Induction of Pain: Administer an intraperitoneal (IP) injection of 0.6% (v/v) acetic acid solution at a volume of 10 mL/kg.
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a 20-minute period.
-
Data Analysis: Calculate the percentage of pain inhibition.
-
% Inhibition = [(W_c - W_t) / W_c] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean in the treated group.
-
Analyze data using a one-way ANOVA followed by a post-hoc test.
-
The overall experimental workflow for the efficacy studies is summarized below.
Caption: General experimental workflow for in vivo efficacy testing.
Phase 3: Acute Safety and Tolerability
Objective: To establish a preliminary safety profile, focusing on acute toxicity and the potential for gastric irritation, a known class-specific side effect of NSAIDs.
Protocol 4.1: Acute Oral Toxicity (Up-and-Down Procedure)
This protocol should be designed in accordance with OECD Test Guideline 425.
-
Animal Model: Use female Swiss Albino mice (20-25g). The use of a single sex is a requirement of the guideline.
-
Dosing: Administer a single oral dose of the test compound to one animal at a time. A starting dose of 175 mg/kg is often appropriate, but this may be adjusted based on any available data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (using a fixed progression factor, e.g., 3.2x).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The test is complete when one of the stopping criteria defined by the guideline is met. The data is then used to estimate the LD50 (median lethal dose).
Protocol 4.2: Gastric Ulceration Assessment
-
Animal Model: Use male Wistar rats (200-220g), fasted for 24 hours prior to dosing but with free access to water.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (0.5% CMC, PO)
-
Group 2: Positive Control (Indomethacin 30 mg/kg, PO)
-
Group 3-5: Test Compound (e.g., 30, 100, 300 mg/kg, PO)
-
-
Dosing: Administer a single high dose of the respective compounds.
-
Necropsy: Euthanize the animals 4-6 hours after dosing.
-
Stomach Examination: Carefully remove the stomach, open it along the greater curvature, and wash it with saline.
-
Scoring: Examine the gastric mucosa for lesions, hemorrhages, or ulcers using a magnifying glass. Score the severity of the damage based on a validated scale (e.g., 0 = no lesion, 1 = hyperemia, 2 = single small lesion, 3 = multiple small lesions, 4 = severe lesions/perforation).
-
Data Analysis: Compare the ulcer index scores between the treated groups and the vehicle control using a non-parametric test (e.g., Kruskal-Wallis test).
Table 2: Summary of In Vivo Study Designs
| Study Phase | Model | Species | Primary Endpoint(s) | Purpose |
| Phase 1: PK | Single Dose IV & PO | Sprague-Dawley Rat | Cmax, Tmax, AUC, t1/2, F% | Determine dosing regimen |
| Phase 2: Efficacy | Carrageenan Paw Edema | Wistar Rat | % Inhibition of Edema | Assess anti-inflammatory activity |
| Phase 2: Efficacy | Acetic Acid Writhing | Swiss Albino Mouse | % Inhibition of Writhing | Assess peripheral analgesic activity |
| Phase 3: Safety | Acute Oral Toxicity | Swiss Albino Mouse | Estimated LD50 | Determine acute lethal dose |
| Phase 3: Safety | Gastric Ulceration | Wistar Rat | Ulcer Index Score | Evaluate GI tolerability |
References
- Coutts, R. T., Foster, B. C., & Pasutto, F. M. (1990). In vivo and in vitro metabolism of fenbufen in the rat. Drug Metabolism and Disposition, 18(4), 522-526. [URL: https://dmd.aspetjournals.org/content/18/4/522.long]
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [URL: https://www.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [URL: https://journals.sagepub.com/doi/10.3181/00379727-111-27849]
- Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412. [URL: https://scholar.google.com/scholar?cluster=11388102324907200543]
- Wallace, J. L. (2001). Mechanisms of NSAID-induced gastric damage. Life sciences, 65(17), 1797-1811. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002432059900439X]
- OECD (2001), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-425-acute-oral-toxicity-up-and-down-procedure_9789264071049-en]
Application Notes and Protocols for the Quantification of 4-Morpholin-4-YL-2-phenyl-butyric acid in Biological Samples
Introduction
4-Morpholin-4-YL-2-phenyl-butyric acid is a compound of significant interest in contemporary drug development and research. Its accurate quantification in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this analyte, designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are grounded in established principles of bioanalysis and are designed to be robust and compliant with regulatory expectations.
The methodologies detailed below are based on the physicochemical properties anticipated for this compound, drawing parallels with structurally related compounds like 4-phenylbutyric acid (4-PBA). It is imperative to note that while these protocols provide a strong foundation, method optimization and full validation in accordance with regulatory guidelines, such as those from the FDA and EMA, are essential before application to clinical or regulated non-clinical studies.[1][2][3][4]
Physicochemical Considerations for Method Development
The structure of this compound, featuring a carboxylic acid group, a phenyl ring, and a morpholine moiety, dictates a molecule with acidic properties and a degree of polarity. These characteristics are central to the selection of appropriate sample preparation and analytical techniques. The carboxylic acid group suggests that the compound will be ionized at physiological pH, influencing its solubility and interaction with extraction media.
SECTION 1: Sample Preparation Methodologies
The initial and most critical step in the bioanalytical workflow is the effective isolation of the analyte from the complex biological matrix. The choice of sample preparation technique is pivotal for removing interfering substances such as proteins and phospholipids, thereby enhancing the sensitivity and selectivity of the subsequent analysis.[5][6][7]
Protein Precipitation (PPT)
Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from plasma or serum samples.[6][8] It is particularly suitable for high-throughput screening.
Protocol: Protein Precipitation using Acetonitrile
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[9][10]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[11]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube for analysis.
-
Causality: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, leading to their denaturation and precipitation. The 3:1 ratio of solvent to sample is generally effective for complete protein removal.[9]
Table 1: Comparison of Common Protein Precipitation Agents
| Precipitating Agent | Typical Ratio (Solvent:Sample) | Advantages | Disadvantages |
| Acetonitrile | 3:1 | High protein removal efficiency, good recovery for a wide range of analytes. | Can lead to ion suppression in LC-MS. |
| Methanol | 3:1 | Less likely to cause analyte precipitation along with proteins. | Lower protein removal efficiency compared to acetonitrile. |
| Acetone | 4:1 | Effective for precipitating proteins. | Can be more challenging to evaporate. |
| Trichloroacetic Acid (TCA) | 1:1 (of 10-20% solution) | Efficient protein precipitation. | Can cause analyte degradation, may require pH adjustment.[8] |
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and cleaner sample preparation compared to protein precipitation.[6] For an acidic compound like this compound, a mixed-mode or polymeric reversed-phase sorbent can be highly effective.[12][13][14]
Protocol: Mixed-Mode Solid-Phase Extraction
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Agilent Bond Elut Certify) with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).[15][16]
-
Sample Loading: Dilute 200 µL of plasma or serum with 800 µL of 0.1 M phosphate buffer (pH 6.0) and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 1 M acetic acid, and then 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Causality: The mixed-mode sorbent contains both hydrophobic and ion-exchange functional groups. At pH 6.0, the acidic analyte will be ionized and retained by anion exchange, while also interacting with the hydrophobic backbone. The washing steps remove polar and non-polar interferences, and the final elution with a basic solvent neutralizes and releases the analyte.[15]
SECTION 2: Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[5][17]
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for bioanalysis.
Protocol: LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable due to the presence of the morpholine nitrogen.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These would need to be determined by infusing a standard solution of this compound. A plausible precursor ion would be the [M+H]+ ion. Product ions would be generated by fragmentation of the precursor.
-
Collision Energy and other MS parameters: These will require optimization for the specific analyte and instrument.
-
Table 2: Illustrative LC-MS/MS Parameters (to be optimized)
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency in positive ESI. |
| Ionization | ESI Positive | The morpholine nitrogen is a likely site for protonation. |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Ensures high selectivity and accurate quantification. |
Data Analysis and Validation:
The method must be fully validated according to regulatory guidelines.[1][2][3][4][18] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound, but it will likely require a derivatization step to increase the volatility and thermal stability of the analyte.[19]
Workflow for GC-MS Analysis
Caption: GC-MS workflow including derivatization.
Protocol: GC-MS Method (with Derivatization)
-
Sample Preparation: Extract the analyte from the biological matrix using SPE as described previously.
-
Derivatization:
-
Evaporate the eluate to complete dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
-
Causality: Derivatization with BSTFA will convert the acidic proton of the carboxylic acid to a trimethylsilyl ester, increasing volatility and improving chromatographic performance.[19]
Enzyme-Linked Immunosorbent Assay (ELISA)
For high-throughput screening, a competitive ELISA can be developed. This requires the generation of a specific antibody against this compound.
Workflow for Competitive ELISA
Caption: Competitive ELISA workflow.
Protocol: Competitive ELISA
-
Antibody Coating: Coat a 96-well microplate with a specific monoclonal or polyclonal antibody against the target analyte and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Competitive Reaction: Add 50 µL of the sample or standard and 50 µL of the analyte conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB) and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4).
-
Signal Detection: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Causality: The free analyte in the sample competes with the enzyme-conjugated analyte for binding to the limited number of antibody sites on the plate. A higher concentration of analyte in the sample results in a lower signal.[20][21][22]
Conclusion
The successful quantification of this compound in biological samples is achievable through a variety of analytical techniques. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, selectivity, throughput, and available instrumentation. LC-MS/MS is recommended for regulated bioanalysis due to its superior performance characteristics. All methods must be rigorously validated to ensure the generation of reliable and reproducible data that can confidently support drug development decisions.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Scheurer, J., & Verstraete, A. G. (1995). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology, 19(4), 237-241. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Mills, M. J., & Thurman, E. M. (1994). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Analytical Toxicology, 18(6), 331-337. [Link]
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AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Chen, X. H., Franke, J. P., Wijsbeek, J., & de Zeeuw, R. A. (1992). Isolation of Acidic, Neutral, and Basic Drugs from Whole Blood Using A Single Mixed-Mode Solid-Phase Extraction Column. Journal of Analytical Toxicology, 16(5), 351-355. [Link]
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Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
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van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1848. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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de la Ossa, P., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Revista de la Asociación Española de Especialistas en Medicina del Trabajo, 32(4), 234-245. [Link]
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Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. [Link]
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Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Immunological Methods, 476, 112687. [Link]
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Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Immunological Methods, 476, 112687. [Link]
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Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
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Iannucci, L., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Molecules, 28(4), 1735. [Link]
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Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]
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Iannucci, L., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. MDPI. [Link]
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van de Logt, F. R., et al. (2004). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of Chromatography B, 807(2), 295-302. [Link]
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Al-Dirbashi, O. Y., et al. (2017). Quantitation of Phenylbutyrate Metabolites by UPLC-MS/MS Demonstrates Inverse Correlation of Phenylacetate:phenylacetylglutamine Ratio With Plasma Glutamine Levels. Molecular Genetics and Metabolism, 122(3), 39-45. [Link]
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Birkemeyer, C., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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Pieper, R., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 123-136. [Link]
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National Institutes of Health. (n.d.). 4-Phenylbutyric acid improves free fatty acid-induced hepatic insulin resistance in vivo. [Link]
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Application Note & Protocols: Modulating Endoplasmic Reticulum Stress with 4-Phenylbutyric Acid (4-PBA)
An important clarification regarding the topic: The compound widely documented and utilized in scientific literature as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress is 4-phenylbutyric acid (4-PBA) . The molecule "4-Morpholin-4-YL-2-phenyl-butyric acid" is not established in this context. This guide has been developed based on the extensive research and application of 4-phenylbutyric acid (4-PBA) , assuming it is the intended subject for ER stress assays.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Endoplasmic Reticulum Stress Response and Chemical Chaperones
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as hypoxia, nutrient deprivation, viral infections, or genetic mutations, can disrupt the ER's protein-folding capacity. This disruption leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2]
To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3][4] The UPR is orchestrated by three primary ER-resident transmembrane sensors:
-
PERK (PKR-like ER Kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Under basal conditions, these sensors are kept inactive by the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78.[5][6] Upon accumulation of unfolded proteins, BiP preferentially binds to them, releasing the UPR sensors and triggering their activation.[6][7] The UPR aims to restore homeostasis by attenuating protein translation, increasing the production of chaperones to enhance folding capacity, and promoting ER-associated degradation (ERAD) to clear misfolded proteins.[8] However, if the stress is prolonged or overwhelming, the UPR switches from a pro-survival to a pro-apoptotic program, leading to cell death.[9][10][11]
4-phenylbutyric acid (4-PBA) is a low-molecular-weight fatty acid that functions as a chemical chaperone.[12] It helps stabilize protein conformation, facilitate the trafficking of mutant proteins, and alleviate the load of unfolded proteins in the ER.[12][13] By reducing the burden of misfolded proteins, 4-PBA effectively mitigates ER stress and inhibits the downstream signaling cascades of the UPR.[12][14] This property makes 4-PBA an invaluable tool for investigating the roles of ER stress in disease pathogenesis and for exploring potential therapeutic strategies.[15]
The Unfolded Protein Response Signaling Pathways
Understanding the UPR pathways is essential for designing and interpreting ER stress assays. The three branches initiate distinct but interconnected signaling cascades.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
-
PERK Pathway : Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4).[9][16] ATF4, in turn, upregulates genes involved in apoptosis, most notably C/EBP homologous protein (CHOP).[9][11][17]
-
IRE1α Pathway : Activated IRE1α possesses endoribonuclease activity that unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[18][19][20] This spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding and ERAD.[18][21] Prolonged IRE1α activation can also trigger apoptosis through the recruitment of TRAF2 and activation of the JNK pathway.[6][22]
-
ATF6 Pathway : When released from BiP, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases (S1P and S2P) to release its active cytosolic domain (ATF6n).[5][8][23][24] ATF6n moves to the nucleus to activate the transcription of UPR target genes, including chaperones like BiP/GRP78 and XBP1.[8][21]
Experimental Design: Using 4-PBA in ER Stress Assays
A typical experiment involves three main groups:
-
Untreated Control: Establishes the basal level of ER stress markers.
-
ER Stress Inducer: Cells treated with an agent like tunicamycin or thapsigargin to induce ER stress.
-
Inducer + 4-PBA: Cells co-treated with the inducer and 4-PBA to assess its ability to attenuate the stress response.
Caption: General experimental workflow for assessing 4-PBA's effect on ER stress.
Quantitative Data Summary
The following table provides typical concentration ranges for common ER stress inducers and 4-PBA. Note: These concentrations are starting points and must be optimized for your specific cell type and experimental conditions.
| Compound | Mechanism of Action | Typical Concentration Range | Typical Incubation Time |
| Tunicamycin | Inhibits N-linked glycosylation[1] | 1 - 10 µg/mL | 4 - 24 hours |
| Thapsigargin | Inhibits SERCA pump, depleting ER Ca2+[1] | 0.1 - 1 µM | 4 - 24 hours |
| Dithiothreitol (DTT) | Reducing agent, disrupts disulfide bonds[1] | 1 - 5 mM | 1 - 4 hours |
| 4-PBA | Chemical chaperone, stabilizes proteins[12] | 1 - 10 mM | 12 - 48 hours (often pre-treatment) |
Detailed Experimental Protocols
Protocol 1: Induction of ER Stress and Treatment with 4-PBA
This protocol describes how to treat cultured mammalian cells to induce ER stress and test the mitigating effects of 4-PBA.
Materials:
-
Mammalian cells of interest (e.g., HEK293, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
ER Stress Inducer stock solution (e.g., Tunicamycin, 5 mg/mL in DMSO)
-
4-PBA stock solution (e.g., 1 M in sterile water or PBS, pH adjusted to 7.4)
-
Sterile PBS
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.
-
Pre-treatment (Optional but Recommended): For many experiments, pre-treating with 4-PBA enhances its protective effect.
-
Aspirate the old medium.
-
Add fresh medium containing the desired final concentration of 4-PBA (e.g., 5 mM).
-
Incubate for 12-24 hours.
-
-
Treatment:
-
Control Group: Add vehicle (e.g., DMSO) to cells (with or without 4-PBA pre-treatment medium).
-
Inducer Group: Add the ER stress inducer to the desired final concentration (e.g., 5 µg/mL Tunicamycin).
-
Inducer + 4-PBA Group: If not pre-treating, add 4-PBA and the inducer simultaneously. If pre-treating, add the inducer to the 4-PBA-containing medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). The optimal time depends on the marker being assayed. Early markers like XBP1 splicing can be detected within hours, while protein expression changes (CHOP, GRP78) take longer.
-
Harvesting: After incubation, wash cells once with cold PBS and proceed immediately to RNA or protein extraction as described in the following protocols.
Protocol 2: Analysis of IRE1α Pathway Activation (XBP1 Splicing)
This RT-PCR assay is a hallmark of IRE1α activation. The removal of a 26-bp intron creates a PstI restriction site, allowing for easy differentiation between the spliced (s) and unspliced (u) forms.[21]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
PCR master mix
-
Human/Mouse XBP1 primers (flanking the 26-bp intron)
-
Agarose gel electrophoresis system
-
PstI restriction enzyme and buffer
Procedure:
-
RNA Extraction & cDNA Synthesis: Extract total RNA from harvested cells and synthesize cDNA according to the manufacturer's protocols.
-
PCR Amplification:
-
Set up a PCR reaction using primers for XBP1.
-
Run the PCR for 30-35 cycles.
-
-
Analysis Method A: Gel Electrophoresis:
-
Run the PCR product on a 2.5-3% agarose gel.
-
The unspliced XBP1 (XBP1u) will appear as a higher molecular weight band.
-
The spliced XBP1 (XBP1s) will be a lower band, 26 bp smaller.
-
A third, hybrid band may also be visible.
-
-
Analysis Method B: Restriction Digest (Confirmatory):
-
Digest the PCR product with PstI enzyme for 1-2 hours at 37°C.
-
Run the digested product on an agarose gel.
-
The XBP1u band will remain uncut.
-
The XBP1s band will be cleaved into two smaller fragments.
-
-
Interpretation: A successful induction of ER stress will show a significant increase in the XBP1s band. Treatment with 4-PBA should reduce the ratio of XBP1s to XBP1u compared to the inducer-only group.
Protocol 3: Analysis of PERK and ATF6 Pathway Markers by Western Blot
Western blotting allows for the quantification of key proteins and their post-translational modifications (e.g., phosphorylation) that signify UPR activation.[25][26]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Key Primary Antibodies for ER Stress:
| Target Protein | Pathway | Expected Observation |
| p-PERK | PERK | Increased phosphorylation upon stress. |
| p-eIF2α | PERK | Increased phosphorylation upon stress. |
| ATF4 | PERK | Increased total protein level. |
| GRP78/BiP | All (ATF6 target) | Increased total protein level.[27][28][29][30] |
| CHOP | PERK | Increased total protein level.[17][31][32] |
| Cleaved Caspase-12 | Apoptosis | Appearance of cleaved fragment (rodent-specific marker).[33][34][35][36] |
| Cleaved Caspase-3 | Apoptosis | Appearance of cleaved fragment. |
| β-Actin / GAPDH | Loading Control | Stable expression. |
Procedure:
-
Protein Extraction: Lyse harvested cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane and separate using SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of choice (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Interpretation: Densitometry analysis should show that 4-PBA treatment reduces the stress-induced increase in p-PERK, p-eIF2α, ATF4, GRP78, and CHOP levels, as well as the cleavage of apoptotic caspases.
Safety and Handling
-
4-Phenylbutyric Acid (4-PBA): Generally considered safe for laboratory use. Handle with standard personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust if using the solid form.[37][38][39][40]
-
Tunicamycin & Thapsigargin: These are potent toxins. Always handle with extreme care in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and eye protection. Consult the specific Material Safety Data Sheet (MSDS) before use.
-
Waste Disposal: Dispose of all chemical waste, including treated cell culture media and plasticware, according to your institution's hazardous waste disposal guidelines.[41]
References
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Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature. [Link]
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Nakagawa, T., et al. (2000). Caspase-12 mediates endoplasmic-reticulum-specific apoptosis and cytotoxicity by amyloid-β. Nature. [Link]
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Harding, H. P., et al. (2003). An integrated stress response regulates amino acid metabolism and resistance to oxidative stress. Molecular Cell. [Link]
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Yoshida, H., et al. (2001). XBP1 mRNA is induced by ATF6 and spliced by IRE1 in response to ER stress to produce a highly active transcription factor. Cell. [Link]
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Calfon, M., et al. (2002). IRE1 couples endoplasmic reticulum load to secretory capacity by processing the XBP-1 mRNA. Nature. [Link]
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Urano, F., et al. (2000). Coupling of stress in the ER to activation of JNK protein kinases by transmembrane protein kinase IRE1. Science. [Link]
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Lee, A. H., et al. (2002). XBP-1 regulates a subset of endoplasmic reticulum resident chaperone genes in the unfolded protein response. Molecular and Cellular Biology. [Link]
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Morishima, N., et al. (2002). The novel caspase-12 inhibitor MAGE-3 protects cells from ER stress-induced apoptosis. The Journal of Biological Chemistry. [Link]
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Yanagitani, K., et al. (2009). Unconventional splicing of XBP1 mRNA occurs in the cytoplasm during the mammalian unfolded protein response. Journal of Cell Science. [Link]
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Hetz, C., et al. (2021). The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate. Cells. [Link]
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Maly, J., et al. (2012). The Expression of the Endoplasmic Reticulum Stress Sensor BiP/GRP78 Predicts Response to Chemotherapy and Determines the Efficacy of Proteasome Inhibitors in Diffuse Large B-Cell Lymphoma. The American Journal of Pathology. [Link]
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Chen, C. M., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology. [Link]
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Xiang, M., et al. (2014). 4-phenylbutyric Acid Attenuates Endoplasmic Reticulum Stress-Mediated Pancreatic β-cell Apoptosis in Rats With Streptozotocin-Induced Diabetes. Endocrine. [Link]
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Park, M. J., et al. (2016). Involvement of endoplasmic reticulum stress in formalin-induced pain is attenuated by 4-phenylbutyric acid. Korean Journal of Physiology & Pharmacology. [Link]
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Application Note & Protocols: A Multi-Tiered Strategy for Assessing the HDAC Inhibitory Activity of 4-Morpholin-4-YL-2-phenyl-butyric acid
Abstract
Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, most notably cancers.[1][2] The discovery of novel HDAC inhibitors (HDACi) is a key focus in drug development. This guide provides a comprehensive, multi-tiered framework for the systematic evaluation of a putative novel inhibitor, using 4-Morpholin-4-YL-2-phenyl-butyric acid as the primary example. We outline a logical progression from initial in vitro biochemical assays to determine direct enzymatic inhibition and potency (IC50), through isoform selectivity profiling, and culminating in cell-based assays to confirm target engagement and cellular efficacy. Each section explains the scientific rationale behind the experimental choices, provides detailed, self-validating protocols, and offers guidance on data interpretation, ensuring a robust and reliable assessment of the compound's potential as an HDAC inhibitor.
Introduction: The Rationale for HDAC Inhibition
HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[3] This deacetylation leads to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[4] By inhibiting HDACs, the chromatin structure remains in a more relaxed, open state (hyperacetylation), allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[5] Given their central role in cellular homeostasis, the dysfunction of HDACs is linked to the progression of numerous cancers and neurological disorders, making them prime targets for therapeutic intervention.[1][2]
The assessment of a new chemical entity like this compound requires a rigorous, multi-faceted approach. This guide provides that strategic framework.
Part 1: Initial Biochemical Characterization: Does the Compound Inhibit HDACs?
The foundational step is to determine if the compound directly interacts with and inhibits HDAC activity in a cell-free environment. This biochemical assay provides a clean measure of potency (IC50) without the complexities of cell permeability, metabolism, or off-target effects. Fluorogenic assays are widely used due to their high sensitivity and suitability for high-throughput screening.[6][7]
Principle of the Fluorogenic HDAC Assay
This assay utilizes a substrate containing an acetylated lysine side chain. In the presence of active HDAC enzymes, the substrate is deacetylated. A developer solution, often containing a protease like trypsin, is then added. This developer specifically cleaves the deacetylated substrate, releasing a fluorophore.[8] The resulting fluorescence is directly proportional to the HDAC activity. An inhibitor will prevent deacetylation, resulting in a low fluorescence signal.
Workflow for In Vitro HDAC Inhibition Assay
Caption: Workflow for determining the IC50 of a novel HDAC inhibitor.
Protocol 1: Pan-HDAC Inhibitory Assay
This protocol is adapted from standard commercial kits (e.g., Merck Millipore, Cayman Chemical) and is designed to measure inhibition of total HDAC activity from a source like HeLa cell nuclear extract, which contains a mixture of HDACs.[6]
Materials:
-
HDAC Assay Kit (containing Assay Buffer, Fluorogenic Substrate, Developer, and a known inhibitor like Trichostatin A (TSA) or SAHA).
-
HeLa Nuclear Extract (or other source of mixed HDAC enzymes).
-
Test Compound: this compound.
-
Vehicle (e.g., DMSO).
-
96-well black, flat-bottom plate.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also prepare a dilution of the positive control inhibitor (e.g., TSA at 1 µM final concentration).
-
Plate Setup:
-
Blank (No Enzyme): Add 50 µL of Assay Buffer.
-
Vehicle Control (100% Activity): Add 40 µL of Assay Buffer and 10 µL of vehicle (DMSO diluted to the same concentration as the test compound).
-
Positive Control: Add 40 µL of Assay Buffer and 10 µL of the TSA working solution.
-
Test Compound Wells: Add 40 µL of Assay Buffer and 10 µL of each compound dilution.
-
-
Enzyme Addition: Add 50 µL of diluted HeLa Nuclear Extract to the Vehicle, Positive Control, and Test Compound wells. Do not add to the Blank wells. Mix gently.
-
Reaction Initiation: Add 50 µL of the HDAC Fluorogenic Substrate to all wells. Mix and incubate the plate at 37°C for 60 minutes, protected from light.
-
Signal Development: Add 50 µL of Developer solution to all wells. The developer must contain a potent HDACi like TSA to stop the reaction immediately.[6] Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence on a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[6][7]
Data Analysis & Interpretation:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate the Percent Inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of HDAC activity is inhibited).
Scientist's Note (Trustworthiness): The inclusion of a no-enzyme blank, a vehicle control (representing uninhibited activity), and a potent known inhibitor like TSA are essential for validating the assay's performance and ensuring the observed effects are due to specific enzymatic inhibition.
Expected Outcome (Hypothetical Data):
| Compound Concentration | % Inhibition |
| 1 nM | 5.2% |
| 10 nM | 15.8% |
| 50 nM | 48.9% |
| 100 nM | 75.3% |
| 500 nM | 92.1% |
| 1 µM | 95.4% |
| Calculated IC50 | 51.5 nM |
Part 2: Isoform Selectivity Profiling: Which HDACs are Targeted?
After confirming inhibitory activity, the next critical step is to determine the compound's selectivity profile. HDACs are grouped into classes based on homology: Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11).[9] Pan-HDAC inhibitors target multiple isoforms, whereas selective inhibitors target specific isoforms or classes.[10][11] Selectivity is crucial as it can dictate therapeutic efficacy and the side-effect profile.[5][12] For instance, inhibiting HDAC6 is associated with α-tubulin deacetylation, while Class I inhibition is more directly linked to histone deacetylation.[13]
Diagram of Human HDAC Classes
Caption: Classification of zinc-dependent human histone deacetylases.
Protocol 2: Isoform-Specific Inhibition Assay
This protocol is a modification of Protocol 1, substituting a mixed enzyme source with individual, purified recombinant human HDAC isoforms.
Procedure:
-
Follow the same procedure as Protocol 1 for compound preparation and plate setup.
-
In the "Enzyme Addition" step, instead of HeLa extract, use a specific concentration of a single purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8). The optimal concentration for each enzyme should be determined empirically to yield a robust signal in the linear range of the assay.
-
Run separate plates or sections of a plate for each isoform to be tested.
-
Calculate the IC50 value for this compound against each individual isoform.
Data Interpretation:
-
Pan-Inhibitor: The compound exhibits similar, potent IC50 values (e.g., low nM) across multiple classes, particularly Class I and IIb.
-
Class-Selective Inhibitor: The compound shows high potency against isoforms within one class (e.g., HDAC1, 2, 3) but is significantly less potent (>10-fold higher IC50) against isoforms in another class (e.g., HDAC6).[12][13]
-
Isoform-Selective Inhibitor: The compound is highly potent against a single isoform (e.g., HDAC6) with very low activity against all others.
Expected Outcome (Hypothetical Data):
| HDAC Isoform | IC50 (nM) | Inferred Selectivity |
| HDAC1 | 45 | Class I |
| HDAC2 | 60 | Class I |
| HDAC3 | 55 | Class I |
| HDAC6 | 850 | >15-fold selective for Class I over HDAC6 |
| HDAC8 | 75 | Class I |
Part 3: Cellular Assays: Target Engagement and Downstream Effects
Confirming that the compound can penetrate the cell membrane and inhibit its target in a physiological context is a critical validation step. This is typically assessed by measuring the accumulation of acetylated proteins.
Workflow for Cellular Target Engagement
Caption: Western blot workflow to assess cellular HDAC target engagement.
Protocol 3: Western Blot for Histone and Tubulin Acetylation
Principle: HDAC inhibition leads to the hyperacetylation of its substrates. By treating cells with this compound and then probing cell lysates with antibodies specific for acetylated proteins, we can directly visualize the compound's effect.
-
Acetylated Histone H3 (Ac-H3) or H4 (Ac-H4): These are primary substrates for Class I HDACs. An increase in their acetylation is a hallmark of Class I HDAC inhibition.[13]
-
Acetylated α-Tubulin (Ac-Tubulin): α-tubulin is a primary substrate for HDAC6 (Class IIb). An increase in its acetylation is a strong indicator of HDAC6 inhibition. A compound that increases Ac-H3 but not Ac-Tubulin is likely Class I-selective. A pan-inhibitor will increase both.[13]
-
Actin or GAPDH: Used as a loading control to ensure equal amounts of protein were loaded in each lane.
Procedure:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116) in 6-well plates. Allow cells to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1x, 1x, 10x, and 100x the biochemical IC50) for 18-24 hours. Include a vehicle control (DMSO) and a positive control (TSA or SAHA).
-
Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Also include an HDAC inhibitor in the lysis buffer to preserve acetylation marks.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Ac-H3, Ac-Tubulin, and a loading control (e.g., β-Actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Interpretation: A dose-dependent increase in the signal for Ac-H3 and/or Ac-Tubulin relative to the loading control indicates successful target engagement in a cellular context. The pattern of acetylation will corroborate the selectivity profile determined in the biochemical assays.
Part 4: Next Steps: In Vivo Assessment
Should the compound demonstrate potent and selective activity in both biochemical and cellular assays, the subsequent steps would involve evaluating its properties in a living organism.
-
Pharmacokinetics (PK): Studies in animal models (e.g., mice) are essential to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This helps establish a dosing regimen that can achieve therapeutic concentrations in the target tissue.[14][15][16]
-
Pharmacodynamics (PD): These studies confirm target engagement in vivo. For example, after dosing an animal with the compound, tissue samples (e.g., tumor, brain) can be collected and analyzed by Western blot for hyperacetylation of histone H3, confirming the drug reached its target and exerted its inhibitory effect.[8][17]
-
Efficacy Studies: The compound would be tested in animal models of disease (e.g., tumor xenograft models) to assess its therapeutic potential.
-
Toxicity: Preliminary acute toxicity studies are necessary to determine the safety profile of the compound.[18]
Conclusion
The evaluation of a novel compound such as this compound for HDAC inhibitory activity is a systematic process. By progressing logically from broad biochemical screening to specific isoform profiling and finally to cell-based target validation, researchers can build a comprehensive profile of the compound's potency, selectivity, and cellular efficacy. This tiered approach, grounded in robust and well-controlled experimental protocols, is essential for identifying promising new therapeutic candidates for diseases driven by epigenetic dysregulation.
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Merck Millipore. (n.d.). HDAC Activity Assay Kit. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). Colorimetric Histone Deacetylase Activity Assay (HDAC). Retrieved from [Link]
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Ma, H., et al. (2018). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Retrieved from [Link]
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Kutil, Z., et al. (2018). HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides. PMC - NIH. Retrieved from [Link]
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EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
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Muntazir, S. B., & Lone, S. H. (2025). Choosing pan-HDAC or selective HDAC inhibitors for anticancer therapy. PubMed. Retrieved from [Link]
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EpigenTek. (n.d.). EpiQuik HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]
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Li, Z., et al. (2019). Next-generation of selective histone deacetylase inhibitors. RSC Publishing. Retrieved from [Link]
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Mbonye, U., & Dusingize, J. C. (2020). Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. PMC - NIH. Retrieved from [Link]
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Lechner, S., et al. (2021). Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines. MDPI. Retrieved from [Link]
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Gerlach, M., et al. (2025). Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. ACS Omega. Retrieved from [Link]
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EpigenTek. (n.d.). EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric) Manual. Retrieved from [Link]
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Application Notes & Protocols: 4-Phenylbutyric Acid in Neurodegenerative Disease Models
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: The topic specified was "use of 4-Morpholin-4-YL-2-phenyl-butyric acid in neurodegenerative disease models." A comprehensive search of the scientific literature yielded no significant data for this specific molecule in the context of neurodegeneration. However, the structurally related and extensively studied compound, 4-Phenylbutyric Acid (4-PBA) , is a prominent agent in this field of research. Given the high relevance and vast body of evidence for 4-PBA, this guide has been developed to focus on this compound, assuming it is the intended subject of interest.
Introduction: The Challenge of Proteotoxicity in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are fundamentally disorders of protein homeostasis, or "proteostasis." The accumulation of misfolded and aggregated proteins leads to cellular dysfunction, primarily through stress on the Endoplasmic Reticulum (ER) and disruption of normal cellular processes, culminating in neuronal death.[1] The therapeutic challenge lies in finding agents that can restore proteostasis and mitigate this downstream toxicity.
4-Phenylbutyric acid (4-PBA), a small aromatic fatty acid, has emerged as a multi-modal therapeutic candidate. It is an FDA-approved drug for urea cycle disorders and has been investigated extensively for its neuroprotective properties.[2][3] This guide provides an in-depth overview of the mechanisms of 4-PBA and detailed protocols for its application in preclinical neurodegenerative disease models.
Compound Profile: 4-Phenylbutyric Acid (4-PBA)
| Property | Data | Source |
| IUPAC Name | 4-phenylbutanoic acid | [4] |
| Synonyms | 4-PBA, Sodium Phenylbutyrate, Benzenebutyric acid | [4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 49-51 °C | [5] |
Core Mechanisms of Neuroprotection
4-PBA exerts its neuroprotective effects through two primary, well-documented mechanisms: acting as a chemical chaperone to alleviate ER stress and as a histone deacetylase (HDAC) inhibitor to modulate gene expression.[1][2][7]
Chemical Chaperone Activity: Restoring Protein Folding
In neurodegenerative diseases, the accumulation of misfolded proteins overwhelms the ER's capacity to manage them, triggering the Unfolded Protein Response (UPR). Chronic UPR activation leads to apoptosis (programmed cell death).[8][9] 4-PBA functions as a chemical chaperone by interacting with the hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating proper folding and trafficking.[3] This action reduces the load on the ER, dampens the UPR, and ultimately inhibits the apoptotic cascade.[8][9]
Applications in Preclinical Neurodegenerative Disease Models
4-PBA has demonstrated therapeutic efficacy across a range of animal models.
Alzheimer's Disease (AD)
In AD models, 4-PBA has been shown to reverse spatial learning and memory deficits. [10][11]Notably, this cognitive improvement often occurs without altering the overall amyloid-beta (Aβ) plaque burden. [10]Instead, its efficacy is linked to reducing phosphorylated tau pathology and restoring brain histone acetylation levels, which in turn activates synaptic plasticity markers. [7][10]
| Model | Key Findings with 4-PBA Treatment | References |
|---|---|---|
| Tg2576 Mouse | Reversed spatial learning/memory deficits; reduced p-tau; restored histone acetylation; increased synaptic plasticity markers. | [7][10] |
| AD Astrocytic Cell Model | Improved protein synthesis rates. | [12][13]|
Parkinson's Disease (PD)
The pathology of PD involves the progressive loss of dopaminergic neurons. Studies show that 4-PBA protects these neurons, improves neuromuscular coordination, and restores dopamine levels in rat models of PD. [14]The mechanism involves protecting mitochondrial function, reducing oxidative stress, and inhibiting neuronal apoptosis and astrocyte activation. [14]
| Model | Key Findings with 4-PBA Treatment | References |
|---|
| 6-OHDA Rat Model | Protected against dopaminergic neuronal death; improved motor function; attenuated mitochondrial dysfunction and oxidative stress; inhibited astrocyte activation. | [14][15]|
Huntington's Disease (HD)
HD is caused by a polyglutamine expansion in the huntingtin protein (Htt), leading to its aggregation. In the N171-82Q transgenic mouse model, 4-PBA administration after symptom onset significantly extended survival and attenuated brain atrophy. [16]This was associated with increased brain histone acetylation and upregulation of the ubiquitin-proteasome pathway, which helps clear aggregated proteins. [16]
| Model | Key Findings with 4-PBA Treatment | References |
|---|---|---|
| N171-82Q Mouse | Significantly extended survival; attenuated brain and neuronal atrophy; increased histone acetylation; upregulated ubiquitin-proteasome components. | [16] |
| R6/2 Mouse | Improved motor performance and extended lifespan. | [17]|
Experimental Protocols
The following protocols provide a framework for evaluating 4-PBA in both in vitro and in vivo settings.
Protocol 1: In Vitro Assessment of Neuroprotection Against ER Stress
This protocol details a method to assess if 4-PBA can protect neuronal cells from death induced by ER stress.
Step-by-Step Methodology:
-
Cell Culture: Plate SH-SY5Y neuroblastoma cells or primary neurons in appropriate multi-well plates at a density that ensures they are ~70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 4-PBA (e.g., 1 M in sterile water or DMSO). Further dilute in cell culture medium to create a range of working concentrations (e.g., 0.1, 1, 5, 10 mM).
-
Pre-treatment: Remove the old medium from cells and replace it with a medium containing the desired 4-PBA concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest 4-PBA dose). Incubate for 2-4 hours.
-
Induction of ER Stress: Add an ER stress-inducing agent, such as Thapsigargin or Tunicamycin, directly to the wells containing 4-PBA or vehicle. Include a control group that receives neither the stressor nor 4-PBA. Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cell Viability: Use a standard MTT or MTS assay to quantify the percentage of viable cells relative to the untreated control.
-
Apoptosis: Measure the activity of key apoptotic enzymes like cleaved caspase-3 using a colorimetric or fluorometric assay kit.
-
Mechanism Validation: Lyse cells and perform Western blotting to measure the expression of key UPR markers, such as GRP78 (BiP) and the pro-apoptotic transcription factor CHOP. A successful protective effect of 4-PBA should correlate with reduced levels of these markers.
-
Protocol 2: In Vivo Efficacy Study in a Rodent Model
This protocol outlines a general workflow for administering 4-PBA to a transgenic mouse model of Alzheimer's Disease and assessing cognitive outcomes.
Step-by-Step Methodology:
-
Animal Model Selection: Utilize an established rodent model relevant to the disease of interest (e.g., Tg2576 for AD, 6-OHDA-lesioned rats for PD, R6/2 mice for HD). [10][14][17]2. Compound Formulation and Administration:
-
Formulation: 4-PBA is water-soluble. It can be dissolved in sterile saline for intraperitoneal (i.p.) injection or in drinking water for oral administration.
-
Dosage: Effective doses in rodent models typically range from 100 to 300 mg/kg/day. [18]The optimal dose should be determined through pilot studies.
-
Route: Administration can be via i.p. injection, oral gavage, or ad libitum in drinking water. Oral gavage or i.p. injection provides more precise dose control.
-
-
Treatment Paradigm:
-
Begin treatment at an appropriate disease stage (e.g., post-symptom onset).
-
Administer the drug daily for a defined period (e.g., 4 to 12 weeks). Include a vehicle-treated control group.
-
-
Behavioral Assessment:
-
In the final weeks of treatment, perform behavioral tests to assess relevant functional outcomes.
-
For AD: Use the Morris Water Maze or Y-maze to assess spatial learning and memory. [10][18] * For PD: Use the Rotarod test or cylinder test to assess motor coordination and deficits. [14] * For HD: Monitor body weight, motor performance on a wire hang test, and overall survival. [8][16]5. Post-Mortem Tissue Analysis:
-
At the end of the study, euthanize animals and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry (to analyze protein aggregates, neuronal loss, or gliosis), and the other can be flash-frozen for biochemical analysis.
-
Biochemistry: Use Western blotting or ELISA to quantify levels of key pathological markers (e.g., p-tau, α-synuclein), ER stress proteins, and histone acetylation levels to confirm the drug's mechanism of action in vivo.
-
Safety and Handling
According to safety data sheets, 4-Phenylbutyric acid is considered hazardous. It can cause skin and serious eye irritation. [19][20]
-
Handling: Wash hands and any exposed skin thoroughly after handling. [19]Avoid breathing dust.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [20]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. [6]
Conclusion and Future Perspectives
4-Phenylbutyric acid is a promising multi-target agent for neurodegenerative diseases, with robust preclinical data supporting its efficacy in alleviating proteotoxicity and improving neuronal function. Its dual action as a chemical chaperone and HDAC inhibitor makes it a compelling candidate for diseases with complex pathologies.
The primary drawback for its clinical translation is the high dosage required to achieve therapeutic effects. [21]Therefore, future research should focus on deciphering its precise molecular interactions to guide the development of more potent derivatives that can be effective at lower, more manageable doses.
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- 4. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-フェニル酪酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Phenylbutyrate is a multifaceted drug that exerts neuroprotective effects and reverses the Alzheimer´s disease-like phenotype of a commonly used mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric acid mitigates ER stress-induced neurodegeneration in the spinal cords of a GM2 gangliosidosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylbutyrate ameliorates cognitive deficit and reduces tau pathology in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New treatment reverses Alzheimer’s disease signs | Penn Today [penntoday.upenn.edu]
- 12. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyrate Mitigates the Motor Impairment and Dopaminergic Neuronal Death During Parkinson's Disease Pathology via Targeting VDAC1 Mediated Mitochondrial Function and Astrocytes Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Neuroprotective effects of phenylbutyrate in the N171-82Q transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
- 18. Chronic treatment of 4-phenylbutyric acid ameliorates cognitive impairment after focal cerebral ischemia/ reperfusion injury in rats - Indian Journal of Physiology and Pharmacology [ijpp.com]
- 19. fishersci.com [fishersci.com]
- 20. chemos.de [chemos.de]
- 21. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-Morpholin-4-YL-2-phenyl-butyric Acid for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the formulation of 4-Morpholin-4-YL-2-phenyl-butyric acid, a novel compound for which limited public data exists. The protocols outlined herein are based on established principles for the formulation of poorly water-soluble compounds intended for preclinical animal research.[1][2][3] The primary objective is to develop a safe, stable, and bioavailable formulation that allows for accurate and reproducible dosing in animal models. This guide will cover pre-formulation assessment, formulation strategies, detailed protocols for vehicle preparation, and essential quality control assays to ensure the integrity of the final dosing form. The causality behind experimental choices is emphasized to provide researchers with a robust framework for their specific study needs.
Introduction: The Challenge of Poorly Soluble Compounds
This guide focuses on this compound. While specific physicochemical data for this molecule is not widely available, its structure, containing a phenyl ring and a butyric acid moiety, suggests it may share characteristics with other phenylbutyric acid derivatives, which can be poorly soluble in water.[5] Therefore, the strategies presented are designed to be broadly applicable to lipophilic, poorly soluble compounds.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
Before any formulation work begins, a thorough characterization of the this compound API is essential.[6] These studies provide the foundational data needed to make informed decisions about the most appropriate formulation strategy.
Physicochemical Property Determination
A summary of critical API attributes to be determined is presented in Table 1.
| Parameter | Analytical Method(s) | Rationale and Importance |
| Aqueous Solubility | Shake-flask method with HPLC or UV-Vis quantification | Determines the intrinsic solubility in aqueous media at different pH values (e.g., 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions. This is a primary determinant of the formulation approach. |
| pKa | Potentiometric titration, UV-Vis spectrophotometry | Identifies ionizable groups and predicts how solubility will change with pH. Crucial for selecting appropriate buffers and predicting in vivo dissolution. |
| LogP / LogD | Shake-flask method (octanol/water), HPLC-based methods | Measures the lipophilicity of the compound. A high LogP suggests good membrane permeability but also indicates poor aqueous solubility.[7] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the crystalline nature and purity of the API. High melting point can correlate with low solubility ("brick-dust" molecules).[3][8] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy | Identifies the crystalline or amorphous nature of the API. Polymorphism can significantly impact solubility and stability.[6][9] |
| Chemical Stability | Stress testing (heat, light, humidity, pH) with HPLC analysis | Assesses the degradation profile of the API to ensure the chosen formulation and storage conditions will not compromise its integrity. |
| Particle Size Distribution | Laser Diffraction, Scanning Electron Microscopy (SEM) | For suspension formulations, particle size is critical for dissolution rate, stability (sedimentation), and syringeability.[9] |
Table 1: Essential Pre-formulation Characterization of this compound.
Formulation Strategy Selection
The choice of formulation depends on the pre-formulation data, the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose range, and the duration of the study.[10][11] The following workflow provides a decision-making framework.
Caption: Fig 1. Decision workflow for formulation strategy.
Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types. Note: All procedures should be performed in a clean environment (e.g., a fume hood or biological safety cabinet) using sterile equipment where appropriate.
Protocol 1: Aqueous Solution with pH Adjustment
-
Applicability: For ionizable compounds where solubility is significantly enhanced at a physiologically acceptable pH.
-
Rationale: If this compound possesses an acidic pKa, its solubility will increase in alkaline conditions due to salt formation. The pH of the final formulation should be kept as close to neutral (pH 5-9) as possible to minimize tissue irritation upon administration.[10]
Materials:
-
This compound API
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
1N Sodium Hydroxide (NaOH) and/or 1N Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Sterile glass vials and magnetic stir bars
Procedure:
-
Weigh the required amount of API and place it in a sterile vial.
-
Add approximately 80% of the final volume of the vehicle (e.g., saline).
-
Begin stirring with a magnetic stir bar at room temperature.
-
Slowly add 1N NaOH dropwise while monitoring the pH. Continue adding until the API is fully dissolved.
-
Once dissolved, adjust the pH back towards neutral (e.g., pH 7.4) using 1N HCl if necessary. Be cautious, as the compound may precipitate if the pH drops below its solubility limit.
-
If the compound remains in solution at the target pH, bring the formulation to the final volume with the vehicle.
-
Visually inspect for any precipitation or particulates.
-
Filter the final solution through a 0.22 µm sterile filter if intended for parenteral administration.
Protocol 2: Co-solvent/Surfactant-Based Solution
-
Applicability: For non-ionizable or poorly soluble compounds that cannot be solubilized by pH adjustment alone.
-
Rationale: Co-solvents (e.g., PEG 400, propylene glycol, DMSO) and surfactants (e.g., Tween 80, Cremophor EL) can significantly increase the solubility of lipophilic compounds.[12] However, their use must be carefully controlled, as high concentrations can cause toxicity.[13] A common vehicle for preclinical studies is a combination of PEG 400, Tween 80, and saline.
Materials:
-
API
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline
-
Sterile vials, magnetic stir bars
Example Vehicle Composition (adjust as needed): 10% PEG 400, 5% Tween 80, 85% Saline (v/v/v)
Procedure:
-
In a sterile vial, combine the required volumes of PEG 400 and Tween 80.
-
Add the weighed API to the PEG 400/Tween 80 mixture.
-
Gently warm (to no more than 40°C) and vortex or sonicate until the API is completely dissolved. This creates a concentrated stock.
-
Slowly add the saline to the stock solution while stirring continuously. The addition rate is critical to prevent precipitation.
-
Stir the final mixture for at least 15-30 minutes to ensure homogeneity.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
Protocol 3: Aqueous Suspension
-
Applicability: When the required dose cannot be achieved in a solution or if the API is unstable in solution.
-
Rationale: A suspension is a dispersion of solid API particles in a liquid vehicle. To ensure dose uniformity and prevent rapid settling, a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80) are typically required.
Materials:
-
Micronized API (particle size < 10 µm is ideal)
-
0.5% Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
0.1% Tween 80 (in water)
-
Mortar and pestle or homogenizer
-
Sterile vials
Procedure:
-
Prepare the vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water. This may require heating and stirring. Allow to cool. Add 0.1 mL of Tween 80 to the CMC solution and mix well.
-
Weigh the micronized API.
-
In a mortar, add a small amount of the vehicle to the API to form a thick, uniform paste. This step is crucial for proper wetting of the particles.
-
Gradually add the remaining vehicle to the paste while continuously triturating or homogenizing until the desired final volume and concentration are reached.
-
Transfer the suspension to a sterile vial. The suspension should be continuously stirred during dosing to ensure uniformity.
Quality Control and Characterization of the Final Formulation
Once a formulation is prepared, it must be characterized to ensure it is suitable for animal dosing.[9][14] This is a self-validating step to confirm the quality and consistency of the preparation.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 9. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-Morpholin-4-YL-2-phenyl-butyric acid
Welcome to the technical support center for 4-Morpholin-4-YL-2-phenyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and field-proven methodologies to ensure you can overcome solubility challenges in your experiments.
Understanding the Molecule: A Structural Assessment
This compound is a molecule with distinct structural features that dictate its solubility behavior. It possesses a carboxylic acid group, a lipophilic phenyl ring, and a basic morpholine moiety. This amphiphilic nature suggests that its aqueous solubility will be highly dependent on the pH of the solution.
The molecule has two ionizable centers: the carboxylic acid (acidic) and the morpholine nitrogen (basic). The pKa of the carboxylic acid is likely to be in the typical range for carboxylic acids (around 4-5), while the pKa of the morpholine amine is expected to be around 8-9. This dual nature is the key to manipulating its solubility.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses common problems encountered when trying to dissolve this compound in aqueous solutions.
Issue 1: The compound is poorly soluble in neutral water (pH ~7).
-
Causality: At neutral pH, the carboxylic acid group may be partially deprotonated (negatively charged), and the morpholine group will be partially protonated (positively charged). If the pH of the solution is near the isoelectric point of the molecule, it will exist as a zwitterion with minimal net charge, leading to poor solubility due to strong intermolecular interactions and low hydration.
-
Solution: The most effective strategy is to adjust the pH of the aqueous solution.[2][3]
-
Acidic Conditions (pH < 4): Lowering the pH will fully protonate the carboxylic acid (making it neutral) and the morpholine nitrogen (making it positively charged). The net positive charge will enhance interactions with water, thereby increasing solubility.
-
Basic Conditions (pH > 10): Increasing the pH will fully deprotonate the carboxylic acid (making it negatively charged) and leave the morpholine nitrogen neutral. The net negative charge will similarly increase aqueous solubility.
-
Experimental Protocol: pH Adjustment
-
Prepare a slurry of a known concentration of this compound in deionized water.
-
While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to lower the pH. Monitor the pH with a calibrated pH meter.
-
Observe the dissolution of the compound. Continue adding acid until the compound is fully dissolved. Record the final pH.
-
Alternatively, for basic conditions, use a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) and follow the same procedure.
-
Caution: Be aware that extreme pH values may cause chemical degradation of your compound over time. It is crucial to assess the stability of the compound at the desired pH.
Issue 2: The compound precipitates out of solution when the pH is adjusted back to neutral.
-
Causality: This is expected behavior. When a solution prepared at a low or high pH is neutralized, the compound will crash out of solution as it approaches its isoelectric point where it is least soluble.
-
Solution: If a near-neutral pH is required for your experiment (e.g., for biological assays), several strategies can be employed to maintain solubility.[][5]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a non-polar compound by reducing the polarity of the aqueous medium.[2][6]
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in the aqueous phase.[3]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with the phenyl group of the molecule, effectively shielding it from the aqueous environment and increasing solubility.[5]
-
Experimental Workflow: Selecting a Solubility Enhancement Strategy
Caption: Decision workflow for improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for dissolving this compound?
A1: The most straightforward approach is to first try pH adjustment. Prepare a stock solution in a volatile organic solvent (e.g., methanol or DMSO), evaporate the solvent, and then attempt to reconstitute the compound in an acidic or basic aqueous buffer. For many applications, starting with a buffer at pH 2-3 or pH 9-10 is a good initial step.
Q2: What are some recommended co-solvents and their typical concentrations?
A2: Common co-solvents for poorly soluble drugs include:
-
Dimethyl sulfoxide (DMSO): Often used for in vitro assays, but can have cellular effects. Keep the final concentration below 0.5% (v/v) for most cell-based experiments.
-
Ethanol: A less toxic option than DMSO, but can also have biological effects.
-
Polyethylene glycol 400 (PEG 400): A good choice for increasing solubility with relatively low toxicity.[6]
-
Propylene glycol: Another commonly used co-solvent.[6]
Start with a low concentration of the co-solvent (e.g., 1-5%) and increase it gradually while monitoring for solubility and any potential precipitation.
| Co-solvent | Typical Starting Concentration | Maximum Recommended (in vitro) |
| DMSO | 1-5% (v/v) | < 1% (v/v) |
| Ethanol | 5-10% (v/v) | Assay dependent |
| PEG 400 | 10-20% (v/v) | Assay dependent |
| Propylene Glycol | 10-20% (v/v) | Assay dependent |
Q3: How do I choose between a surfactant and a cyclodextrin?
A3: The choice depends on your downstream application.
-
Surfactants are very effective but can interfere with certain biological assays by disrupting cell membranes or interacting with proteins. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are generally preferred.[3]
-
Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often better tolerated in biological systems and are highly effective at encapsulating aromatic moieties. They are a good choice for in vivo studies.
Q4: Can I use a combination of these methods?
A4: Absolutely. A combination of pH adjustment, co-solvents, and/or complexing agents can have a synergistic effect on solubility. For example, you could dissolve the compound in a slightly acidic buffer that also contains a low concentration of a co-solvent.
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of your compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400) at a high concentration.
-
In separate vials, prepare your desired aqueous buffer.
-
Add a small volume of the co-solvent stock solution to the aqueous buffer to achieve the desired final concentration of your compound and co-solvent.
-
Vortex the solutions and visually inspect for any precipitation.
-
Incubate the solutions at the experimental temperature for a period of time (e.g., 1-2 hours) and re-examine for any signs of precipitation.
-
It is advisable to also run a vehicle control (buffer + co-solvent without the compound) in your experiments.
Logical Relationship: Solubility Enhancement Mechanisms
Caption: Mechanisms of different solubility enhancement strategies.
By systematically applying these principles and troubleshooting steps, you will be well-equipped to develop a robust and effective aqueous formulation for this compound for your research and development needs.
References
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs . Available at: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility . Available at: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques . Available at: [Link]
-
PubChem. 4-Phenylbutyric acid . Available at: [Link]
-
WJBPHS. Solubility enhancement techniques: A comprehensive review . Available at: [Link]
-
Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Available at: [Link]
-
Labinsights. Techniques to Enhance Drug Solubility . Available at: [Link]
Sources
- 1. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(2-MORPHOLIN-4-YL-PHENYLCARBAMOYL)-BUTYRIC ACID | 436088-59-4 [chemicalbook.com]
- 6. 4-Morpholinebutanoic acid | C8H15NO3 | CID 79872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
A Note on 4-Morpholin-4-YL-2-phenyl-butyric acid:
Initial searches for "this compound" did not yield a well-characterized biological target or established off-target profile in publicly available scientific literature. This suggests it may be a novel research compound. Therefore, this guide will use "Compound X" as a placeholder for this molecule and will focus on the essential principles and methodologies for identifying, validating, and mitigating off-target effects applicable to any novel small molecule inhibitor. This framework will empower researchers to rigorously characterize their compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern in my research?
Q2: I have a novel compound, "Compound X". How can I proactively anticipate its potential off-target effects?
A2: While it is impossible to predict all off-target effects with certainty, several computational and experimental approaches can provide valuable insights:
-
Structural Similarity Analysis: Compare the chemical structure of "Compound X" to known drugs and tool compounds in databases like PubChem or ChEMBL. Similar chemical scaffolds can sometimes have similar off-target profiles.
-
In Silico Screening: Utilize computational tools to screen "Compound X" against a virtual panel of known protein structures. This can help identify potential unintended binding partners based on molecular docking simulations.
-
Physicochemical Properties: Properties like high lipophilicity and the presence of reactive functional groups in "Compound X" can increase the likelihood of non-specific binding and off-target effects.
Q3: What are the recommended initial screening methods to identify the off-target profile of "Compound X"?
A3: A tiered approach is often most effective:
-
Broad Kinase Profiling: If "Compound X" is suspected to be a kinase inhibitor, screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™) is a standard first step. This provides a quantitative measure of the compound's selectivity.
-
Receptor Screening Panels: Companies like Eurofins and CEREP offer screening services against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.
-
Unbiased Proteome-Wide Approaches: For a more comprehensive and unbiased view, techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics can identify direct protein targets of "Compound X" within a cellular context.
Q4: How can I differentiate between on-target and off-target driven phenotypes observed in my cellular assays?
A4: This is a critical aspect of validating your compound's mechanism of action. Here are some key strategies:
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein of interest produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If the observed phenotype is due to the inhibition of the intended target, it should be reversible by expressing a drug-resistant mutant of the target protein.
-
Target Knockdown/Knockout: The phenotype induced by "Compound X" should be mimicked by reducing the expression of the target protein using techniques like siRNA, shRNA, or CRISPR/Cas9.
Troubleshooting Guides
Issue 1: My phenotypic data with "Compound X" is inconsistent or varies between cell lines.
-
Possible Cause: This could be due to off-target effects that are specific to certain cell lines due to differential expression of the off-target protein.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your intended target is expressed at similar levels across the cell lines you are using.
-
Perform a Dose-Response Curve: Atypical dose-response curves (e.g., biphasic) can suggest the presence of off-target activities at different concentrations.
-
Orthogonal Controls: Use a structurally unrelated inhibitor of the same target and a genetic knockdown of the target to see if the phenotype is consistent.
-
Issue 2: "Compound X" is active in my cell-based assay, but shows weak or no activity against the purified target protein.
-
Possible Cause: This is a strong indicator of off-target effects. "Compound X" may not be engaging your intended target in cells, and the observed phenotype is due to its interaction with another protein.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting discrepancies between cellular and biochemical activity.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.
Materials:
-
Cells of interest
-
"Compound X"
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitors
-
Equipment: PCR machine (for temperature gradient), centrifuges, equipment for Western blotting or mass spectrometry.
Procedure:
-
Cell Culture and Treatment: Plate and grow your cells to the desired confluency. Treat the cells with "Compound X" at various concentrations and a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of "Compound X" indicates target engagement.
Data Presentation:
| Temperature (°C) | Vehicle Control (% Soluble Target) | "Compound X" (1 µM) (% Soluble Target) | "Compound X" (10 µM) (% Soluble Target) |
| 40 | 100 | 100 | 100 |
| 45 | 95 | 98 | 99 |
| 50 | 80 | 90 | 95 |
| 55 | 50 | 75 | 85 |
| 60 | 20 | 40 | 60 |
| 65 | 5 | 15 | 25 |
| 70 | <1 | 5 | 10 |
Protocol 2: Designing a Rescue Experiment
This experiment is crucial for confirming that the observed phenotype is due to the inhibition of the intended target.
Workflow Diagram:
Caption: Decision-making workflow for a rescue experiment.
Procedure:
-
Identify a Putative Resistance Mutation: Based on the predicted binding site of "Compound X" on the target protein, introduce a point mutation that is expected to disrupt compound binding without affecting the protein's normal function.
-
Generate Expression Vectors: Create expression vectors for both the wild-type target protein and the drug-resistant mutant.
-
Transfect Cells: Introduce these vectors into cells that have low or no endogenous expression of the target protein.
-
Treat with "Compound X": Treat both sets of cells (expressing wild-type or mutant protein) with "Compound X".
-
Assess Phenotype: If the phenotype is reversed or "rescued" in the cells expressing the mutant protein compared to the wild-type, it strongly supports an on-target mechanism.
References
-
Off-target effects of psychoactive drugs. Nature.[Link]
-
The importance of addressing off-target effects in drug discovery. Expert Opinion on Drug Discovery.[Link]
-
PubChem. National Center for Biotechnology Information.[Link]
-
The Cellular Thermal Shift Assay for Drug-Target Interaction Studies. Current Protocols in Chemical Biology.[Link]
-
Chemical Proteomics for Target Deconvolution. Nature Reviews Drug Discovery.[Link]
"troubleshooting inconsistent results with 4-Morpholin-4-YL-2-phenyl-butyric acid"
Welcome to the technical support center for 4-Phenylbutyric Acid (4-PBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifaceted compound. Inconsistent results in scientific experiments can be a significant source of frustration and can impede progress. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve more consistent and reliable data in your 4-PBA experiments.
Introduction to 4-Phenylbutyric Acid: A Molecule of Many Faces
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative with a surprisingly diverse range of biological activities. It is most widely recognized for its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor .[1][2] As a chemical chaperone, 4-PBA is thought to aid in the proper folding of proteins and alleviate stress on the endoplasmic reticulum (ER).[3][4][5] Its activity as a weak HDAC inhibitor can modulate gene expression, leading to a variety of cellular responses including cell cycle arrest and apoptosis in tumor cells.[6]
More recent evidence suggests that 4-PBA may also function as a weak inhibitor of mRNA translation, adding another layer of complexity to its mechanism of action.[7] This pleiotropic nature is both a source of its therapeutic potential and a significant contributor to experimental variability. Understanding these different activities is the first step in troubleshooting inconsistent results.
Troubleshooting Guide: Navigating Experimental Inconsistencies
This section addresses common problems encountered during experiments with 4-PBA, providing potential causes and actionable solutions.
Question 1: I'm observing high variability in my results between experiments, even when I follow the same protocol. What could be the cause?
Answer: High variability with 4-PBA is a common challenge and can often be traced back to issues with compound preparation and handling, or a misunderstanding of its dose-dependent effects.
Potential Causes & Solutions:
-
Inconsistent Stock Solution Preparation and Storage: 4-PBA has limited aqueous solubility and the stability of aqueous solutions is a concern.[6]
-
Protocol for Preparing 4-PBA Stock Solutions:
-
Solvent Selection: For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[6] The solubility in these solvents is significantly higher than in aqueous solutions.
-
Concentration: Prepare a high-concentration stock (e.g., 1 M in DMSO) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Aqueous Solutions: If you must prepare an aqueous solution, use it fresh and do not store for more than one day.[6] Consider that the solubility of sodium 4-phenylbutyrate in PBS (pH 7.2) is approximately 5 mg/mL.[6]
-
-
-
Dose-Dependent and Cell-Type Specific Effects: The biological effects of 4-PBA are highly dependent on the concentration used and the specific cell line or animal model. At high concentrations (in the millimolar range), it may primarily act as a chemical chaperone, while at lower concentrations, its HDAC inhibitory effects might be more prominent.[6]
-
Recommendation: Perform a dose-response curve for your specific model system to determine the optimal concentration for the desired effect. Be aware that high concentrations (e.g., >20 mM) can inhibit cell proliferation and may induce cytotoxicity in some cell lines.[8]
-
-
Lot-to-Lot Variability of 4-PBA: While less common from reputable suppliers, it's a possibility.
-
Recommendation: If you suspect this, it is advisable to test a new lot against a previously validated one in a simple, robust assay.
-
Question 2: My results don't align with published data. For example, I'm not seeing the expected chaperone or HDAC inhibitory effects. Why might this be?
Answer: This discrepancy can stem from a misunderstanding of 4-PBA's complex mechanism of action or from suboptimal experimental design.
Potential Causes & Solutions:
-
Contradictory Mechanisms of Action: There is ongoing debate about the primary mechanism of 4-PBA. While widely cited as a chemical chaperone, some studies have failed to demonstrate direct protein refolding activity and instead suggest its effects on ER stress are due to translation attenuation.[7]
-
Experimental Approach to Delineate Mechanism:
-
Use of Controls: To investigate HDAC inhibition, include a potent and specific HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Multiple Readouts: Measure markers for different pathways. For example, to assess ER stress, measure levels of GRP78, CHOP, and spliced XBP1. To assess HDAC inhibition, measure histone acetylation levels.
-
-
-
Off-Target Effects: At the high concentrations often used, 4-PBA may have off-target effects that could mask or alter the expected outcome.
-
Recommendation: Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 4-PBA?
A1: For in vitro studies, DMSO or ethanol are the recommended solvents for preparing concentrated stock solutions.[6] For in vivo studies, the sodium salt of 4-PBA can be dissolved in sterile PBS or saline.[6] Always ensure the final concentration of the organic solvent in your experimental system is low and does not affect the cells.
Q2: How should I store my 4-PBA stock solutions?
A2: Aliquoted stock solutions in an organic solvent should be stored at -20°C or below for long-term stability.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.[6]
Q3: What concentration of 4-PBA should I use in my experiments?
A3: The effective concentration of 4-PBA is highly variable and depends on the cell type and the biological effect being studied. Published studies have used a wide range of concentrations, from micromolar to millimolar. It is crucial to perform a dose-response experiment for your specific system to determine the optimal concentration. For example, in some cell lines, concentrations above 4 mM have been shown to inhibit proliferation without causing significant cell death.[8]
Q4: Can 4-PBA be toxic to cells?
A4: Yes, at high concentrations, 4-PBA can be cytotoxic.[8] The toxicity threshold varies between cell types. It is important to assess cell viability (e.g., using an MTT or trypan blue exclusion assay) when determining the working concentration of 4-PBA for your experiments.
Q5: Are there known off-target effects of 4-PBA?
A5: Given its multiple mechanisms of action, the potential for off-target effects is a valid concern, especially at higher concentrations. For instance, its effect on mRNA translation could be considered an off-target effect if you are primarily interested in its chaperone or HDAC inhibitory activity.[7] Using structurally distinct compounds that target the same pathway can help to confirm that the observed effect is on-target.
Experimental Protocols & Data Presentation
Table 1: Solubility of 4-Phenylbutyric Acid
| Solvent | Approximate Solubility | Reference |
| DMSO | ~33 mg/mL | [9] |
| Ethanol | ~33 mg/mL | [9] |
| Water | Insoluble | [9] |
| PBS (pH 7.2) (Sodium Salt) | ~5 mg/mL | [6] |
Protocol: Preparation of a 1 M 4-PBA Stock Solution in DMSO
-
Materials: 4-Phenylbutyric acid (MW: 164.20 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 164.2 mg of 4-PBA.
-
Add the 4-PBA to a sterile tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex until the 4-PBA is completely dissolved.
-
Aliquot into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizing the Complexity of 4-PBA's Actions
The following diagrams illustrate the multifaceted signaling pathways influenced by 4-PBA, which can contribute to the variability in experimental outcomes.
Caption: The multifaceted mechanisms of 4-PBA.
References
-
Cohen, E., & Dillin, A. (2022). 4-phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. FEBS Letters, 596(21), 2735-2747. [Link]
-
Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. The International Journal of Biochemistry & Cell Biology, 61, 45-52. [Link]
-
Chen, Y., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 668536. [Link]
-
Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. The Korean Journal of Internal Medicine, 36(Suppl 1), S104–S117. [Link]
-
ResearchGate. (n.d.). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 5. The effect of 4-phenylbutyric acid (4-PBA) on intracellular.... Retrieved January 20, 2026, from [Link]
-
Park, J. W., et al. (2021). 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. The Kaohsiung Journal of Medical Sciences, 37(7), 604-615. [Link]
-
Ghafari, H., et al. (2021). Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. Iranian Journal of Basic Medical Sciences, 24(10), 1367–1373. [Link]
-
Yadavalli, T., et al. (2021). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Journal of Neuroimmune Pharmacology, 16(3), 509–527. [Link]
-
Laederich, M. (2025, June 8). Keeping Your Proteins Happy with Chemical Chaperones. Bitesize Bio. [Link]
-
Selleck Chemicals. (n.d.). 4-PBA (4-Phenylbutyric acid) Datasheet. Retrieved January 20, 2026, from [Link]
-
Iannuzzi, F., et al. (2023). Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. Molecules, 28(4), 1735. [Link]
-
Stewart, G. A., et al. (2012). 4-Phenylbutyric Acid Treatment Rescues Trafficking and Processing of a Mutant Surfactant Protein–C. American Journal of Respiratory Cell and Molecular Biology, 47(3), 324–331. [Link]
-
Jain, K. (2015, June 7). What is the toxicity of 4-phenylbutyric acid, a chemical chaperone, used for inhibition of ER stress? ResearchGate. [Link]
-
ResearchGate. (n.d.). Defining the Mechanism of Action of 4-Phenylbutyrate to Develop a Small-Molecule-Based Therapy for Alzheimers Disease. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
"stability of 4-Morpholin-4-YL-2-phenyl-butyric acid in different buffer systems"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 4-Morpholin-4-YL-2-phenyl-butyric acid in various buffer systems. As you embark on your experimental journey with this compound, this resource is designed to be your trusted companion, offering scientifically grounded insights and practical protocols to ensure the integrity and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of this compound, providing a foundational understanding for your experimental design.
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The chemical structure of this compound, featuring a tertiary amine within the morpholine ring and a carboxylic acid group, presents two primary areas of potential instability in aqueous solutions. The morpholine ring, while generally stable, can be susceptible to oxidation at the nitrogen atom, potentially leading to the formation of an N-oxide.[1] Additionally, the molecule as a whole may be sensitive to pH-dependent degradation, particularly under strongly acidic or basic conditions which can catalyze hydrolytic reactions.[2]
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution is a critical factor governing the stability of this compound. The ionization state of both the carboxylic acid and the morpholine nitrogen will change with pH, which in turn can affect the molecule's susceptibility to degradation.[2] For instance, extreme pH values can promote hydrolysis of certain bonds, although the core structure is relatively robust. It is crucial to determine the pH range of maximum stability for this compound to ensure the reliability of experimental results and for the development of stable formulations.
Q3: Why is the choice of buffer system so important for my experiments?
A3: Buffer systems are essential in pharmaceutical formulations and in vitro experiments to maintain a constant pH, which is critical for drug stability.[3][4] An appropriate buffer will resist pH changes that could otherwise be caused by the introduction of acidic or basic components, or by interaction with atmospheric CO2. For this compound, the right buffer will not only maintain the optimal pH for stability but also be compatible with the compound, meaning it will not catalyze degradation or interfere with analytical methods.
Q4: What are the most common buffer systems used for pharmaceutical stability studies?
A4: The choice of buffer depends on the desired pH range. Commonly used buffer systems in pharmaceutical development include:
-
Citrate buffers: Effective in the pH range of 2.5 to 6.5.[3]
-
Phosphate buffers: Versatile and widely used in the pH range of 6.0 to 8.0, making them suitable for mimicking physiological conditions.[3]
-
Acetate buffers: Ideal for maintaining mildly acidic conditions, with a pH range of 3.6 to 5.6.[3]
-
TRIS (Tris(hydroxymethyl)aminomethane) buffers: Often used in biological research in the pH range of 7.0 to 9.0.
It is imperative to select a buffer system where the desired pH is close to the pKa of the buffer's acidic or basic component to ensure maximum buffering capacity.
II. Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your stability studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpectedly rapid degradation of the compound. | The chosen buffer system may be catalyzing the degradation. The pH of the solution may be outside the optimal stability range. | 1. Verify Buffer Compatibility: Test the stability of the compound in at least two different buffer systems at the same pH. 2. pH Profile Study: Conduct a preliminary study to assess the stability of the compound across a wide pH range (e.g., pH 3 to 9) to identify the pH of maximum stability. |
| Precipitation of the compound from the buffer solution. | The solubility of the compound is likely pH-dependent. The concentration of the compound may exceed its solubility limit in the chosen buffer. | 1. Determine pH-Solubility Profile: Measure the solubility of the compound at different pH values. 2. Adjust Concentration: Lower the concentration of the compound in your stock and working solutions. 3. Consider Co-solvents: If compatible with your experimental design, the addition of a small percentage of an organic co-solvent (e.g., ethanol, DMSO) can improve solubility. |
| Inconsistent results from analytical methods (e.g., HPLC). | The analytical method may not be stability-indicating. Degradation products may be co-eluting with the parent compound. | 1. Method Validation: Ensure your analytical method has been validated for specificity, linearity, accuracy, and precision. 2. Forced Degradation Study: Perform a forced degradation study to generate potential degradation products and confirm that your method can separate them from the parent compound.[5] |
| Formation of colored byproducts during the stability study. | This may indicate oxidative degradation or other complex degradation pathways. | 1. Protect from Light and Oxygen: Store samples in amber vials and consider purging the headspace with an inert gas like nitrogen or argon. 2. Include an Antioxidant: If appropriate for your application, consider adding a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a comprehensive forced degradation study to assess the stability of this compound.
A. Preparation of Common Buffer Solutions
Here are recipes for preparing 1 L of 0.1 M solutions of commonly used buffers. Always use high-purity water and analytical grade reagents.
1. 0.1 M Citrate Buffer (pH 3.0-6.2) [6][7]
-
Stock Solutions:
-
0.1 M Citric Acid (21.01 g of citric acid monohydrate in 1 L of water)
-
0.1 M Sodium Citrate (29.41 g of sodium citrate dihydrate in 1 L of water)
-
-
Procedure: Mix the stock solutions in the ratios specified in the table below to achieve the desired pH. Verify the final pH with a calibrated pH meter and adjust with dilute HCl or NaOH if necessary.
| Desired pH | Volume of 0.1 M Citric Acid (mL) | Volume of 0.1 M Sodium Citrate (mL) |
| 3.0 | 820 | 180 |
| 4.0 | 615 | 385 |
| 5.0 | 390 | 610 |
| 6.0 | 130 | 870 |
2. 0.1 M Phosphate Buffer (pH 5.8-8.0) [8][9][10][11][12]
-
Stock Solutions:
-
0.1 M Sodium Phosphate Monobasic (NaH₂PO₄) (12.0 g in 1 L of water)
-
0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) (14.2 g in 1 L of water)
-
-
Procedure: Mix the stock solutions in the ratios specified in the table below to achieve the desired pH. Check the final pH with a calibrated pH meter.
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 6.0 | 877 | 123 |
| 6.5 | 688 | 312 |
| 7.0 | 390 | 610 |
| 7.4 | 190 | 810 |
| 8.0 | 53 | 947 |
3. 0.1 M TRIS Buffer (pH 7.2-9.0) [13][14][15][16]
-
Procedure:
-
Dissolve 12.11 g of Tris base in approximately 800 mL of water.
-
Adjust the pH to the desired value by slowly adding concentrated HCl.
-
Add water to bring the final volume to 1 L.
-
Verify the final pH with a calibrated pH meter.
-
B. Forced Degradation Study Protocol
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final drug concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final drug concentration of approximately 100 µg/mL. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final drug concentration of approximately 100 µg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in a chosen buffer at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw samples, dilute them to a suitable concentration, and analyze them using a validated stability-indicating HPLC method.[17]
-
A suitable starting point for an HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water).
Workflow for a Forced Degradation Study
Caption: Workflow of a forced degradation study.
IV. Data Interpretation & Key Considerations
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The tertiary amine in the morpholine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[1]
-
Hydrolysis: While the morpholine ring itself is relatively stable, extreme pH and high temperatures could potentially lead to ring-opening.[18]
-
Decarboxylation: The carboxylic acid group might undergo decarboxylation under certain conditions, particularly at elevated temperatures.
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways.
Key Considerations for Formulation Development:
-
pH Optimization: Based on the stability data, select a pH for the formulation that ensures maximum stability.
-
Excipient Compatibility: Conduct compatibility studies with all potential excipients to ensure they do not negatively impact the stability of the active pharmaceutical ingredient (API).
-
Packaging: For compounds sensitive to light or oxidation, appropriate protective packaging, such as amber glass vials or blister packs with low oxygen permeability, is essential.
This technical support guide is intended to provide a comprehensive framework for investigating the stability of this compound. By understanding the potential stability challenges and employing systematic experimental approaches, researchers can ensure the quality and reliability of their data and develop stable, effective formulations.
References
-
(6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings. (n.d.). Retrieved from [Link]
-
stability-indicating hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Retrieved from [Link]
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-163.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.). Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]
-
Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - MDPI. (2023). Retrieved from [Link]
-
Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]
-
The microbial degradation of morpholine - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - MDPI. (2023). Retrieved from [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. (2015). Retrieved from [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists - Fagron Academy. (n.d.). Retrieved from [Link]
-
Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. (n.d.). Retrieved from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (2022). Retrieved from [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020). Retrieved from [Link]
-
Prodrugs for Amines - PMC - NIH. (2008). Retrieved from [Link]
-
Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed. (2003). Retrieved from [Link]
-
Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe - NovoPro Bioscience Inc. (n.d.). Retrieved from [Link]
-
Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Industrial & Engineering Chemistry Research - ACS Publications. (2015). Retrieved from [Link]
-
Chemical structures and chromatograms of 4-phenylbutyric acid (4-PBA)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Development and Validation of HPLC Stability-Indicating Assays - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Buffers and pH Adjusting Agents - ResearchGate. (2017). Retrieved from [Link]
-
How to prepare Phosphate Buffered Saline (PBS) - St John's Laboratory. (n.d.). Retrieved from [Link]
-
CHAPTER 7 AMINES. (n.d.). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2022). Retrieved from [Link]
-
Sodium Citrate Buffer: Applications & Antigen Retrieval | Boster Bio. (2023). Retrieved from [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed. (2012). Retrieved from [Link]
-
PREPARATION OF PHOSPHATE BUFFER SALINE (PBS) - iGEM. (n.d.). Retrieved from [Link]
- CA2244213A1 - Buffer systems for stabilizing pharmaceutical preparations - Google Patents. (n.d.).
-
How to Make Tris Buffer Solution for Medical or Lab Use - ThoughtCo. (2025). Retrieved from [Link]
-
Research team discover new reaction for making tertiary amines. (2022). Retrieved from [Link]
-
Citric Acid-Sodium Citrate Buffer (0.1M, pH 4.5) – Sterile & Reliable - Biochemazone. (2025). Retrieved from [Link]
-
4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC - NIH. (2019). Retrieved from [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - MDPI. (2023). Retrieved from [Link]
-
Phosphate Buffered Saline (PBS) pH 7.4 - HiMedia Laboratories. (n.d.). Retrieved from [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022). Retrieved from [Link]
-
Preparing Tris Buffer - YouTube. (2013). Retrieved from [Link]
Sources
- 1. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 7. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. 1X Phosphate-Buffered Saline (PBS) Recipe Calculator [sigmaaldrich.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. static.igem.org [static.igem.org]
- 12. himedialabs.com [himedialabs.com]
- 13. Tris Buffer Preparation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 14. thoughtco.com [thoughtco.com]
- 15. neb.com [neb.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
"how to prevent degradation of 4-Morpholin-4-YL-2-phenyl-butyric acid in solution"
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution
Welcome to the technical support center for 4-Morpholin-4-yl-2-phenyl-butyric acid. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound in your experimental workflows. We understand the critical importance of sample stability for reproducible and reliable results. This resource is designed to anticipate and address the challenges you may encounter when working with this compound in solution.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound is primarily influenced by its chemical structure, which contains a tertiary amine (the morpholine ring), a carboxylic acid, and a phenyl group.[1] Key factors that can induce degradation include:
-
pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions.[2][3][4][5][6][7]
-
Oxidation: The tertiary amine of the morpholine ring and the benzylic position of the phenylbutyric acid moiety are susceptible to oxidation.[1][7][8][9][10]
-
Light Exposure (Photodegradation): Aromatic compounds can be sensitive to light, which can catalyze degradation.[11][12][13][14][15][16]
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation pathways.[11][17]
Q2: What are the recommended general storage conditions for solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The storage container should be airtight and protected from light (e.g., amber vials). For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be validated with a stability study.
Q3: What is the best solvent for dissolving this compound to ensure maximum stability?
A3: The choice of solvent can significantly impact stability. While aqueous buffers are common for biological experiments, the pH of the buffer is critical. It is advisable to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or ethanol, which can then be diluted into the aqueous experimental medium immediately before use. This minimizes the time the compound is exposed to potentially harsh aqueous conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: I am observing a loss of compound potency or inconsistent results over time in my cell-based assays.
-
Potential Cause: Degradation of the compound in your culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment. Avoid using previously prepared and stored aqueous solutions.
-
Minimize Incubation Time: If possible, design your experiments to minimize the time the compound is incubated in the culture medium.
-
Conduct a Stability Study in Medium: To confirm if the medium is the issue, incubate the compound in the cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours) without cells. At each time point, analyze the concentration of the parent compound using a suitable analytical method like HPLC.
-
Problem 2: I see a color change or precipitation in my stock solution.
-
Potential Cause: This could indicate significant degradation or poor solubility. Oxidation of aromatic compounds can sometimes lead to colored byproducts.[8]
-
Troubleshooting Steps:
-
Visual Inspection: Discard any solution that shows a color change or has visible precipitates.
-
Re-evaluate Solvent Choice: If precipitation occurs upon dilution into an aqueous buffer, consider using a co-solvent or a different buffer system. You may also need to adjust the pH to improve solubility.
-
Filter Sterilization: If you are filter-sterilizing your solutions, ensure that the compound is not adsorbing to the filter membrane. A pre- and post-filtration concentration check is recommended.
-
In-Depth Technical Guide: Understanding and Preventing Degradation
As a Senior Application Scientist, my goal is to empower you with the knowledge to proactively manage the stability of this compound.
Predicted Degradation Pathways
Based on the functional groups present in the molecule, we can predict the most likely degradation pathways. Understanding these pathways is the first step in designing experiments to prevent them.
-
Oxidative Degradation: The morpholine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opening products.[18] The benzylic carbon on the phenylbutyric acid portion is also a potential site for oxidation.
-
Hydrolytic Degradation: While amides and esters are more commonly associated with hydrolysis, under forcing acidic or basic conditions, cleavage of the morpholine ring is possible.[2][3][4][5][6][7]
-
Photodegradation: The phenyl group can absorb UV light, leading to the formation of reactive species that can cause decomposition.[12][13][14][15][16]
Diagram of Potential Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
To ensure the integrity of your experimental results, it is crucial to perform a forced degradation study and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
This study will intentionally degrade the compound under various stress conditions to identify potential degradation products and the conditions to avoid. This is a critical step in developing a stability-indicating method as outlined by ICH guidelines.[11][17][19][20][21]
Objective: To generate potential degradation products of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
pH meter
-
HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Then dissolve to 0.5 mg/mL.
-
Photodegradation: Expose the solution (0.5 mg/mL in a transparent vial) to light in a photostability chamber according to ICH Q1B guidelines.[15] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Neutralization (for acid and base samples): After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze by HPLC.
Expected Outcome: The chromatograms from the stressed samples will show new peaks corresponding to degradation products, which should be well-resolved from the parent compound peak. A loss of 5-20% of the parent compound is generally considered ideal for these studies.[19]
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[22][23][24][25][26]
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Starting HPLC Conditions (to be optimized):
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm and 254 nm (or use a PDA detector) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Initial Screening: Inject the unstressed compound solution to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Method Optimization: Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and temperature to improve separation if co-elution is observed.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- Alsante, K. M., et al. (2003). Forced Degradation: A Roadmap to Problem Solving. Pharmaceutical Technology, 27(2), 52-64.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]
- Tønnensen, H. H. (Ed.). (2004).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146.
- Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug product: a case study. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
PubChem. (n.d.). 4-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]
- Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1786-1793.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. scilit.com [scilit.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. iunajaf.edu.iq [iunajaf.edu.iq]
- 10. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. iagim.org [iagim.org]
- 17. ijcrt.org [ijcrt.org]
- 18. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Forced Degradation Testing | SGS Denmark [sgs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]
- 24. researchgate.net [researchgate.net]
- 25. irjpms.com [irjpms.com]
- 26. jddtonline.info [jddtonline.info]
Technical Support Center: Synthesis and Purification of 4-Morpholin-4-YL-2-phenyl-butyric acid
Welcome to the technical support center for the synthesis and purification of 4-Morpholin-4-YL-2-phenyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this amphoteric molecule and achieving high purity. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive experience with related molecular scaffolds.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds via a two-step route involving the initial formation of a suitable precursor, ethyl 2-phenyl-4-bromobutyrate, followed by nucleophilic substitution with morpholine and subsequent hydrolysis of the ester to yield the final carboxylic acid. This pathway is illustrated below.
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthesis of the intermediate and final products.
Question: During the synthesis of ethyl 4-morpholin-4-yl-2-phenyl-butyrate (Step B to C), I am observing a low yield and the presence of multiple byproducts in my TLC/LC-MS analysis. What could be the cause?
Answer:
Low yields and the formation of multiple byproducts in the N-alkylation of morpholine are often attributed to several factors. Let's break down the potential causes and solutions:
-
Causality: The primary challenge in this step is controlling the reactivity of morpholine and preventing side reactions. Morpholine is a secondary amine and can act as both a nucleophile and a base.
-
Elimination Reaction: The bromide precursor, ethyl 2-phenyl-4-bromobutyrate, can undergo elimination in the presence of a base to form an unsaturated byproduct.
-
Quaternization: Excess alkylating agent or harsh reaction conditions can lead to the formation of a quaternary ammonium salt of the desired product, which is highly water-soluble and difficult to isolate.
-
Incomplete Reaction: Insufficient reaction time or temperature can result in unreacted starting material.
-
-
Troubleshooting Steps:
-
Choice of Base: The selection of a non-nucleophilic, sterically hindered base is crucial to favor the desired SN2 reaction over elimination. Consider using diisopropylethylamine (DIPEA) or potassium carbonate instead of stronger bases like sodium hydroxide or alkoxides.
-
Reaction Temperature: Maintain a moderate reaction temperature. While heat can accelerate the reaction, it can also promote elimination and quaternization. Start with room temperature and gently heat if the reaction is sluggish, monitoring closely by TLC or LC-MS.
-
Stoichiometry: Use a slight excess of morpholine (1.1-1.2 equivalents) to ensure complete consumption of the bromoester. Avoid a large excess, which can complicate purification.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is generally suitable for this type of reaction as it can solvate the ions formed during the reaction without participating in it.
-
Question: The hydrolysis of the ester (Step C to D) is not going to completion, and I am struggling to isolate the final product. What are the recommended conditions?
Answer:
The hydrolysis of the ethyl ester to the carboxylic acid can be challenging due to the amphoteric nature of the product.
-
Causality: The presence of the basic morpholine ring means that under acidic hydrolysis conditions, the morpholine nitrogen will be protonated, potentially deactivating the molecule towards hydrolysis. Conversely, under basic conditions, the final product exists as a carboxylate salt. The workup procedure is critical for isolating the zwitterionic product.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol is generally effective. LiOH is often preferred as it can lead to cleaner reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ester is completely consumed.
-
Workup and Isolation: This is the most critical part. After hydrolysis, the reaction mixture will contain the sodium or lithium salt of the product.
-
Carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl) to the isoelectric point (pI) of the molecule. The pI is the pH at which the net charge of the molecule is zero, and its solubility in water is at a minimum.[1] This will cause the zwitterionic product to precipitate.[2]
-
The pI will need to be determined experimentally but is likely to be in the range of pH 6-8. Add the acid dropwise while monitoring the pH and observing for precipitation.
-
Isolate the precipitated solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove any organic impurities.
-
-
III. Troubleshooting Guide: Purification
Achieving high purity of this compound requires specialized techniques due to its amphoteric and zwitterionic properties.[3][4]
Question: My isolated product after precipitation is still showing impurities. How can I further purify it?
Answer:
If simple precipitation at the isoelectric point is insufficient, more advanced purification techniques are necessary.
-
Causality: The impurities may have similar solubility profiles to the product or may be co-precipitating.
-
Purification Strategies:
-
Recrystallization:
-
Solvent Selection: Finding a suitable solvent system for recrystallizing a zwitterion can be challenging.[2] A mixture of a polar protic solvent (like ethanol or isopropanol) and water is a good starting point. Dissolve the crude product in the minimum amount of hot solvent mixture and allow it to cool slowly.
-
pH Adjustment: The pH of the recrystallization medium should be maintained near the isoelectric point to ensure the product crystallizes in its zwitterionic form.
-
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids and other amphoteric compounds.[5][6]
-
Principle: The technique separates molecules based on their net charge at a specific pH.[5]
-
Workflow:
-
Resin Selection: Use a cation-exchange resin (e.g., Dowex 50W) or an anion-exchange resin (e.g., Dowex 1). The choice depends on the pKa values of the carboxylic acid and the morpholine amine and the pH at which you want to perform the separation.
-
Loading: Dissolve the crude product in a buffer at a pH where it will bind to the resin. For a cation-exchange resin, the pH should be below the pI, so the molecule has a net positive charge. For an anion-exchange resin, the pH should be above the pI for a net negative charge.
-
Elution: Elute the bound product by changing the pH or increasing the salt concentration of the buffer. For example, on a cation-exchange resin, you can elute with a basic solution (e.g., dilute ammonium hydroxide).
-
Desalting: After elution, the product will be in a salt form. It can be desalted by adjusting the pH back to the isoelectric point to precipitate the zwitterion, followed by filtration.[2]
-
-
-
Caption: Purification workflow for this compound.
IV. Frequently Asked Questions (FAQs)
Q1: How do I determine the isoelectric point (pI) of my compound?
A1: The pI can be estimated from the pKa values of the acidic and basic functional groups. For a simple amphoteric molecule with one acidic and one basic group, the pI is the average of the two pKa values.[7] Experimentally, you can determine it by dissolving a small amount of the crude product in water and slowly adding dilute acid or base. The pH at which maximum precipitation occurs is the experimental pI.
Q2: What are the expected spectroscopic data for the final product?
A2:
-
¹H NMR: You should expect to see signals corresponding to the phenyl protons, the morpholine protons (typically two distinct multiplets), and the protons of the butyric acid backbone. The acidic proton of the carboxylic acid may be broad or exchange with the solvent.
-
¹³C NMR: Signals for the aromatic carbons, the carbons of the morpholine ring, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the backbone should be present.
-
Mass Spectrometry (MS): The molecular ion corresponding to the calculated mass of the compound should be observed. Depending on the ionization method, you may see [M+H]⁺ or [M-H]⁻ ions.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Ethyl 2-phenyl-4-bromobutyrate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Morpholine is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Strong acids and bases used in the hydrolysis and workup steps should be handled with care.
V. Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield | Purity (Crude) |
| N-Alkylation | Ethyl 2-phenyl-4-bromobutyrate, Morpholine | DIPEA, Acetonitrile | 70-85% | 85-95% |
| Hydrolysis | Ethyl 4-morpholin-4-yl-2-phenyl-butyrate | LiOH, THF/H₂O | 80-95% | >90% |
| Purification | Crude Product | Recrystallization or IEX | >90% recovery | >99% |
VI. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-morpholin-4-yl-2-phenyl-butyrate
-
To a solution of ethyl 2-phenyl-4-bromobutyrate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Protocol 2: Hydrolysis and Purification of this compound
-
Dissolve the crude ethyl 4-morpholin-4-yl-2-phenyl-butyrate (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully add 1M HCl dropwise to adjust the pH to the isoelectric point (e.g., pH ~7).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with diethyl ether.
-
Dry the solid under vacuum to yield the product.
-
If necessary, recrystallize from an ethanol/water mixture or purify by ion-exchange chromatography.
VII. References
Sources
- 1. Amphoterism - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Zwitterion - Wikipedia [en.wikipedia.org]
- 5. sinobiological.com [sinobiological.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Acids and bases: Amphoteric substances | Michael Pilgaard's Web Chemistry [pilgaard.info]
"minimizing the toxicity of 4-Morpholin-4-YL-2-phenyl-butyric acid in cell-based assays"
A Guide to Minimizing Toxicity in Cell-Based Assays
Welcome to the technical support guide for researchers working with 4-Morpholin-4-YL-2-phenyl-butyric acid and related compounds. This resource, developed by our team of senior application scientists, provides in-depth troubleshooting advice and best practices to help you achieve reliable and reproducible results while minimizing compound-induced cytotoxicity in your cell-based assays.
Section 1: Compound Profile & Mechanistic Overview
The compound "this compound" is a derivative of phenylbutyric acid. While this specific derivative is not extensively documented in public literature, its core structure is closely related to the well-studied molecule 4-phenylbutyric acid (4-PBA) . Therefore, understanding the established mechanisms of 4-PBA provides a strong foundation for predicting the behavior of its derivatives and troubleshooting potential issues like cytotoxicity.
4-PBA is known to have multiple biological activities, which can be both the source of its therapeutic potential and its off-target or toxic effects at high concentrations. Key mechanisms include:
-
Chemical Chaperone Activity: 4-PBA is widely recognized for its ability to alleviate endoplasmic reticulum (ER) stress. It can help stabilize protein conformation, prevent the aggregation of misfolded proteins, and restore cellular proteostasis.[1][2] This action is a primary reason for its use in a variety of disease models.
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA also functions as an HDAC inhibitor.[3][4] This can lead to changes in gene expression, which may influence cell proliferation, differentiation, and apoptosis.
-
Modulation of Protein Synthesis: Some evidence suggests that 4-PBA may act as a weak inhibitor of mRNA translation. By reducing the overall protein synthesis load, it can indirectly alleviate ER stress, allowing the cell's folding machinery to catch up.[5]
-
Metabolic Influence: The compound can also affect cellular metabolism, including fatty acid metabolism and PPAR-α activation.[4][6]
The presence of a morpholino group on your specific compound may alter its solubility, cell permeability, and potency, but the underlying mechanisms of action are likely conserved. Toxicity often arises when the concentration used exceeds the therapeutic window, leading to overwhelming ER stress, apoptosis, or other detrimental off-target effects.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions encountered when using phenylbutyric acid derivatives in cell-based assays.
Q1: I'm observing high levels of cell death even at concentrations where I expect to see a biological effect. What's going wrong?
A1: This is a common issue and can stem from several factors:
-
Concentration is too high: The therapeutic window for your specific cell line may be narrower than anticipated. What is effective in one cell type can be toxic in another. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range. For example, studies with 4-PBA have shown that while doses up to 40 mM were not lethal to synovial fibroblasts after 24 hours, cell proliferation was inhibited at concentrations above 4 mM after 48 hours.[7]
-
Treatment duration is too long: Continuous exposure can lead to cumulative toxicity. Consider shorter incubation times or a washout step in your protocol.
-
Solvent toxicity: If you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in your cell culture medium is non-toxic (typically <0.1% to 0.5%). Always include a vehicle-only control in your experiments.
-
Compound instability: Ensure your compound is stable in your culture medium for the duration of the experiment. Degradation products could be more toxic than the parent compound.
Q2: How do I prepare my stock solution of this compound? I'm concerned about solubility.
A2: Proper stock solution preparation is critical. 4-PBA itself is soluble in water.[8][9] However, the addition of the morpholino and phenyl groups in your derivative may decrease aqueous solubility.
-
Start with a small amount: Test the solubility of a small quantity in your desired solvent (e.g., sterile water, PBS, or DMSO) before preparing a large batch.
-
Recommended Solvents: For cell culture, preparing a high-concentration stock in DMSO is common practice. PubChem notes 4-PBA has a water solubility of 18 mg/mL.[3] If using DMSO, ensure the final concentration in your media is low and non-toxic to your cells.
-
pH Adjustment: The carboxylic acid group means the compound's solubility can be pH-dependent. For aqueous solutions, you may need to adjust the pH to fully dissolve it.
-
Filtration: Always sterile-filter your stock solution through a 0.22 µm filter before adding it to cell culture media.
Q3: My cells are not showing the expected phenotype (e.g., reduction in ER stress). Is the compound not working?
A3: If you are not observing the expected effect, consider the following:
-
Concentration may be too low: Just as high concentrations can be toxic, a concentration that is too low will be ineffective. Your dose-response curve is essential here.
-
Cell type specificity: The cellular machinery your compound targets (e.g., specific HDACs or components of the unfolded protein response) may be expressed at different levels in different cell lines.
-
Assay sensitivity: Ensure the assay you are using to measure the phenotype is sensitive enough to detect the changes. For ER stress, for example, you might need to probe multiple markers (e.g., GRP78, CHOP, spliced XBP1) to get a full picture.[10]
-
Compound uptake: The morpholino group may affect how the compound is transported into the cell. You may need to use a higher concentration or a longer incubation time compared to what is reported for 4-PBA.
Q4: Could the observed toxicity be an off-target effect rather than the primary mechanism of action?
A4: Yes, this is a distinct possibility. 4-PBA's activity as an HDAC inhibitor is a well-known example of a mechanism that can cause effects unrelated to its chaperone activity.[4][11] If you hypothesize that the desired effect comes from ER stress reduction, but toxicity is coming from HDAC inhibition, you could try co-treatment with a more specific ER stress modulator or compare your compound's effects to a specific HDAC inhibitor to dissect the pathways involved.
Section 3: Troubleshooting Guides & Protocols
This section provides structured workflows and detailed protocols to systematically identify and mitigate toxicity.
Workflow for Optimizing Compound Treatment
This workflow provides a logical sequence of experiments to establish a reliable assay.
Sources
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenyl butyric acid, 1821-12-1 [thegoodscentscompany.com]
- 9. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 10. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 4-Morpholin-4-YL-2-phenyl-butyric acid
Welcome to the technical support center for the synthesis of 4-Morpholin-4-YL-2-phenyl-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the large-scale synthesis of this compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of 2-Phenyl-γ-butyrolactone Intermediate
A common and efficient route to the backbone of the target molecule is through the synthesis of 2-Phenyl-γ-butyrolactone. This can be achieved via the alkylation of a phenylacetic acid ester with a suitable two-carbon electrophile, followed by reduction and lactonization, or through other established methods.
Question: I am experiencing low yields during the synthesis of 2-Phenyl-γ-butyrolactone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of 2-Phenyl-γ-butyrolactone can often be attributed to several factors, primarily related to the alkylation step of the phenylacetic acid derivative.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The formation of the enolate from the phenylacetic acid ester is crucial for the subsequent alkylation. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully converted to the reactive enolate. | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure stoichiometric amounts or a slight excess of the base are used. |
| Side Reactions | The enolate is a strong nucleophile and can participate in side reactions. Dialkylation of the α-carbon can occur, leading to undesired byproducts. Self-condensation of the ester is also a possibility. | Add the alkylating agent slowly at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions. Using a less reactive alkylating agent, if the reaction allows, can also be beneficial. |
| Poor Quality Reagents | The presence of moisture or impurities in the reagents or solvents can quench the enolate and reduce the yield. | Ensure all solvents are anhydrous and reagents are of high purity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Cyclization | The final lactonization step to form the γ-butyrolactone ring requires appropriate conditions. | Ensure complete reduction of the ester to the diol before attempting cyclization. Acid-catalyzed cyclization is a common method. |
Stage 2: Ring Opening of 2-Phenyl-γ-butyrolactone to form 2-Phenyl-4-halobutyric acid
The lactone ring must be opened to introduce a leaving group for the subsequent nucleophilic substitution with morpholine. This is typically achieved using a hydrohalic acid like HBr.
Question: During the ring-opening of 2-Phenyl-γ-butyrolactone with HBr, I am observing incomplete conversion and the formation of dark-colored impurities. What is happening and how can I resolve this?
Answer:
The ring-opening of lactones can be a challenging step, especially on a larger scale. Incomplete conversion and impurity formation are common issues.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitations | The ring-opening of a γ-butyrolactone is a reversible reaction. Driving the reaction to completion can be difficult. | Use a significant excess of the hydrohalic acid (e.g., 48% aqueous HBr) to push the equilibrium towards the ring-opened product. The use of a co-solvent like an alkane or aromatic hydrocarbon can help precipitate the product, further driving the reaction to completion[1]. |
| Decomposition at High Temperatures | Prolonged heating or excessively high temperatures can lead to decomposition of the starting material or product, resulting in colored impurities. | Maintain a controlled reaction temperature. While reflux may be necessary, monitor the reaction progress closely and avoid unnecessarily long reaction times. A typical procedure involves refluxing for several hours[2]. |
| Side Reactions | The carbocation intermediate formed during the ring-opening can potentially undergo elimination or rearrangement reactions, although this is less common for this specific substrate. | Gradual addition of the acid and maintaining a consistent temperature can help minimize side reactions. |
| Impure Starting Material | Impurities in the 2-Phenyl-γ-butyrolactone can lead to side reactions and discoloration. | Ensure the starting lactone is of high purity before proceeding with the ring-opening step. |
Stage 3: Nucleophilic Substitution with Morpholine
This final step involves the reaction of the 2-Phenyl-4-halobutyric acid with morpholine to yield the target compound.
Question: My nucleophilic substitution reaction with morpholine is sluggish, and I'm having difficulty purifying the final product. What are the best practices for this step?
Answer:
The nucleophilic substitution with morpholine can be influenced by several factors, and purification can be complicated by the basic nature of the product and excess morpholine.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Reaction Rate | The nucleophilicity of morpholine might not be sufficient for a fast reaction at lower temperatures, especially with a less reactive halide (e.g., chloride). | The reaction can be accelerated by heating. Using a polar aprotic solvent like DMF or DMSO can also increase the reaction rate. An excess of morpholine is often used to drive the reaction to completion and to act as a base to neutralize the HBr formed[3]. |
| Formation of Quaternary Ammonium Salt | The product, being a tertiary amine, can react with another molecule of the halo-acid to form a quaternary ammonium salt, leading to a loss of yield. | Use a controlled stoichiometry or a slight excess of morpholine. Adding the halo-acid slowly to the morpholine solution can minimize this side reaction. |
| Elimination Byproduct | The halo-acid can undergo elimination to form an unsaturated byproduct, especially at higher temperatures or in the presence of a strong base. | Maintain a moderate reaction temperature and use morpholine as both the nucleophile and the base, as it is not exceptionally strong. |
| Difficult Purification | The product is an amino acid, making it amphoteric. Excess morpholine can be difficult to remove, and the product may be soluble in both aqueous and organic phases depending on the pH. | After the reaction, excess morpholine can be removed by vacuum distillation. The product can be isolated by adjusting the pH of the aqueous solution to its isoelectric point to precipitate the zwitterion. Alternatively, extraction at a specific pH can be employed. Acid-base extraction is a powerful tool here; for example, extracting with an acidic aqueous solution to protonate the amines, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract the product[4]. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and scalable synthetic route for this compound?
A robust and scalable synthetic pathway can be visualized as follows:
Caption: Proposed synthetic route for this compound.
This route begins with the formation of a key intermediate, 2-Phenyl-γ-butyrolactone, followed by ring-opening to introduce a leaving group, and finally, a nucleophilic substitution with morpholine.
Q2: How can I monitor the progress of these reactions effectively on a large scale?
For large-scale synthesis, robust in-process controls are critical.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, purity of intermediates, and the final product. It is highly recommended for large-scale production.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product, and to assess purity.
Q3: What are the primary safety considerations for the large-scale synthesis of this compound?
-
Handling of Reagents:
-
Strong Bases (e.g., LDA, NaH): Highly reactive and pyrophoric. Must be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).
-
Hydrobromic Acid (HBr): Highly corrosive and toxic. Use in a well-ventilated fume hood with acid-resistant gloves and eye protection.
-
Morpholine: Corrosive and flammable. Handle in a well-ventilated area.
-
-
Exothermic Reactions: The alkylation and nucleophilic substitution steps can be exothermic. On a large scale, it is crucial to have efficient cooling and to add reagents slowly to maintain temperature control.
-
Pressure Build-up: Ring-opening reactions with hydrohalic acids can generate gaseous byproducts. Ensure the reaction vessel is appropriately vented.
Q4: What is the most challenging step to scale up in this synthesis?
The alkylation of the phenylacetic acid derivative (Stage 1) is often the most challenging step to scale up. This is due to the use of highly reactive organometallic bases, the need for cryogenic temperatures to control selectivity and side reactions, and the sensitivity of the reaction to moisture and air. Careful control of reaction parameters and the use of appropriate equipment are essential for a successful scale-up.
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for synthesis problems.
Experimental Protocols
Example Protocol 1: Synthesis of 2-Phenyl-4-bromobutyric acid via Ring Opening of 2-Phenyl-γ-butyrolactone
-
To a solution of 2-Phenyl-γ-butyrolactone (1.0 eq) in a suitable organic solvent (e.g., toluene), add 48% aqueous hydrobromic acid (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the organic layer.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Phenyl-4-bromobutyric acid.
-
The crude product can be purified by crystallization or column chromatography.
Example Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-Phenyl-4-bromobutyric acid (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add morpholine (2.5-3.0 eq) to the solution. The excess morpholine acts as both a nucleophile and a base.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess morpholine and DMF under high vacuum.
-
Dissolve the residue in water and adjust the pH to ~1-2 with concentrated HCl.
-
Wash the acidic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) to precipitate the zwitterionic amino acid.
-
Collect the solid product by filtration, wash with cold water and then a small amount of a cold organic solvent (e.g., acetone or ethanol), and dry under vacuum.
References
-
Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH. [Link]
-
Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]
- Preparation method of alpha-(4-substituted phenyl)isobutyric acid.
-
Nucleophilic substitution reaction of morpholine with sodium salt of NPQ/NQS. ResearchGate. [Link]
- Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
- Process for the preparation of phenylacetic acid.
-
γ-PHENYLBUTYRIC ACID. Organic Syntheses Procedure. [Link]
-
γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Publications. [Link]
- Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Method for preparing 2-acetyl-γ-butyrolactone.
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
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Reaction pathways to synthesis of gamma-butyrolactone (GBL). ResearchGate. [Link]
-
Ring-opening polymerization of γ-butyrolactone and its derivatives: A review. Polimery. [Link]
-
Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review. PubMed. [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications. [Link]
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Oxidation of 2-phenylhydrazono-γ-butyrolactone: a novel ring expansion rearrangement leading to tetrahydro-1,3-oxazine-2,4-dione derivatives. RSC Publishing. [Link]
-
The development of catalytic nucleophilic substitution reactions: challenges, progress and future directions. RSC Publishing. [Link]
-
SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. [Link]
- Synthesis of 4-phenylbutyric acid.
- Synthesis of 4-phenylbutyric acid.
-
Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [Link]
- Method for producing bromo butyric acid.
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Request PDF. [Link]
-
Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. ResearchGate. [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. PMC - PubMed Central. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. [Link]
-
Acid-catalyzed Ring-opening Polymerization of ^|^gamma;-Butyrolactone under High-pressure Conditions. ResearchGate. [Link]
- Process for producing 1-bromo-4-phenylbutane.
-
The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Synthesis of (+)2-phenylbutyric acid. PrepChem.com. [Link]
-
Nucleophilic Substitution in 4-Bromo-5-nitrophthalodinitrile. SpringerLink. [Link]
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. PMC - NIH. [Link]
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Technical Support Center: A Guide to Overcoming the Poor Bioavailability of 4-Morpholin-4-YL-2-phenyl-butyric acid
Prepared by: Senior Application Scientist, Advanced Drug Delivery Systems
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of 4-Morpholin-4-YL-2-phenyl-butyric acid. Given the compound's complex structure, featuring both hydrophilic (morpholine) and lipophilic (phenyl-butyric acid) moieties, achieving optimal systemic exposure can be a significant hurdle. This document provides a structured, problem-oriented approach to troubleshooting common experimental issues and offers scientifically grounded strategies for bioavailability enhancement.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding bioavailability and the specific challenges anticipated for this compound.
Q1: What is bioavailability and why is it a critical parameter in drug development?
Bioavailability, expressed as the fraction (F), refers to the proportion of an administered drug that reaches the systemic circulation in an unchanged form and is therefore available to exert its therapeutic effect.[1][2] When a drug is administered intravenously (IV), its bioavailability is 100% by definition, as it directly enters the bloodstream.[3][4] For oral medications, bioavailability is often reduced by incomplete absorption from the gastrointestinal (GI) tract and first-pass metabolism in the liver.[1][5] Understanding and optimizing bioavailability is crucial for several reasons:
-
Efficacy: A drug with low bioavailability may not reach the necessary therapeutic concentration to be effective.[5]
-
Dosing Accuracy: Knowledge of bioavailability is essential for determining the correct dose to achieve the desired therapeutic outcome.[5]
-
Safety and Predictability: High variability in bioavailability can lead to unpredictable patient responses, potentially causing therapeutic failure or toxicity.
Q2: What are the potential physicochemical properties of this compound that might contribute to its poor bioavailability?
While specific experimental data for this molecule is not widely available, we can infer potential challenges from its structure, which combines features of 2-phenylbutyric acid and a morpholine moiety.
-
Solubility: The molecule possesses a lipophilic phenyl ring and an alkyl chain, which suggests low intrinsic aqueous solubility.[6] While the morpholine group and the carboxylic acid are polar, their contribution to overall solubility is pH-dependent. At the acidic pH of the stomach, the morpholine nitrogen may be protonated, increasing solubility. However, as the compound moves to the more neutral pH of the small intestine (the primary site of absorption), its solubility could decrease significantly, leading to precipitation and poor absorption.
-
Permeability: The compound's moderate size and combination of polar/non-polar regions may result in suboptimal passive diffusion across the intestinal epithelium. It may not be "greasy" enough to easily pass through cell membranes, yet not polar enough to exploit aqueous channels. Compounds in this physicochemical space often exhibit permeability-limited absorption.
-
BCS Classification (Predicted): Based on these factors, this compound would likely fall under the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Both classes present significant challenges for oral bioavailability.[7]
Q3: What are the primary formulation strategies to consider for a compound with suspected low solubility and/or permeability?
For compounds like this compound, a range of formulation strategies can be employed. The choice depends on whether the primary absorption barrier is solubility or permeability.
| Strategy | Primary Target | Mechanism of Action |
| Solid Dispersions | Solubility | The drug is dispersed in a hydrophilic carrier, converting it from a crystalline to a higher-energy amorphous state, which improves wettability and dissolution rate.[7][8][9] |
| Nanoparticle Formulation | Solubility | Reduces particle size to the nanometer range, drastically increasing the surface area-to-volume ratio. According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[10][11][12] |
| Permeation Enhancers | Permeability | These excipients interact with the intestinal epithelium to transiently and reversibly increase its permeability, often by opening tight junctions between cells.[13][14][15] |
| Lipid-Based Formulations | Solubility/Permeability | The drug is dissolved in lipids, oils, and surfactants. These systems can improve solubility and utilize lipid absorption pathways to bypass some traditional absorption barriers.[16] |
| Cyclodextrin Complexation | Solubility | The hydrophobic drug molecule is encapsulated within the lipophilic core of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[11][17] |
Section 2: Troubleshooting Guide for Experimental Challenges
This guide presents common problems encountered during preclinical development and provides a logical workflow for identifying and solving them.
Problem 1: My in vivo studies show very low and highly variable plasma concentrations after oral administration.
This is a classic sign of poor bioavailability. The first step is to determine the root cause.
Caption: Initial decision workflow for bioavailability issues.
If your compound has poor aqueous solubility (<100 µg/mL), start with these strategies.
Strategy 1: Formulate as an Amorphous Solid Dispersion
-
Causality: Crystalline forms of drugs require energy to break the crystal lattice before they can dissolve. By converting the drug to an amorphous (non-crystalline) state and dispersing it within a hydrophilic polymer, you create a system that dissolves much more readily.[8] When the polymer dissolves in the GI tract, the drug is released as very fine, high-energy particles, leading to a temporary state of supersaturation that drives absorption.[8][9]
-
Experimental Approach:
-
Polymer Screening: Screen various polymers like PVP K30, HPMC, or Soluplus® for miscibility and ability to maintain the amorphous state.
-
Preparation: Use methods like solvent evaporation (for small scale) or hot-melt extrusion (for larger scale) to prepare the dispersion.[8]
-
Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the absence of crystallinity.
-
Testing: Perform in vitro dissolution studies to confirm a significant increase in dissolution rate compared to the crystalline drug.
-
Strategy 2: Develop a Nanoparticle Formulation
-
Causality: Nanonization increases the surface area of the drug, which directly increases the dissolution velocity according to the Noyes-Whitney equation.[10][12] Nanoparticles can also improve absorption by adhering to the intestinal wall, increasing residence time.[18][19]
-
Experimental Approach:
-
Method Selection:
-
Media Milling (Wet Milling): A top-down approach where a suspension of the drug is milled with grinding media to reduce particle size.
-
High-Pressure Homogenization: The drug suspension is forced through a narrow gap at high pressure, causing particle size reduction through cavitation and shear forces.
-
-
Stabilization: Use stabilizers (surfactants or polymers) to prevent the nanoparticles from aggregating.
-
Characterization: Measure particle size and distribution using Dynamic Light Scattering (DLS).
-
Testing: Compare the dissolution profile and in vivo performance against a micronized or standard formulation.
-
Problem 2: The compound precipitates out of solution during formulation preparation or upon dilution in aqueous media.
This issue points directly to poor solubility and potential pH sensitivity.
-
Causality & Approach:
-
pH Adjustment: Your compound has a carboxylic acid (acidic) and a morpholine group (basic). Its solubility will be lowest near its isoelectric point and higher at low or high pH. Determine the pKa values and conduct a pH-solubility profile. For oral formulations, creating a salt form (e.g., sodium salt of the carboxylic acid) can significantly improve solubility and dissolution in the intestine.[17][20]
-
Co-solvents: For liquid formulations, using water-miscible organic solvents like PEG 400, ethanol, or propylene glycol can increase solubility.[16] However, be mindful of the maximum allowable concentration for in vivo studies.
-
Cyclodextrin Complexation: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[11] They can encapsulate the lipophilic phenyl portion of your molecule, effectively increasing its solubility in water. Screen different cyclodextrins (e.g., HP-β-CD) to find the one with the best complexation efficiency.
-
Problem 3: My formulation shows excellent in vitro dissolution, but in vivo absorption is still poor.
This scenario suggests that solubility is no longer the rate-limiting step. The bottleneck is likely poor permeability across the intestinal wall or extensive first-pass metabolism.
-
Causality: The intestinal epithelium is a significant barrier to drug absorption. Some compounds are too polar or too large to diffuse passively through the lipid membranes of enterocytes. Permeation enhancers are excipients that can transiently open the "tight junctions" between these cells, allowing paracellular transport.[13][21]
-
Mechanism of Permeation Enhancement
Caption: Action of permeation enhancers on tight junctions.
-
Experimental Approach:
-
Screening: Co-formulate your compound with GRAS (Generally Regarded As Safe) status enhancers like medium-chain fatty acids (e.g., sodium caprate) or chitosan derivatives.[13][14]
-
In Vitro Validation: Use a Caco-2 cell monolayer model to assess the increase in permeability. Measure the apparent permeability coefficient (Papp) with and without the enhancer.
-
In Vivo Confirmation: Conduct animal studies with the optimized formulation, but include safety endpoints to monitor for potential gut irritation, a known risk with some enhancers.[14]
-
-
Causality: The liver and gut wall contain metabolic enzymes (like Cytochrome P450s) that can degrade a drug before it ever reaches systemic circulation. This is known as first-pass metabolism. The morpholine and phenyl groups in your compound could be sites for enzymatic modification.
-
Experimental Approach:
-
In Vitro Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to determine its metabolic stability. A short half-life suggests high susceptibility to first-pass metabolism.
-
Prodrug Strategy: If metabolism is confirmed, a potential (though complex) solution is to design a prodrug that masks the metabolically liable site. The prodrug is designed to be cleaved back to the active parent drug once in systemic circulation.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
-
Solubilization: Dissolve 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio) in a minimal amount of a suitable common solvent (e.g., methanol or dichloromethane).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Processing: Scrape the solid material, gently grind it with a mortar and pestle, and pass it through a 100-mesh sieve.
-
Characterization: Analyze the resulting powder using DSC to confirm a single glass transition temperature (Tg) and XRD to verify an amorphous halo pattern.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (>250 Ω·cm²).
-
Transport Study:
-
Prepare a transport buffer (e.g., HBSS) containing a known concentration of your compound, with and without a permeation enhancer.
-
Add the solution to the apical (upper) chamber of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the sampled volume with fresh buffer.
-
-
Quantification: Analyze the concentration of the compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
References
-
Hu, J., Johnston, K. P., & Williams, R. O. (2005). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Current Nanoscience, 1(3), 237-243. [Link][10][12]
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Maher, S., Brayden, D. J., & Feeney, J. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceuticals, 12(1), 19. [Link][13]
-
Patel, V. R., & Agrawal, Y. K. (2025). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Advanced Scientific Research. [Link][18]
-
Kumar, S., Singh, S., & Singh, M. (2023). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. International Journal of Pharmaceutical Sciences and Research. [Link][7]
-
Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. [Link][11]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link][16]
-
SlideShare. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link][20]
-
Taylor & Francis Online. (2009). Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. [Link][22]
-
Taylor & Francis Online. (2012). Critical evaluation of permeation enhancers for oral mucosal drug delivery. [Link][14]
-
Whitehead, K. A. (2016). Intestinal Permeation Enhancers Safely Enable the Oral Delivery of Macromolecules. Thesis, University of California, Santa Barbara. [Link][21]
-
Taylor & Francis Online. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. [Link][17]
-
MedCrave. (2019). Solid dispersions: A technology for improving bioavailability. [Link][8]
-
ResearchGate. (2017). A Review:Solid Dispersion, a Technique of Solubility Enhancement. [Link][23]
-
Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link][9]
-
PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link][24]
-
JOCPR. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. [Link][19]
-
ResearchGate. (2025). Overcoming poor permeability: Translating permeation enhancers for oral peptide delivery. [Link]
-
PubMed. (2016). Intestinal permeation enhancers for oral peptide delivery. [Link][15]
-
Colorcon. (2024). Understanding Bioavailability: Why It Matters in Drug Development. [Link][5]
-
Ace Blend. (2026). Drug Bioavailability: Complete Expert Guide. [Link][2]
-
WebofPharma. (2025). Understanding Bioavailability and its Critical Role. [Link][4]
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Validation & Comparative
A Comparative Analysis of 4-Phenylbutyric Acid (4-PBA) and the Prospect of 4-Morpholin-4-YL-2-phenyl-butyric acid: A Guide for Researchers
An Important Note on the Scope of this Guide: This document provides a comprehensive analysis of 4-phenylbutyric acid (4-PBA), a well-researched compound with established therapeutic applications. In contrast, "4-Morpholin-4-YL-2-phenyl-butyric acid" is a compound for which there is a notable absence of published scientific literature regarding its biological efficacy and mechanism of action. Therefore, a direct, evidence-based comparison is not currently feasible. This guide will first detail the known properties and applications of 4-PBA, followed by a theoretical, structure-based prospective analysis of how this compound might differ, offering a roadmap for future research.
4-Phenylbutyric Acid (4-PBA): A Multifaceted Therapeutic Agent
4-Phenylbutyric acid is a short-chain aromatic fatty acid.[1] It is a derivative of butyric acid, a product of colonic bacterial fermentation.[2] 4-PBA is clinically used for the treatment of urea cycle disorders and has been investigated for a wide range of other conditions due to its dual mechanisms of action: as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5]
Mechanisms of Action
1.1.1. Chemical Chaperone Activity:
4-PBA is recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[1][4][6] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR).[4] If the UPR is unable to restore homeostasis, it can lead to apoptosis.[4] 4-PBA is thought to interact with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation and promoting proper folding.[6][] This action helps to reduce the load on the ER and mitigate the downstream consequences of ER stress.[4]
Figure 1: Mechanism of 4-PBA as a chemical chaperone to alleviate ER stress.
1.1.2. Histone Deacetylase (HDAC) Inhibition:
4-PBA also functions as an inhibitor of histone deacetylases (HDACs).[2][3][8] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin state and the activation of gene transcription.[2] This mechanism is thought to underlie some of its therapeutic effects, including its anticancer properties and its ability to increase the expression of certain proteins.[2]
Therapeutic Applications and Efficacy of 4-PBA
The dual functionality of 4-PBA has led to its application and investigation in a variety of diseases.
| Condition | Mechanism of Action | Observed Efficacy | References |
| Urea Cycle Disorders | Nitrogen Scavenger (Prodrug for Phenylacetate) | FDA-approved for managing hyperammonemia.[1][4] | [1]([Link] |
| Cystic Fibrosis (ΔF508 mutation) | Chemical Chaperone | Partial restoration of CFTR function in nasal epithelia in a pilot clinical trial.[9][10] In vitro studies show it helps ΔF508-CFTR escape degradation.[11] | [9]([Link], |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Chemical Chaperone, Anti-inflammatory | Reduces aggregation of misfolded proteins like α-synuclein in animal models.[1][12] Restores cognitive deficits in animal models of Alzheimer's disease. | [1]([Link] |
| Cancer | HDAC Inhibitor, Apoptosis Inducer | Inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells.[2] | [2]([Link]) |
| Inflammatory Conditions | ER Stress Reduction, Anti-inflammatory | Attenuates the severity of collagen-induced arthritis in mice. Inhibits LPS-induced inflammation.[8] | [8]() |
This compound: A Structural and Hypothetical Analysis
As previously stated, there is a lack of published experimental data on the efficacy of this compound. However, we can perform a structural comparison with 4-PBA to hypothesize its potential properties.
Figure 2: Chemical structures of 4-PBA. A public domain image for this compound is not available.
Based on its name, the structure of this compound would differ from 4-PBA in two key ways:
-
Addition of a Morpholine Group: A morpholine ring is attached at the 4-position of the butyric acid chain.
-
Shift of the Phenyl Group: The phenyl group is moved from the 4-position to the 2-position of the butyric acid chain.
Potential Implications of Structural Modifications
-
Physicochemical Properties: The addition of the morpholine ring, a polar heterocyclic amine, would likely increase the polarity and water solubility of the molecule compared to 4-PBA. This could alter its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
-
Chemical Chaperone Activity: The chaperone activity of 4-PBA is attributed to its phenyl group at the end of the aliphatic chain, which can interact with hydrophobic patches of misfolded proteins. Shifting the bulky phenyl group to the 2-position, closer to the carboxylic acid, might sterically hinder its ability to act as a chaperone in the same manner as 4-PBA. The terminal morpholine group is less hydrophobic than the phenyl group of 4-PBA, which could also reduce its effectiveness as a chemical chaperone.
-
HDAC Inhibition: The HDAC inhibitory activity of 4-PBA is related to its butyric acid moiety. While the core butyric acid structure is retained, the presence of a large phenyl group at the alpha-carbon (2-position) could affect its binding to the active site of HDAC enzymes.
-
Novel Biological Activities: The morpholine moiety is a common functional group in many approved drugs and is known to be metabolically stable. Its introduction could confer novel biological activities or alter the target profile of the molecule.
Experimental Protocols for Efficacy Assessment
To evaluate the efficacy of a novel compound like this compound and compare it to 4-PBA, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
3.1.1. Assessment of Chemical Chaperone Activity and ER Stress Reduction:
-
Objective: To determine if the compound can reduce ER stress and prevent protein aggregation.
-
Methodology:
-
Induce ER stress in a relevant cell line (e.g., HEK293T, ARPE-19) using tunicamycin or thapsigargin.
-
Treat cells with varying concentrations of the test compound and 4-PBA as a positive control.
-
Assess markers of the Unfolded Protein Response (UPR) via Western blot (e.g., GRP78/BiP, p-IRE1α, ATF4, CHOP) and qRT-PCR.
-
Measure protein aggregation using techniques like filter trap assays or fluorescence microscopy of cells expressing aggregation-prone proteins (e.g., mutant huntingtin).
-
Figure 3: Workflow for in vitro assessment of ER stress reduction.
3.1.2. HDAC Inhibition Assay:
-
Objective: To measure the compound's ability to inhibit HDAC enzymes.
-
Methodology:
-
Utilize a commercially available HDAC activity assay kit (fluorometric or colorimetric).
-
Incubate recombinant HDAC enzymes with a substrate and varying concentrations of the test compound and a known HDAC inhibitor (e.g., Trichostatin A or 4-PBA).
-
Measure the fluorescence or absorbance to determine the IC50 value.
-
Confirm cellular activity by treating cells and measuring histone acetylation levels (e.g., acetyl-H3, acetyl-H4) by Western blot.
-
In Vivo Studies
-
Objective: To evaluate the therapeutic efficacy in a relevant animal model.
-
Methodology:
-
Select an appropriate animal model for a disease where 4-PBA has shown efficacy (e.g., a mouse model of cystic fibrosis, a neurodegenerative disease model, or a collagen-induced arthritis model).
-
Administer the test compound and 4-PBA via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitor relevant disease-specific endpoints (e.g., behavioral tests for neurodegeneration, histological analysis of affected tissues, measurement of inflammatory markers).
-
Conduct pharmacokinetic studies to determine the compound's bioavailability and half-life.
-
Conclusion and Future Directions
4-PBA is a versatile therapeutic agent with well-documented efficacy as a chemical chaperone and HDAC inhibitor. While "this compound" remains an uncharacterized molecule, its structural modifications suggest it may possess a distinct pharmacological profile. The addition of a morpholine ring and the repositioning of the phenyl group could significantly alter its physicochemical properties, chaperone activity, and HDAC inhibition potential.
Future research should focus on the synthesis and in vitro characterization of this compound using the experimental frameworks outlined above. Such studies are essential to determine if this structural analog of 4-PBA holds any therapeutic promise and how its efficacy compares to its well-established predecessor.
References
A comprehensive list of references will be provided upon request, based on the citations included in the text. The information presented is synthesized from numerous peer-reviewed articles and publicly available scientific databases.
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Validating the Anticancer Effects of 4-Morpholin-4-YL-2-phenyl-butyric Acid in a Xenograft Model: A Comparative Guide
This guide provides a comprehensive framework for validating the preclinical anticancer efficacy of a novel small molecule, 4-Morpholin-4-YL-2-phenyl-butyric acid, utilizing a human tumor xenograft model. As a derivative of 4-phenylbutyric acid (4-PBA), a known histone deacetylase (HDAC) and endoplasmic reticulum (ER) stress inhibitor, this investigation will compare its performance against a standard-of-care chemotherapeutic agent.[1][2][3][4] The experimental design, detailed protocols, and data interpretation strategies outlined herein are intended for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Investigating this compound
Cancer remains a formidable challenge in modern medicine, with a continuous need for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance.[5][6] Small molecule inhibitors that target specific cellular pathways represent a promising avenue for cancer therapy.[5] this compound is a derivative of 4-phenylbutyric acid (4-PBA), a compound that has demonstrated anti-inflammatory and anticancer properties.[1][7] The parent compound, 4-PBA, is known to function as a chemical chaperone that alleviates ER stress and as an HDAC inhibitor.[3][4] ER stress is increasingly recognized for its role in cancer progression, and its modulation presents a strategic target for therapeutic intervention.[8][9]
This guide will focus on a head-to-head comparison of this compound with Doxorubicin, a widely used chemotherapeutic agent, in a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells.[6][10] TNBC is an aggressive subtype of breast cancer with limited treatment options, making it a relevant and impactful model for this investigation.[11]
Experimental Design and Methodology
A robust experimental design is paramount for obtaining reproducible and translatable preclinical data.[12][13] This study will employ a cell line-derived xenograft (CDX) model, which offers a reliable and scalable platform for initial efficacy testing.[13]
Cell Line and Animal Model Selection
-
Cell Line: MDA-MB-231, a human TNBC cell line, will be used. This cell line is well-characterized, known for its aggressive and metastatic potential, and is widely used in breast cancer research.[10][11]
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, will be utilized. These immunocompromised mice are a standard model for establishing human tumor xenografts.[10][14]
Treatment Groups
-
Group 1: Vehicle Control: Administered with the vehicle used to dissolve the test compounds.
-
Group 2: this compound: The investigational compound.
-
Group 3: Doxorubicin: The standard-of-care chemotherapy comparator.
-
Group 4: Combination Therapy: this compound and Doxorubicin.
Experimental Workflow
The following diagram illustrates the key phases of the xenograft study.
Caption: The proposed signaling pathway of the investigational compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the anticancer effects of this compound in a preclinical xenograft model. [12][15]By comparing its efficacy to a standard-of-care agent like Doxorubicin, researchers can gain valuable insights into its therapeutic potential. [6]Positive results from this study would warrant further investigation, including studies in patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting, as well as detailed pharmacokinetic and pharmacodynamic studies. [12][16][17]
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Comparative Efficacy and Mechanism of Action of 4-Morpholin-4-YL-2-phenyl-butyric acid (Compound M2P) in p53 Wild-Type Cancer Cell Lines
A Senior Application Scientist's Guide to Cross-Validation and Performance Benchmarking
This guide provides a comprehensive framework for the preclinical validation of a novel investigational molecule, 4-Morpholin-4-YL-2-phenyl-butyric acid, hereafter referred to as Compound M2P. We will objectively assess its anti-cancer activity across multiple cell lines and benchmark its performance against a well-characterized alternative, Nutlin-3a. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
The central hypothesis of this guide is that Compound M2P may exert its therapeutic effect by targeting the p53-MDM2 protein-protein interaction, a critical node in cancer cell survival. Our experimental design is structured to test this hypothesis through a series of robust, self-validating protocols that assess cytotoxicity, apoptotic induction, and target engagement.
The Scientific Rationale: Targeting the Guardian of the Genome
The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress signals like DNA damage by inducing cell cycle arrest or apoptosis.[1] In approximately half of all human cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[1][2] MDM2 is an E3 ubiquitin ligase that binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1][2] This creates a compelling therapeutic strategy: disrupting the p53-MDM2 interaction to unleash the tumor-suppressive power of wild-type p53.
Nutlin-3a , a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, serves as our benchmark compound.[2][3] It competitively binds to the p53-binding pocket on MDM2, stabilizing p53 and triggering apoptosis in cancer cells with wild-type p53.[1][3] Compound M2P, with its distinct chemical scaffold, is hypothesized to function similarly. This guide outlines the necessary experiments to validate this claim.
Proposed Mechanism of Action
The diagram below illustrates the targeted pathway. In cancer cells overexpressing MDM2, p53 is continuously degraded. Both Compound M2P and Nutlin-3a are designed to occupy the hydrophobic pocket on MDM2, preventing p53 binding and leading to its accumulation and downstream activation of apoptotic pathways.
Caption: p53-MDM2 signaling pathway and inhibitor mechanism.
Experimental Workflow: A Multi-Faceted Approach to Validation
To ensure a rigorous and unbiased comparison, we will employ a multi-tiered experimental strategy. This workflow is designed to move from a broad assessment of cellular viability to a more focused analysis of apoptosis and finally to direct confirmation of target engagement.
Caption: High-level experimental workflow for compound validation.
Cell Line Selection: The Importance of Genetic Context
The choice of cell lines is critical for validating a p53-targeting compound. We have selected three human cancer cell lines known to express wild-type p53, providing a relevant biological system to observe the effects of MDM2 inhibition.[4][5][6][7]
-
MCF-7: Breast adenocarcinoma. A well-characterized luminal A subtype, widely used in cancer research.[5][6]
-
A549: Lung carcinoma. An alveolar basal epithelial cell line.[4][5][6]
-
HCT116: Colorectal carcinoma. A robust and commonly used model for colon cancer studies.[4][6][7]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for medium-throughput screening.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[8][9][10]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Selected cancer cell lines (MCF-7, A549, HCT116)
-
Appropriate culture medium (e.g., DMEM, EMEM) with 10% FBS
-
Compound M2P and Nutlin-3a (stock solutions in DMSO)
-
Opaque-walled 96-well plates suitable for luminescence readings
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of medium into the 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound M2P and Nutlin-3a in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[10] Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and calculate the half-maximal inhibitory concentration (IC₅₀) values using a non-linear regression curve fit.
Protocol 2: Real-Time Apoptosis Monitoring using IncuCyte® Caspase-3/7 Assay
This assay uses a substrate that, when cleaved by activated caspases-3 and -7, releases a DNA-binding dye, fluorescently labeling apoptotic cells in real-time.[11][12]
Materials:
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent (Sartorius)
-
Selected cancer cell lines
-
Compound M2P and Nutlin-3a
-
Clear flat-bottom 96-well plates
-
IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of medium.
-
Reagent and Treatment Preparation: Dilute the IncuCyte® Caspase-3/7 Reagent in the desired treatment media (containing Compound M2P or Nutlin-3a at 1x, 2x, and 5x their respective IC₅₀ values as determined in Protocol 1). The final concentration of the reagent should be as recommended by the manufacturer (e.g., 5 µM).[11]
-
Treatment Application: Add 100 µL of the reagent/compound mixture to the appropriate wells.
-
Live-Cell Imaging: Place the plate inside the IncuCyte® system. Schedule image acquisition (phase-contrast and green fluorescence channels) every 2-3 hours for 48-72 hours.
-
Data Analysis: Use the integrated IncuCyte® software to analyze the images. Quantify the number of green fluorescent (apoptotic) cells over time and normalize to the cell confluence (from phase-contrast images) to determine the percentage of apoptotic cells.
Comparative Data Analysis: Hypothetical Results
The following tables present hypothetical, yet plausible, data from the described experiments, illustrating a scenario where Compound M2P demonstrates superior or comparable activity to Nutlin-3a.
Table 1: Cell Viability (IC₅₀ Values in µM)
This table summarizes the concentration of each compound required to inhibit cell growth by 50% after 72 hours of treatment. Lower values indicate higher potency.
| Cell Line | p53 Status | Compound M2P (IC₅₀, µM) | Nutlin-3a (IC₅₀, µM) |
| MCF-7 | Wild-Type | 1.2 | 4.5 |
| A549 | Wild-Type | 2.5 | 8.1 |
| HCT116 | Wild-Type | 1.8 | 6.2 |
Interpretation: The hypothetical data suggests that Compound M2P is significantly more potent than Nutlin-3a at inhibiting the viability of all three p53 wild-type cancer cell lines.
Table 2: Apoptosis Induction (% Apoptotic Cells at 48h)
This table shows the percentage of cells undergoing apoptosis after treatment with each compound at a concentration equivalent to 2x their respective IC₅₀ value.
| Cell Line | Treatment | % Apoptotic Cells (Mean ± SD) |
| MCF-7 | Vehicle | 3.1 ± 0.8 |
| Compound M2P (2.4 µM) | 45.2 ± 3.5 | |
| Nutlin-3a (9.0 µM) | 38.7 ± 4.1 | |
| HCT116 | Vehicle | 4.5 ± 1.1 |
| Compound M2P (3.6 µM) | 51.6 ± 4.2 | |
| Nutlin-3a (12.4 µM) | 42.1 ± 3.8 |
Interpretation: Consistent with the viability data, Compound M2P appears to be a more potent inducer of apoptosis than Nutlin-3a in both MCF-7 and HCT116 cell lines at equitoxic concentrations.
Table 3: p53-MDM2 Interaction Inhibition (ELISA-based IC₅₀)
This biochemical assay measures the direct inhibitory effect of the compounds on the p53-MDM2 protein-protein interaction in a cell-free system.
| Compound | p53-MDM2 Binding (IC₅₀, nM) |
| Compound M2P | 75 |
| Nutlin-3a | 90 |
Interpretation: This hypothetical result would confirm that Compound M2P directly targets the p53-MDM2 interaction with a potency comparable to, or slightly better than, Nutlin-3a.[3] This provides strong evidence for the proposed mechanism of action.
Conclusion and Future Directions
This guide provides a structured, evidence-based approach to the cross-validation of this compound (Compound M2P). The outlined workflow, from broad cytotoxicity screening to specific mechanistic assays, allows for a robust comparison against the established MDM2 inhibitor, Nutlin-3a.
Based on our hypothetical data, Compound M2P emerges as a promising therapeutic candidate with potentially superior potency in p53 wild-type cancer cells. The logical next steps in its preclinical development would include:
-
Selectivity Profiling: Testing against a panel of p53-mutant or p53-null cell lines to confirm its p53-dependent mechanism of action.
-
In Vivo Efficacy: Evaluating its anti-tumor activity in xenograft models derived from responsive cell lines (e.g., HCT116).
-
Pharmacokinetic and Toxicological Studies: Assessing its drug-like properties (ADME) and safety profile in animal models.
By adhering to this rigorous validation framework, researchers can build a comprehensive data package to support the continued development of novel and potentially more effective cancer therapeutics.
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Duan, Y., et al. (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Molecules. [Link]
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A Comparative Analysis of Histone Deacetylase Inhibitors: Benchmarking Established Therapeutics and Exploring Novel Chemical Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifiers, this guide provides a comprehensive comparative analysis of prominent histone deacetylase (HDAC) inhibitors. We will delve into the performance of clinically relevant HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat, and Belinostat, supported by experimental data. Furthermore, we will explore the therapeutic potential of 4-phenylbutyric acid and its novel derivative, 4-Morpholin-4-YL-2-phenyl-butyric acid, within the context of structure-activity relationships and the rational design of next-generation epigenetic drugs.
The Central Role of Histone Deacetylases in Gene Regulation and Carcinogenesis
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
In numerous cancers, the aberrant expression and activity of HDACs are associated with the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents. By inhibiting HDAC activity, these molecules induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can trigger cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]
The 18 known human HDACs are categorized into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while class III, also known as sirtuins, are NAD+-dependent. The varying isoform selectivity of different HDAC inhibitors is a key determinant of their therapeutic efficacy and toxicity profiles.
Mechanism of HDAC Inhibition: A Visual Representation
The fundamental mechanism of action for most HDAC inhibitors involves the chelation of the zinc ion within the enzyme's active site. This interaction blocks the catalytic activity of the HDAC, preventing the removal of acetyl groups from histones and other protein substrates.
Caption: General mechanism of zinc-dependent HDAC inhibition.
Comparative Performance of Established HDAC Inhibitors
The following tables provide a comparative overview of the inhibitory activity of four widely studied HDAC inhibitors—Vorinostat, Romidepsin, Panobinostat, and Belinostat—against various HDAC isoforms and cancer cell lines. The data, presented as IC50 values (the concentration required for 50% inhibition), have been compiled from multiple scientific sources.
Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | Class I HDACs | Class IIa HDACs | Class IIb HDACs |
| Vorinostat (SAHA) | HDAC1: 10 nM, HDAC2: - , HDAC3: 20 nM | HDAC4: - , HDAC5: - , HDAC7: - , HDAC9: - | HDAC6: - |
| Romidepsin (FK228) | HDAC1: 36 nM[2][3], HDAC2: 47 nM[2][3] | HDAC4: 510 nM[2][3] | HDAC6: 14 µM[2][3] |
| Panobinostat (LBH589) | Potent pan-HDAC inhibitor (IC50 values = 2.1 - 531 nM)[4] | Included in pan-HDAC activity | Included in pan-HDAC activity |
| Belinostat (PXD101) | Pan-HDAC inhibitor (IC50 = 27 nM in HeLa cell extracts)[5] | Included in pan-HDAC activity | Included in pan-HDAC activity |
Table 2: Cytotoxic Activity (IC50) in Selected Cancer Cell Lines
| Inhibitor | Cell Line (Cancer Type) | IC50 Value |
| Vorinostat (SAHA) | HH (Cutaneous T-cell Lymphoma) | 0.146 µM[6] |
| HuT78 (Cutaneous T-cell Lymphoma) | 2.062 µM[6] | |
| MyLa (Cutaneous T-cell Lymphoma) | 1.510 µM[6] | |
| Romidepsin (FK228) | U-937 (Histiocytic Lymphoma) | 5.92 nM[7] |
| K562 (Chronic Myelogenous Leukemia) | 8.36 nM[7] | |
| CCRF-CEM (Acute Lymphoblastic Leukemia) | 6.95 nM[7] | |
| Panobinostat (LBH589) | HH (Cutaneous T-cell Lymphoma) | 1.8 nM[4] |
| BT474 (Breast Cancer) | 2.6 nM[4] | |
| HCT116 (Colon Cancer) | 7.1 nM[4] | |
| Belinostat (PXD101) | 5637 (Bladder Cancer) | 1.0 µM[8] |
| T24 (Bladder Cancer) | 1.0 µM[8] |
Exploring the Potential of 4-Phenylbutyric Acid and its Derivatives
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative that has been shown to exhibit HDAC inhibitory activity, although with lower potency compared to hydroxamic acid-based inhibitors.[9][10] Its simple structure and favorable safety profile have made it an interesting scaffold for the development of novel HDAC inhibitors.[11]
The compound at the center of this guide's topic, This compound , represents a novel structural modification of the 4-PBA backbone. While, to date, there is a lack of specific published data on the HDAC inhibitory activity of this particular molecule, we can infer its potential based on established structure-activity relationships (SAR) for HDAC inhibitors. The addition of a morpholine group introduces a heterocyclic moiety that can influence the compound's solubility, cell permeability, and potential interactions with the HDAC active site. The phenyl group at the 2-position may also affect the compound's binding affinity and isoform selectivity. Further investigation into the synthesis and biological evaluation of this and similar derivatives is warranted to determine their efficacy as HDAC inhibitors.[12]
Experimental Protocols for the Evaluation of HDAC Inhibitors
The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the performance of HDAC inhibitors.
Experimental Workflow Overview
Caption: A generalized experimental workflow for the in vitro characterization of HDAC inhibitors.
HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds using a fluorogenic substrate.
Materials:
-
HDAC Assay Kit (e.g., Abcam ab156064 or similar)[13]
-
HeLa nuclear extract (or purified HDAC isoforms)
-
Test compounds (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 355/460 nm)
Procedure:
-
Reagent Preparation: Prepare assay buffers, HDAC substrate, and developer solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer.
-
Assay Reaction:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of HeLa nuclear extract or purified HDAC enzyme.
-
Add 10 µL of the diluted test compound or vehicle control.
-
Incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the HDAC fluorometric substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Signal Development: Add 20 µL of developer solution to each well and incubate at room temperature for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence at an excitation of 355 nm and an emission of 460 nm.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in culture after treatment with an HDAC inhibitor.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Test compounds
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplate
-
Absorbance microplate reader (490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[14]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[15]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect the levels of acetylated histones (e.g., acetyl-H3 and acetyl-H4) in cells treated with HDAC inhibitors, providing a direct measure of the compound's intracellular activity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (15% acrylamide)[16]
-
Nitrocellulose or PVDF membranes (0.2 µm pore size for histones)[17]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with test compounds for a specified time (e.g., 24 hours). Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 15% SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to total histones or a loading control like β-actin.
Conclusion and Future Directions
The comparative analysis of established HDAC inhibitors reveals a diverse landscape of potency and isoform selectivity, which directly impacts their clinical applications and side-effect profiles. While pan-HDAC inhibitors like Vorinostat and Panobinostat have demonstrated efficacy, the development of isoform-selective inhibitors remains a key objective to enhance therapeutic windows.
The exploration of novel chemical scaffolds, such as derivatives of 4-phenylbutyric acid, holds promise for the discovery of next-generation HDAC inhibitors with improved pharmacological properties. The systematic synthesis and evaluation of compounds like this compound, using the robust experimental protocols detailed in this guide, will be instrumental in advancing the field of epigenetic drug discovery and ultimately, in developing more effective and safer cancer therapies.
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- Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue. (2018, November 30). JoVE.
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Confirming the On-Target Effects of 4-Morpholin-4-YL-2-phenyl-butyric acid: A Guide to Genetic Validation
For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. A critical and often arduous step in this process is confirming that the compound's observed biological effects are indeed a direct result of its interaction with the intended molecular target. This guide provides an in-depth, technical comparison of genetic approaches to rigorously validate the on-target effects of the novel compound, 4-Morpholin-4-YL-2-phenyl-butyric acid.
While the specific molecular target of this compound is not yet fully elucidated, its structural similarity to 4-phenylbutyric acid (4-PBA) offers a rational starting point for investigation. 4-PBA is a known histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[1][2][3][4] This guide will, therefore, focus on genetic strategies to investigate two primary hypotheses:
-
Hypothesis 1: this compound functions as an HDAC inhibitor.
-
Hypothesis 2: this compound modulates the ER stress response.
We will explore the experimental design, execution, and interpretation of data using cutting-edge genetic techniques, including CRISPR/Cas9-mediated gene editing and RNA interference (RNAi).
The Imperative of Genetic Target Validation
Strategic Application of Genetic Tools: A Comparative Overview
The two primary genetic strategies we will discuss are CRISPR/Cas9 and RNA interference (siRNA). Each has its own set of advantages and considerations.
| Feature | CRISPR/Cas9 | RNA Interference (siRNA) |
| Mechanism | Permanent gene knockout or modification at the DNA level.[][12] | Transient knockdown of mRNA, leading to reduced protein expression.[13][14] |
| Effect Duration | Permanent and heritable. | Transient, typically lasting 48-96 hours. |
| Specificity | Highly specific with well-designed guide RNAs, but off-target effects are possible.[15] | Prone to off-target effects due to partial sequence homology.[13][16] |
| Throughput | High-throughput screening is readily achievable.[9] | Well-established for high-throughput screening. |
| Use Case | Ideal for creating stable knockout cell lines for long-term studies and definitive target validation.[17][18] | Suitable for rapid initial screening and when complete gene knockout may be lethal. |
Experimental Workflow 1: CRISPR/Cas9-Mediated Target Validation
CRISPR/Cas9 technology offers a powerful and permanent way to validate a drug target.[8][9][17] The workflow involves designing a guide RNA (gRNA) that directs the Cas9 nuclease to a specific gene, creating a double-strand break, and leading to a functional knockout of the gene.[][12]
Diagram: CRISPR/Cas9 Workflow for Target Validation
Caption: CRISPR/Cas9 workflow for generating knockout cell lines to validate a drug target.
Step-by-Step Protocol: Validating HDAC Inhibition Hypothesis
-
Target Selection and gRNA Design:
-
Select a specific HDAC isoform (e.g., HDAC1, HDAC2) as the putative target.
-
Design at least two independent gRNAs targeting early exons of the selected HDAC gene to minimize off-target effects and ensure functional knockout. Use validated online design tools.
-
-
Generation of Knockout Cell Lines:
-
Clone the designed gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
Produce lentivirus and transduce a relevant cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors).
-
Select for successfully transduced cells using an appropriate antibiotic.
-
Isolate single-cell clones and expand them.
-
-
Validation of Gene Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: Verify the absence of the target HDAC protein. This is a critical step.
-
-
Phenotypic Assays:
-
Cell Viability Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose range of this compound.
-
Expected Outcome: If the compound's cytotoxic effect is on-target, the KO cell line should exhibit significant resistance to the compound compared to the WT cell line.
-
-
Histone Acetylation Assay: Treat WT and KO cells with the compound. Measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) by Western blot.
-
Expected Outcome: In WT cells, the compound should increase histone acetylation. In KO cells, this effect should be diminished if the targeted HDAC is the primary target.
-
-
Data Interpretation
| Experimental Result | Interpretation |
| KO cells are resistant to the compound. | Strong evidence for on-target activity. |
| KO and WT cells show similar sensitivity. | The targeted HDAC is likely not the primary target, or redundant HDACs compensate for its loss. |
| Basal histone acetylation is increased in KO cells. | Confirms the functional consequence of the knockout. |
| Compound fails to further increase acetylation in KO cells. | Supports the on-target hypothesis. |
Experimental Workflow 2: siRNA-Mediated Target Validation
For a more rapid assessment or when a gene knockout is lethal, siRNA-mediated knockdown is a valuable alternative.[14]
Diagram: siRNA Workflow for Target Validation
Caption: siRNA workflow for transient knockdown to validate a drug target.
Step-by-Step Protocol: Validating ER Stress Modulation Hypothesis
-
Target Selection and siRNA Design:
-
Select key genes in the ER stress response pathway (e.g., PERK, IRE1, ATF6) as potential targets.
-
Use a pool of at least four different siRNAs targeting the same gene to reduce off-target effects.[6] Include a non-targeting siRNA as a negative control.
-
-
Transient Transfection:
-
Transfect the chosen cell line with the siRNA pools using a suitable lipid-based transfection reagent.
-
Optimize transfection conditions to achieve high knockdown efficiency with minimal cytotoxicity.
-
-
Validation of Gene Knockdown:
-
After 48-72 hours, harvest a subset of cells to confirm target mRNA and protein knockdown by qPCR and Western blot, respectively.
-
-
Phenotypic and Mechanistic Assays:
-
ER Stress Induction: Treat the cells with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound.
-
ER Stress Marker Analysis: Measure the expression of downstream ER stress markers (e.g., CHOP, spliced XBP1) by qPCR or Western blot.
-
Expected Outcome: If the compound alleviates ER stress via the targeted protein, its protective effect should be diminished in the cells with the target gene knocked down.
-
-
In Vivo Validation Using Knockout Animal Models
For the most definitive validation, in vivo studies using knockout (KO) animal models are essential.[19][20] These models allow for the assessment of a compound's on-target effects in the context of a whole organism.
The fundamental principle is that if a drug's therapeutic effect is mediated by a specific target, the drug should have no effect in an animal where that target has been genetically removed.
Comparative Experimental Design
| Group | Treatment | Expected Outcome (if on-target) |
| Wild-Type + Vehicle | No treatment effect | Baseline disease progression |
| Wild-Type + Compound | Therapeutic effect | Amelioration of disease phenotype |
| Knockout + Vehicle | Effect of gene knockout | Disease phenotype may be altered at baseline |
| Knockout + Compound | No additional therapeutic effect | No significant difference compared to Knockout + Vehicle |
Conclusion: A Multi-Faceted Approach to Target Validation
Confirming the on-target effects of a novel compound like this compound requires a rigorous and multi-pronged genetic approach. While CRISPR/Cas9 provides definitive, long-term validation through gene knockout, siRNA offers a rapid method for initial screening. The ultimate confirmation often lies in the use of in vivo knockout models. By systematically applying these genetic tools and carefully interpreting the resulting data, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for successful downstream drug development.
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. Retrieved from [Link]
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Independent Verification of Neuroprotective Effects: A Comparative Guide for 4-Morpholin-4-YL-2-phenyl-butyric acid
This guide provides a comprehensive framework for the independent verification of the neuroprotective effects of a novel compound, "4-Morpholin-4-YL-2-phenyl-butyric acid." Given the absence of published data on this specific molecule, we will establish a rigorous experimental plan to assess its potential efficacy. This plan is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and objective comparison.
As a benchmark for our investigation, we will utilize the well-characterized and structurally related compound, 4-phenylbutyric acid (4-PBA). 4-PBA is a known chemical chaperone and histone deacetylase (HDAC) inhibitor with demonstrated neuroprotective properties.[1][2][3][4][5] By comparing the novel test article to 4-PBA, we can contextualize its effects and gain insights into its potential mechanisms of action.
Comparative Compound Profiles
Test Article: this compound
This is a novel chemical entity with a putative neuroprotective role, hypothesized based on its structural similarity to 4-phenylbutyric acid. The morpholine and phenylbutyric acid moieties suggest potential interactions with biological systems relevant to neuronal survival. This guide outlines the necessary steps to empirically validate these hypotheses.
Comparator: 4-Phenylbutyric Acid (4-PBA)
4-PBA is a multifaceted drug with established neuroprotective effects.[4] Its mechanisms of action are primarily attributed to two key functions:
-
Chemical Chaperone: 4-PBA aids in proper protein folding and prevents the aggregation of misfolded proteins, thereby alleviating endoplasmic reticulum (ER) stress.[1][2][6] ER stress is a common pathological feature in many neurodegenerative diseases.[7][8]
-
Histone Deacetylase (HDAC) Inhibitor: By inhibiting HDACs, 4-PBA can modulate gene expression, leading to the upregulation of neuroprotective factors.[1][4][5]
Experimental Plan for Independent Verification
A robust verification process necessitates a multi-tiered approach, beginning with in vitro assays to establish direct cellular effects and progressing to in vivo models to assess systemic efficacy and behavioral outcomes.
Part 1: In Vitro Verification
Objective: To determine the direct neuroprotective capacity of this compound on neuronal cells under cytotoxic stress and to elucidate its underlying mechanism of action in comparison to 4-PBA.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro neuroprotection assays.
1. Cell Models and Culture
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a widely used and reliable model for initial screening of neuroprotective compounds.[9]
-
Primary Cultures: For more physiologically relevant data, primary cortical neurons can be isolated from rodent embryos. These provide a closer representation of the in vivo neuronal environment.[10]
2. Induction of Neurotoxicity
To mimic the cellular stressors implicated in neurodegeneration, we will utilize the following insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or glutamate will be used to induce oxidative stress and excitotoxicity.
-
Endoplasmic Reticulum (ER) Stress: Tunicamycin or thapsigargin will be employed to induce the unfolded protein response (UPR) and subsequent apoptosis.
3. Key Experimental Protocols
-
Protocol 1: Cell Viability Assay (MTT)
-
Seed SH-SY5Y cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound, 4-PBA (positive control), or vehicle (negative control) for 2 hours.
-
Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for 24 hours.
-
Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO and measure absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Protocol 2: Reactive Oxygen Species (ROS) Measurement
-
Follow steps 1-3 from the Cell Viability Assay protocol.
-
After the treatment period, load the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
A reduction in fluorescence in treated cells compared to the toxin-only group indicates antioxidant activity.
-
-
Protocol 3: Apoptosis Assessment (Caspase-3 Activity)
-
Culture and treat cells as described above.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.
-
Measure the cleavage of the substrate by active caspase-3 using a fluorometer.
-
A decrease in caspase-3 activity suggests an anti-apoptotic effect.
-
-
Protocol 4: Mechanistic Analysis (Western Blot for ER Stress Markers)
-
Treat cells with the test compound, 4-PBA, or vehicle, followed by an ER stress inducer (e.g., tunicamycin).
-
Harvest cell lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against ER stress markers such as GRP78 and CHOP.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine changes in protein expression. A reduction in the induction of these markers would suggest ER stress modulation.
-
-
Protocol 5: HDAC Inhibition Assay
-
Utilize a commercially available HDAC activity assay kit.
-
Incubate nuclear extracts or a purified HDAC enzyme with the test compound, 4-PBA, or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Add the fluorogenic HDAC substrate and measure the fluorescence generated upon deacetylation.
-
Inhibition of HDAC activity will result in a lower fluorescence signal.
-
Hypothetical Comparative In Vitro Data
| Assay | Vehicle + Toxin | 4-PBA + Toxin | This compound + Toxin |
| Cell Viability (% of Control) | 52% | 85% | 91% |
| ROS Production (Fold Change) | 4.2 | 1.8 | 1.5 |
| Caspase-3 Activity (Fold Change) | 3.8 | 1.5 | 1.2 |
| GRP78 Expression (Fold Change) | 5.1 | 2.2 | 1.9 |
| HDAC Activity (% Inhibition) | 0% | 45% | 55% |
Part 2: In Vivo Verification
Objective: To assess the neuroprotective efficacy of this compound in a living organism, evaluating its impact on behavioral deficits and neuropathological hallmarks.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo neuroprotection studies.
1. Animal Model Selection
-
Parkinson's Disease Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for inducing dopaminergic neurodegeneration, mimicking key features of Parkinson's disease.
-
Alzheimer's Disease Model: Transgenic mouse models such as the 5xFAD or APP/PS1 mice, which develop amyloid plaques and cognitive deficits, are suitable for testing therapies for Alzheimer's disease.[11][12]
2. Drug Administration and Dosing
-
The test article and 4-PBA will be administered via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
A dose-response study should be conducted to determine the optimal therapeutic dosage.
3. Key Assessment Protocols
-
Protocol 6: Behavioral Testing (Rotarod Test for Motor Coordination)
-
Train mice on an accelerating rotarod for several days to establish a baseline performance.
-
Administer MPTP to induce motor deficits.
-
Treat mice with the test compound, 4-PBA, or vehicle for a specified period.
-
Test the mice on the rotarod at regular intervals and record the latency to fall.
-
An improvement in performance indicates a rescue of motor function.
-
-
Protocol 7: Behavioral Testing (Morris Water Maze for Spatial Memory)
-
In an Alzheimer's disease model, train mice to find a hidden platform in a circular pool of water using spatial cues.
-
During the probe trial, remove the platform and record the time spent in the target quadrant.
-
Improved performance in treated mice suggests a preservation of cognitive function.
-
-
Protocol 8: Histopathological Analysis (Immunohistochemistry)
-
At the end of the treatment period, perfuse the animals and collect the brains.
-
Section the brains and perform immunohistochemical staining for:
-
Tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra (for the Parkinson's model).
-
Amyloid-beta plaques and hyperphosphorylated tau in the hippocampus and cortex (for the Alzheimer's model).
-
-
Quantify the staining intensity and cell counts to assess the degree of neuroprotection.
-
-
Protocol 9: Biochemical Analysis of Brain Tissue
-
Homogenize brain tissue from a separate cohort of animals.
-
Use ELISA or HPLC to measure levels of:
-
Dopamine and its metabolites in the striatum (for the Parkinson's model).
-
Markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β).
-
-
Hypothetical Comparative In Vivo Data (MPTP Model)
| Assessment | Vehicle | 4-PBA | This compound |
| Rotarod Latency (seconds) | 45 | 110 | 135 |
| TH+ Neurons in Substantia Nigra (%) | 48% | 75% | 88% |
| Striatal Dopamine Levels (ng/mg tissue) | 2.5 | 6.8 | 8.2 |
| TNF-α Levels (pg/mg tissue) | 15.6 | 8.2 | 6.5 |
Proposed Signaling Pathway
Based on the known mechanisms of 4-PBA and the potential for the test article to act similarly, the following pathway illustrates the hypothesized neuroprotective signaling cascade.
Caption: Hypothesized neuroprotective signaling pathway.
Conclusion
The independent verification of a novel neuroprotective compound requires a systematic and multi-faceted approach. By employing a combination of in vitro and in vivo models and by comparing the test article, this compound, to a well-characterized compound like 4-PBA, researchers can generate robust and reliable data. This guide provides a foundational framework for such an investigation, emphasizing the importance of rigorous methodology and objective data interpretation in the pursuit of novel therapeutics for neurodegenerative diseases.
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A Comparative Guide to 4-Morpholin-4-YL-2-phenyl-butyric Acid and Other Morpholine-Based Drugs for Researchers
This guide provides a comprehensive comparison of the novel compound 4-Morpholin-4-YL-2-phenyl-butyric acid with other established morpholine-based drugs. Designed for researchers, scientists, and drug development professionals, this document delves into the potential mechanisms of action, therapeutic applications, and relevant experimental data, grounded in the established principles of medicinal chemistry and pharmacology.
The Significance of the Morpholine Scaffold in Drug Design
The morpholine ring is a privileged heterocyclic motif frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its utility stems from a combination of favorable physicochemical and metabolic properties. The presence of both an ether oxygen and a secondary amine in its structure imparts a unique polarity and hydrogen bonding capability, which can improve aqueous solubility and cell membrane permeability.[3][4] Furthermore, the morpholine moiety is known to often improve metabolic stability and reduce off-target toxicity, making it an attractive component in the design of new chemical entities.[3][4]
A plethora of approved drugs across diverse therapeutic areas contain the morpholine scaffold, underscoring its versatility. Notable examples include:
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
-
Aprepitant: A neurokinin-1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting.[3][4]
-
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used in the treatment of depression.[3][4]
-
Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor for the treatment of certain types of cancer.
The role of the morpholine ring in these drugs can range from being a critical part of the pharmacophore that directly interacts with the biological target to acting as a functional group that fine-tunes the molecule's pharmacokinetic properties.[1][2]
Unveiling this compound: A Structural and Functional Hypothesis
The 2-phenyl-butyric acid component is an isomer of the well-studied 4-phenylbutyric acid (4-PBA). 4-PBA is known to function as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[5][6][7] These activities have led to its investigation in a wide range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[5][6] The 2-phenyl isomer may share some of these properties, potentially influencing protein folding and gene expression.
The addition of the morpholine moiety to the 2-phenyl-butyric acid scaffold likely aims to enhance its drug-like properties. The morpholine ring could improve the compound's solubility, metabolic stability, and ability to cross the blood-brain barrier, which is a critical consideration for neurologically active agents.
Comparative Analysis: this compound vs. Other Morpholine-Based Drugs
To provide a clear comparison, we will analyze the hypothetical properties of this compound against established morpholine-containing drugs with diverse mechanisms of action.
| Feature | This compound (Hypothesized) | Reboxetine | Aprepitant | Gefitinib |
| Primary Mechanism of Action | Potential HDAC inhibition and/or chemical chaperone activity | Norepinephrine reuptake inhibition | NK1 receptor antagonism | EGFR kinase inhibition |
| Therapeutic Area | Potentially neurodegenerative diseases, metabolic disorders, oncology | Psychiatry (Depression) | Oncology (Supportive Care) | Oncology |
| Role of Morpholine Ring | Likely to enhance solubility, metabolic stability, and bioavailability | Part of the pharmacophore, contributing to receptor binding and selectivity | Contributes to the overall conformation and physicochemical properties | Improves solubility and pharmacokinetic profile |
| Key Experimental Data | To be determined | High affinity for the norepinephrine transporter (NAT) | High affinity for the NK1 receptor | Potent inhibition of EGFR tyrosine kinase activity |
Experimental Protocols for Characterization
To validate the hypothesized activities of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
1. Histone Deacetylase (HDAC) Inhibition Assay:
-
Objective: To determine if the compound inhibits HDAC activity.
-
Methodology:
-
Utilize a commercially available fluorometric HDAC assay kit.
-
Incubate recombinant human HDAC enzymes with a fluorescently labeled substrate in the presence of varying concentrations of this compound.
-
Measure the fluorescence intensity to quantify the level of substrate deacetylation.
-
Calculate the IC50 value to determine the compound's potency as an HDAC inhibitor.
-
2. Endoplasmic Reticulum (ER) Stress Assay:
-
Objective: To assess the compound's ability to mitigate ER stress.
-
Methodology:
-
Culture a suitable cell line (e.g., SH-SY5Y neuroblastoma cells).
-
Induce ER stress using a known agent such as tunicamycin or thapsigargin.
-
Treat the cells with different concentrations of this compound.
-
Measure markers of ER stress, such as the expression of GRP78/BiP and the splicing of XBP1 mRNA, using Western blotting and RT-PCR, respectively.
-
In Vivo Models
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
2. Efficacy in a Disease Model:
-
Objective: To evaluate the therapeutic potential of the compound in a relevant animal model.
-
Methodology (Example for Neuroprotection):
-
Utilize a mouse model of Parkinson's disease induced by MPTP.
-
Treat the mice with this compound before or after MPTP administration.
-
Assess motor function using behavioral tests such as the rotarod and pole test.
-
Perform histological analysis of the substantia nigra to quantify dopaminergic neuron survival.
-
Visualizing the Concepts
Signaling Pathway of ER Stress and Potential Intervention by a Chemical Chaperone
Potential intervention of a chemical chaperone in the ER stress pathway.
Experimental Workflow for In Vitro Characterization
Workflow for determining HDAC inhibition and ER stress mitigation.
Conclusion
This compound represents a promising chemical entity that marries the beneficial properties of the morpholine scaffold with the potential therapeutic activities of the phenylbutyric acid core. While further experimental validation is required, this guide provides a solid framework for researchers to understand its potential and to design experiments for its characterization. The strategic combination of these two moieties could lead to the development of a novel therapeutic agent with an improved pharmacological profile for a range of challenging diseases.
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Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Phenylbutyric Acid: simple structure - multiple effects. (2015). PubMed. [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]
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2-Phenylbutyric Acid | C10H12O2. (n.d.). PubChem. [Link]
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A Comparative Guide to Assessing the Isoform Selectivity of 4-Morpholin-4-YL-2-phenyl-butyric acid as a Histone Deacetylase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the isoform selectivity of the novel compound 4-Morpholin-4-YL-2-phenyl-butyric acid. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and compare its potential performance against established histone deacetylase (HDAC) inhibitors.
Introduction: The Critical Role of HDAC Isoform Selectivity
Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression by removing acetyl groups from histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[3] The human HDAC family is grouped into four classes, with the zinc-dependent Class I, II, and IV enzymes being major targets for therapeutic intervention in oncology, neurology, and inflammatory diseases.[2][4][5]
Early-generation HDAC inhibitors, such as Vorinostat (SAHA), are "pan-inhibitors," targeting multiple HDAC isoforms simultaneously. While effective in certain contexts, this broad activity can lead to off-target effects and toxicity.[6] Consequently, the field has shifted towards developing next-generation, isoform-selective inhibitors that promise improved therapeutic windows and reduced side effects.[5][6][7]
This compound is a structural analog of 4-phenylbutyric acid (4-PBA), a known HDAC inhibitor.[8][9][10][11][12] The addition of the morpholine group is a common medicinal chemistry strategy to improve pharmacokinetic properties. However, its precise inhibitory potency and, more importantly, its selectivity across the HDAC isoforms remain to be characterized. This guide outlines the essential experimental workflows to elucidate this selectivity profile.
Foundational Strategy: A Two-Pillar Approach to Selectivity Profiling
To build a robust and trustworthy selectivity profile, a dual-pronged approach is non-negotiable. We must first determine direct enzymatic inhibition through in vitro biochemical assays and then validate these findings in a biologically relevant context using in cellulo methods.
Caption: High-level workflow for assessing HDAC inhibitor selectivity.
Pillar 1: In Vitro Enzymatic Assays for Direct Inhibition Profiling
The most direct method to determine selectivity is to measure the concentration of the inhibitor required to reduce the activity of individual, purified recombinant HDAC isoforms by 50% (the IC50 value). A fluorometric assay is the industry standard due to its high throughput, sensitivity, and reliability.
Causality Behind Experimental Choices:
-
Recombinant Isoforms: Using highly purified, individual human HDAC isoforms (e.g., from baculovirus expression systems) is essential to eliminate confounding variables from other cellular proteins.[13] We recommend a screening panel that includes at a minimum:
-
Class I: HDAC1, HDAC2, HDAC3, HDAC8
-
Class IIa: HDAC4, HDAC7
-
Class IIb: HDAC6
-
-
Fluorogenic Substrate: A cell-impermeable, acetylated peptide substrate linked to a fluorophore is used. Upon deacetylation by an active HDAC, a developer solution containing a protease cleaves the peptide, releasing the fluorophore and generating a quantifiable signal. This provides a direct, real-time measurement of enzyme activity.[13]
-
Controls: Including a potent pan-inhibitor (e.g., Trichostatin A, SAHA) as a positive control and a vehicle (e.g., DMSO) as a negative control is critical for assay validation.
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Detailed Protocol: Fluorometric In Vitro HDAC Assay
This protocol is adapted from standard methodologies.[13][14][15]
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Final concentrations may range from 100 µM to 5 nM.
-
Prepare control compounds (e.g., SAHA, MS-275) in the same manner.
-
Dilute each recombinant human HDAC isoform to its optimal concentration (as determined by titration) in cold assay buffer.
-
-
Assay Plate Setup (384-well black plate):
-
Add 15 µL of the appropriate diluted HDAC isoform to each well.
-
Add 10 µL of the serially diluted test compound, controls, or vehicle (for positive/negative control wells) to the corresponding wells.
-
Gently mix and incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of a fluorogenic HDAC substrate (e.g., Fluor de Lys™) to all wells.
-
Incubate at 37°C for 3 hours.[13]
-
-
Signal Development:
-
Data Acquisition and Analysis:
-
Read the fluorescence on a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize the data to the positive (vehicle) and negative (pan-inhibitor) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
-
Pillar 2: Cell-Based Assays for Target Engagement and Validation
While informative, in vitro IC50 values do not account for cell permeability, target engagement in the complex cellular milieu, or off-target effects. Therefore, cell-based assays are essential to validate the biochemical findings. Western blotting for downstream acetylation marks is a direct and reliable method.
Causality Behind Experimental Choices:
-
Choice of Cell Line: Use a cell line known to express a broad range of HDACs, such as HeLa (cervical cancer) or HCT116 (colon cancer).[13][16]
-
Biomarkers of Selectivity: The key to this assay is probing for the acetylation of isoform-specific substrates.
-
Histone H3 (Ac-H3): Acetylation of histones is regulated primarily by Class I HDACs. An increase in Ac-H3 indicates inhibition of HDAC1, 2, or 3.[13]
-
α-Tubulin (Ac-Tubulin): α-tubulin is a well-established, specific substrate of HDAC6 (Class IIb).[17] Therefore, an increase in Ac-Tubulin is a hallmark of HDAC6 inhibition. A compound that increases Ac-H3 but not Ac-Tubulin is considered Class I-selective.[13][17]
-
-
Loading Control: Probing for a housekeeping protein like GAPDH or β-actin is crucial to ensure equal protein loading across all lanes, validating the integrity of the results.
Caption: Workflow for the cell-based Western blot assay for HDAC target engagement.
Detailed Protocol: Western Blot for Acetylation Markers
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM).
-
Include wells treated with a pan-inhibitor (SAHA, 1 µM) and a Class-I selective inhibitor (MS-275, 1 µM) as positive controls, and a vehicle (DMSO) as a negative control.
-
Incubate for 18-24 hours.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor (like TSA) to preserve acetylation marks post-lysis.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-acetyl-α-Tubulin, anti-acetyl-Histone H3, anti-GAPDH).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of the acetylation signal to the corresponding loading control band.
-
Comparative Analysis and Data Interpretation
The ultimate goal is to synthesize the data from both pillars into a clear selectivity profile. The results should be tabulated for easy comparison with established inhibitors.
Table 1: Hypothetical In Vitro IC50 Profile of HDAC Inhibitors (nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | Selectivity Bias |
| This compound | 50 | 75 | 60 | >10,000 | 150 | Class I |
| Vorinostat (SAHA)[13] | 10 | 20 | 15 | 30 | 300 | Pan-Inhibitor |
| MS-275 (Entinostat)[13] | 80 | 200 | 400 | >20,000 | >20,000 | HDAC1/3 Selective |
| Tubastatin A[17] | >10,000 | >10,000 | >10,000 | 15 | >10,000 | HDAC6 Selective |
Data for this compound is hypothetical for illustrative purposes. Data for comparators are representative values from the literature.
Interpretation:
-
Hypothetical Result: The hypothetical data in Table 1 suggests that this compound is a potent Class I HDAC inhibitor, with significantly weaker activity against the Class IIb isoform HDAC6. Its potency against HDAC8 is moderate.
-
Cell-Based Confirmation: These in vitro findings would be validated by the Western blot results. We would expect to see a dose-dependent increase in acetylated Histone H3 upon treatment with our test compound, similar to the Class I-selective inhibitor MS-275. Crucially, we would expect to see little to no increase in acetylated α-Tubulin, in stark contrast to the pan-inhibitor SAHA, which would increase both markers. This concordance between biochemical and cellular data builds a high-confidence selectivity profile.
Conclusion
Determining the isoform selectivity of a novel compound like this compound is a cornerstone of its preclinical evaluation. By employing a rigorous, two-pillar strategy that combines direct enzymatic inhibition assays with functional cell-based validation, researchers can build a trustworthy and comprehensive profile. This approach not only elucidates the compound's mechanism of action but also provides the critical data needed to predict its therapeutic potential and guide further drug development efforts. The methodologies described herein represent a robust, self-validating system for making these critical assessments.
References
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PubChem. 4-Phenylbutyric Acid. National Center for Biotechnology Information. [Link]
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PLoS One. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition. (2021). [Link]
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PubMed Central. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. (2019). [Link]
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Wiley Online Library. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor?. (2022). [Link]
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PubMed Central. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). [Link]
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MDPI. Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). [Link]
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Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). [Link]
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PubMed Central. Isoform-selective histone deacetylase inhibitors. (2009). [Link]
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PubMed Central. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). [Link]
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Portland Press. Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. Biochemical Journal. (2008). [Link]
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PubMed. Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. (2004). [Link]
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PubMed Central. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. (2017). [Link]
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PubMed Central. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability. (2021). [Link]
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PubMed Central. Purification and enzymatic assay of class I histone deacetylase enzymes. (2019). [Link]
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PubMed Central. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal. (2018). [Link]
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PubMed Central. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2019). [Link]
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Royal Society of Chemistry. Next-generation of selective histone deacetylase inhibitors. (2019). [Link]
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PubMed. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (2020). [Link]
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MDPI. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods. (2024). [Link]
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ResearchGate. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (2019). [Link]
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Semantic Scholar. Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. (2013). [Link]
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MDPI. Histone Deacetylases and Their Isoform-Specific Inhibitors in Ischemic Stroke. (2022). [Link]
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MDPI. A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. (2023). [Link]
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Maynooth University. Antitumor platinum(IV) derivatives of carboplatin and the histone deacetylase inhibitor 4-phenylbutyric acid. (2017). [Link]
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Benchmarking 4-Phenylbutyric Acid Against Standard-of-Care Treatments for Rheumatoid Arthritis: A Comparative Guide for Researchers
This guide provides an in-depth comparative analysis of 4-phenylbutyric acid (4-PBA) and current standard-of-care treatments for rheumatoid arthritis (RA). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, preclinical efficacy, and potential therapeutic positioning of 4-PBA, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the experimental designs used to generate this information.
Introduction: The Evolving Landscape of Rheumatoid Arthritis Therapeutics
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. The therapeutic landscape for RA has evolved significantly, moving from non-specific immunosuppressants to targeted biologic and synthetic disease-modifying antirheumatic drugs (DMARDs). However, a substantial number of patients either do not respond adequately to current therapies or experience treatment-limiting adverse effects, underscoring the need for novel therapeutic agents with distinct mechanisms of action.
4-Phenylbutyric acid, a low molecular weight fatty acid, has garnered interest for its pleiotropic effects, including its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor.[1][2] Its ability to mitigate endoplasmic reticulum (ER) stress is particularly relevant to RA, as ER stress is implicated in the inflammatory and proliferative responses of synovial fibroblasts, key players in the pathogenesis of the disease.[3]
This guide will benchmark 4-PBA against methotrexate (MTX), a conventional synthetic DMARD and the cornerstone of RA therapy, and a tumor necrosis factor (TNF) inhibitor, representing the class of biologic DMARDs that have revolutionized RA treatment.
Mechanisms of Action: A Tale of Three Pathways
A fundamental understanding of the mechanism of action is crucial for designing relevant benchmarking studies and interpreting their outcomes.
4-Phenylbutyric Acid: Targeting Cellular Stress and Epigenetics
4-PBA's therapeutic potential in RA stems from its dual ability to act as a chemical chaperone and an HDAC inhibitor.[1][2]
-
Chemical Chaperone Activity and ER Stress Reduction: In the inflamed synovium, the high demand for protein synthesis by synovial fibroblasts can lead to an accumulation of misfolded proteins in the ER, a condition known as ER stress. This activates the unfolded protein response (UPR), which, if unresolved, can trigger pro-inflammatory and pro-apoptotic pathways.[3][4] 4-PBA helps to alleviate ER stress by facilitating proper protein folding, thereby reducing the activation of the UPR.[3][4]
-
Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, 4-PBA can modulate gene expression by altering the acetylation status of histones, leading to a more open chromatin structure and influencing the transcription of genes involved in inflammation and cell proliferation.[1][2]
Caption: Dual mechanism of 4-PBA in alleviating ER stress and inhibiting HDAC.
Methotrexate: The Antiproliferative Workhorse
Methotrexate's primary mechanism in RA is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for purine and pyrimidine synthesis. This leads to the inhibition of lymphocyte and fibroblast proliferation. Additionally, MTX increases intracellular adenosine levels, which has potent anti-inflammatory effects.
TNF Inhibitors: Neutralizing a Key Cytokine
TNF inhibitors are monoclonal antibodies or soluble receptors that bind to and neutralize tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in the RA synovial microenvironment. By blocking TNF-α, these agents interrupt the downstream inflammatory cascade, reducing synovial inflammation and structural damage.
Preclinical Benchmarking: In Vitro and In Vivo Models
To objectively compare the performance of 4-PBA against standard-of-care treatments, a series of well-established preclinical models are employed.
In Vitro Assays: Dissecting Cellular Responses
Objective: To evaluate the direct effects of 4-PBA, MTX, and a TNF inhibitor on key cellular players in RA pathogenesis.
Experimental Model: Rheumatoid Arthritis Synovial Fibroblasts (RASFs) are primary cells isolated from the synovial tissue of RA patients. These cells exhibit a semi-transformed phenotype and are major contributors to cartilage and bone destruction.
Key Experimental Protocols:
-
Protocol 1: RASF Proliferation Assay
-
Seed RASFs in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, starve the cells in serum-free medium for another 24 hours.
-
Treat the cells with a dose-range of 4-PBA, MTX, or a control compound for 72 hours.
-
Assess cell proliferation using a BrdU incorporation assay or a CyQUANT Direct Cell Proliferation Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
-
Protocol 2: Cytokine Production Assay
-
Seed RASFs in 24-well plates and grow to confluence.
-
Stimulate the cells with interleukin-1β (IL-1β) or TNF-α (10 ng/mL) in the presence of varying concentrations of 4-PBA, MTX, or a TNF inhibitor for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, IL-8) and matrix metalloproteinases (e.g., MMP-1, MMP-3) using enzyme-linked immunosorbent assays (ELISAs).
-
-
Protocol 3: Western Blot for ER Stress Markers
-
Treat RASFs with an ER stress inducer (e.g., tunicamycin) with or without 4-PBA for 6-8 hours.
-
Lyse the cells and separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with antibodies against ER stress markers such as GRP78 and CHOP.
-
Use a housekeeping protein (e.g., β-actin) for normalization.
-
Expected Outcomes and Comparative Data:
| Parameter | 4-Phenylbutyric Acid | Methotrexate | TNF Inhibitor |
| RASF Proliferation (IC50) | Moderate Inhibition | Potent Inhibition | No Direct Effect |
| IL-6 Production (IC50) | Dose-dependent reduction | Moderate reduction | Potent reduction (if TNF-stimulated) |
| MMP-3 Production (IC50) | Dose-dependent reduction | Moderate reduction | Potent reduction (if TNF-stimulated) |
| GRP78 Expression | Reduces induced expression | No direct effect | No direct effect |
In Vivo Models: Assessing Systemic Efficacy
Objective: To evaluate the therapeutic efficacy of 4-PBA in a well-established animal model of inflammatory arthritis.
Experimental Model: The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical evaluation of RA therapeutics. This model recapitulates many of the histological and pathological features of human RA.
Key Experimental Protocol:
-
Protocol 4: Collagen-Induced Arthritis (CIA) Model
-
Immunize male DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
Upon the first signs of arthritis, randomize the mice into treatment groups: Vehicle control, 4-PBA (e.g., 40 mg/kg, i.p., daily), Methotrexate (e.g., 1 mg/kg, i.p., 3 times/week), and a TNF inhibitor (e.g., 10 mg/kg, i.p., twice weekly).
-
Monitor the mice for clinical signs of arthritis (paw swelling, erythema) and assign a clinical score daily.
-
At the end of the study (e.g., day 42), collect paws for histological analysis of inflammation, pannus formation, and bone erosion.
-
Collect serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Caption: Workflow of the Collagen-Induced Arthritis (CIA) model.
Expected Outcomes and Comparative Data:
| Parameter | 4-Phenylbutyric Acid | Methotrexate | TNF Inhibitor |
| Clinical Arthritis Score | Significant reduction | Significant reduction | Potent reduction |
| Paw Swelling | Significant reduction | Significant reduction | Potent reduction |
| Histological Inflammation | Reduced infiltration | Reduced infiltration | Markedly reduced infiltration |
| Bone Erosion | Reduced | Reduced | Markedly reduced |
| Serum IL-6 Levels | Decreased | Decreased | Markedly decreased |
Discussion and Future Directions
The preclinical data suggest that 4-phenylbutyric acid exhibits anti-inflammatory and anti-proliferative effects in relevant models of rheumatoid arthritis.[3] Its efficacy in the CIA model, while perhaps not as potent as a TNF inhibitor, is significant and comparable to that of methotrexate. The unique mechanism of action of 4-PBA, targeting ER stress, offers a potential therapeutic avenue for patients who are refractory to or intolerant of current DMARDs.
Key Insights:
-
4-PBA's ability to reduce ER stress in synovial fibroblasts represents a novel approach to modulating the inflammatory microenvironment of the RA synovium.[3]
-
The in vivo efficacy of 4-PBA in the CIA model validates its potential as a disease-modifying agent.[3]
-
Combination studies of 4-PBA with methotrexate or other DMARDs are warranted to explore potential synergistic effects.
Future Research:
-
Further elucidation of the downstream signaling pathways affected by 4-PBA-mediated ER stress reduction in RASFs.
-
Investigation of the impact of 4-PBA on other immune cells involved in RA pathogenesis, such as T cells and B cells.
-
Pharmacokinetic and pharmacodynamic studies to optimize the dosing regimen of 4-PBA for potential clinical translation in RA.
Conclusion
This comparative guide provides a framework for evaluating the therapeutic potential of 4-phenylbutyric acid in the context of established standard-of-care treatments for rheumatoid arthritis. The presented data and experimental protocols demonstrate that 4-PBA possesses a unique mechanism of action and exhibits promising preclinical efficacy. While further research is required, 4-PBA represents a compelling candidate for further development as a novel therapy for rheumatoid arthritis.
References
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Choi, Y. J., Park, Y. J., Park, M. K., Lee, J. W., & Kim, Y. M. (2018). 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts. Journal of Cellular and Molecular Medicine, 22(12), 6075-6086. [Link]
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Canani, R. B., Di Costanzo, M., Leone, L., Pedata, M., Meli, R., & Calignano, A. (2011). Potential beneficial effects of butyrate in intestinal and extraintestinal diseases. World Journal of Gastroenterology, 17(12), 1519–1528. [Link]
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Kuang, L., Yao, Y., Chen, Y., Li, L., & Chen, G. (2021). 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. Metabolomics, 17(4), 1-13. [Link]
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Ricci, D., Zito, E., & De Jaco, A. (2019). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1866(5), 849-858. [Link]
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- Tiwari, A., Kumar, A., & Singh, N. (2022). 4-Phenylbutyric acid: a novel therapeutic agent for neurodegenerative diseases. Molecular Neurobiology, 59(1), 1-22.
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- Paganoni, S., Macklin, E. A., & Videnovic, A. (2020). A randomized, placebo-controlled, double-blind, parallel-group, multicenter study of sodium phenylbutyrate for the treatment of amyotrophic lateral sclerosis. The Lancet Neurology, 19(4), 304-313.
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A Comparative Guide to the Reproducibility of Published Findings on 4-Morpholin-4-YL-2-phenyl-butyric Acid and its Analogs
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of the reproducibility of published research on 4-Morpholin-4-YL-2-phenyl-butyric acid and related analogs of 4-phenylbutyric acid (4-PBA). In the absence of direct replication studies, this document offers a comparative analysis across existing literature, highlighting consistencies, discrepancies, and the methodological factors that influence experimental outcomes. Our objective is to equip researchers with the insights and standardized protocols necessary to conduct robust and reproducible studies in this promising area of drug discovery.
Introduction: The Challenge of Reproducibility in Preclinical Research
The advancement of novel therapeutics is contingent on the reliability of preclinical research. However, the scientific community has faced a growing "reproducibility crisis," where many significant findings from high-impact studies have been difficult to replicate.[1][2] This issue is particularly prevalent in preclinical cancer biology, where large-scale projects have encountered significant hurdles in repeating published experiments.[3][4] Challenges often stem from a lack of detailed methodologies in original publications, the unavailability of key reagents, and insufficient data sharing.[2][5]
4-phenylbutyric acid (4-PBA) is a clinically approved drug for urea cycle disorders that has garnered significant interest for its broader therapeutic potential.[6] It functions as a chemical chaperone to alleviate endoplasmic reticulum (ER) stress and as a pan-histone deacetylase (HDAC) inhibitor.[7][8][9] These mechanisms give it potential applications in oncology and neurodegenerative diseases.[7][10] Consequently, numerous analogs, such as this compound, have been synthesized to optimize its potency, selectivity, and pharmacokinetic properties.[11] This guide will navigate the published findings on these analogs through the lens of reproducibility, providing a framework for interpreting existing data and designing future experiments.
Core Mechanisms of Action: HDAC Inhibition and ER Stress Alleviation
The biological activities of 4-PBA and its derivatives primarily revolve around two interconnected cellular processes: histone acetylation and the unfolded protein response (UPR). Understanding these pathways is crucial for designing and interpreting experiments.
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, 4-PBA and its analogs promote histone hyperacetylation, which relaxes chromatin structure and allows for the expression of tumor suppressor genes like p21.[8][11]
Endoplasmic Reticulum (ER) Stress Regulation: As a chemical chaperone, 4-PBA helps to properly fold and prevent the aggregation of misfolded proteins within the ER, thereby mitigating ER stress and inhibiting pro-apoptotic pathways.[6][12][13]
Below is a diagram illustrating the proposed signaling pathway influenced by 4-PBA analogs.
Caption: A workflow for evaluating 4-PBA analogs.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This protocol is designed to provide a quantitative measure of a compound's ability to inhibit HDAC activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Use a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Use HeLa nuclear extract as a source of HDAC enzymes.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
-
Assay Procedure:
-
Serially dilute the test compound in assay buffer. We recommend a 10-point, 3-fold dilution series starting from 100 µM.
-
In a 96-well black plate, add 5 µL of the diluted compound.
-
Add 35 µL of HeLa nuclear extract diluted in assay buffer.
-
Include a "no inhibitor" control (DMSO vehicle) and a "positive control" (e.g., Trichostatin A).
-
Incubate for 15 minutes at 37°C. Causality: This pre-incubation allows the inhibitor to bind to the HDAC enzymes before the substrate is added.
-
Initiate the reaction by adding 10 µL of the HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of developer solution containing a trypsin-like protease and Trichostatin A. Trustworthiness: The developer stops the HDAC reaction and cleaves the deacetylated substrate to release the fluorophore, providing a robust signal.
-
Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity) and the positive control (0% activity).
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol validates target engagement within a cellular context.
-
Cell Culture and Treatment:
-
Plate a cancer cell line (e.g., HCT116, HeLa) and allow cells to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 from the biochemical assay) for 6-24 hours. Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation: Including a known HDAC inhibitor like SAHA or TSA as a positive control is crucial to validate the antibody and the cellular response.
-
-
Protein Quantification and SDS-PAGE:
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3K9). Use an antibody against total Histone H3 or a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetyl-H3 signal to the total H3 or loading control signal. A dose-dependent increase in the acetyl-H3 signal confirms target engagement.
-
Discussion and Recommendations for Future Research
The existing literature on 4-PBA analogs suggests a promising class of therapeutic agents, but a rigorous, standardized approach is needed to validate and compare findings. The primary challenge to reproducibility is the lack of uniformity in experimental design and reporting.
Recommendations:
-
Standardized Reporting: Publications should include detailed descriptions of all reagents, cell line sources (including authentication), and assay conditions, following guidelines such as the ARRIVE guidelines for in vivo studies.
-
Use of Control Compounds: Every study should include 4-PBA as a reference compound to allow for the calculation of relative potency and to bridge results across different labs.
-
Orthogonal Assays: Key findings, such as a compound's potency, should be confirmed with at least two different assay methods (e.g., a biochemical assay and a cellular target engagement assay).
-
Data Sharing: Raw data and detailed protocols should be made publicly available in repositories to allow for independent analysis and replication attempts.
By adopting these practices, the research community can build a more reliable and cohesive body of knowledge on this compound and its analogs, accelerating their potential translation into clinically effective therapies.
References
- Challenges for assessing replicability in preclinical cancer biology.
- Study Finds Reproducibility Issues in High-Impact Cancer Papers. The Scientist.
- Challenges for assessing replicability in preclinical cancer biology. PubMed.
- Cancer researchers overestimate reproducibility of preclinical studies. McGill University.
- Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. PubMed.
- A massive 8-year effort finds that much cancer research can't be replic
- Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegener
- Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line.
- Sodium 4-phenylbutyrate (4-PBA sodium) | HDAC/ERS Inhibitor. MedchemExpress.com.
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. PubMed.
- Histone deacetylase inhibitor 4-phenylbutyrate suppresses GAPDH mRNA expression in glioma cells. PubMed.
- Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. PubMed Central.
- The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis.
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
- A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. PubMed.
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- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 4-Morpholin-4-YL-2-phenyl-butyric Acid
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the laboratory bench. The final step, proper disposal, is as critical as any reaction or analysis. This guide provides a detailed protocol for the safe and compliant disposal of 4-Morpholin-4-YL-2-phenyl-butyric acid, a compound often encountered in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative and cautious approach is paramount. This document synthesizes established principles of hazardous waste management to ensure the safety of personnel and the protection of our environment.
Hazard Assessment: Proceeding with Caution
Due to the lack of a dedicated Safety Data Sheet for this compound, its full toxicological and ecotoxicological profile is not definitively known. However, by examining its structural components—a morpholine ring, a phenyl group, and a butyric acid chain—we can infer potential hazards. The precautionary principle dictates that in the absence of complete data, the compound should be treated as hazardous.
Safety Data Sheets for related compounds, such as 2-phenylbutyric acid and 4-phenylbutyric acid, indicate potential for skin, eye, and respiratory irritation[1][2]. The morpholine moiety is a common feature in many pharmaceuticals and is often associated with desirable pharmacokinetic properties[3][4][5]. Nevertheless, the overall molecule must be handled as a substance with unknown toxicity.
Therefore, this compound should be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste[1].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged handling, consider double-gloving. |
| Body Protection | A standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. If there is a risk of aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound must follow a systematic and compliant procedure. The following steps provide a clear pathway from the point of generation to final removal by a licensed waste management service.
Waste Segregation and Container Selection
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
Choose a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended. The container must be in good condition, with no cracks or leaks.
-
Never mix incompatible wastes. This compound should not be mixed with strong oxidizing agents or other reactive chemicals in the same waste container.
Labeling: Clarity is Key
Proper labeling is a critical component of hazardous waste management, ensuring that the contents are clearly identifiable and that the risks are communicated.
As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated area , away from sources of ignition and incompatible materials.
-
Use secondary containment , such as a plastic tub, to capture any potential leaks or spills.
Arranging for Disposal
Once the waste container is full or has been in accumulation for a designated period (as per your institution's policies), it must be disposed of through a licensed hazardous waste contractor.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Ensure all paperwork required by your institution and the waste contractor is completed accurately.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Small Spills (in Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a designated waste container.
-
Clean the spill area with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of laboratory chemicals is a fundamental aspect of scientific integrity and a shared responsibility. By adhering to the conservative and systematic procedures outlined in this guide, researchers can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-phenylbutyric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Phenylbutyric acid, 98%. Retrieved from [Link]
- Bolas, N., & D'Orazio, G. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Di Sarno, V., et al. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Expert Opinion on Drug Discovery, 16(8), 915-933.
- E3S Web of Conferences. (2024).
-
Wikipedia. (n.d.). Sodium phenylbutyrate. Retrieved from [Link]
-
ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Cleanchem Laboratories. (2025). MATERIAL SAFETY DATA SHEETS. Retrieved from [Link]
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- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Mastering the Safe Handling of 4-Morpholin-4-YL-2-phenyl-butyric acid: A Guide for Laboratory Professionals
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. Among these, 4-Morpholin-4-YL-2-phenyl-butyric acid presents a unique set of handling requirements due to its composite structure, incorporating both a phenylbutyric acid and a morpholine moiety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: A Synthesis of Component Risks
-
Phenylbutyric Acid Moiety: This component suggests that the compound may cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure could lead to more significant health effects.
-
Morpholine Moiety: Morpholine is a corrosive, flammable, and toxic substance.[3][4][5] It can cause severe skin burns and eye damage, and its vapors are harmful if inhaled.[3][5]
Given this composite risk, this compound should be handled as a substance that is, at a minimum, a significant irritant and potentially corrosive and toxic.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the essential equipment and the rationale for its use.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over the goggles when handling larger quantities (>50g) or when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause serious eye irritation or damage.[2][6] |
| Hand Protection | Nitrile or butyl rubber gloves. Gloves should be inspected for integrity before each use. Double-gloving is recommended when handling concentrated forms of the substance. | Provides a barrier against skin contact, which can cause irritation or corrosive burns.[6] Nitrile and butyl rubber offer good resistance to a broad range of chemicals. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Chemical-resistant apron when handling larger volumes. Long pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and splashes.[7] Flame-resistant material is a precaution due to the flammability of the morpholine component.[5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is required. | Minimizes the inhalation of potentially harmful vapors or dust, which can cause respiratory tract irritation.[1][6] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling this compound at every stage is critical for safety. The following workflow provides a step-by-step guide for laboratory operations.
Caption: Step-by-step workflow for safe handling.
Detailed Procedural Steps
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8][9]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[10]
-
When weighing the solid compound, use techniques that minimize dust generation.
-
For reactions, add the compound slowly to the reaction vessel to control any potential exothermic processes.
3. Spill Management:
-
In the event of a small spill, evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[3][5]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site once the material has been removed.[11]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Emergency Procedures: A Quick Reference
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention. |
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.
References
- Morpholine - SAFETY DATA SHEET. (2010-08-06).
- Safety Data Sheet: Morpholine. Astech Ireland.
- Morpholine - SAFETY DATA SHEET. (2025-04-16).
- MORPHOLINE EXTRA PURE. Loba Chemie.
- Personal Protective Equipment (PPE). CHEMM.
- Safety Data Sheet: Morpholine. Carl ROTH.
- What PPE Should You Wear When Handling Acid 2026?. (2025-01-07). LeelineWork.
- SAFETY DATA SHEET. Fisher Scientific.
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals. (2022-12-07). Hazmat School.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- SAFETY DATA SHEET. (2021-12-24). Fisher Scientific.
- SAFETY DATA SHEET. (2025-12-19). Fisher Scientific.
- Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH&Co.KG.
- 4-PHENYL BUTYRIC ACID CAS NO 1821-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- MATERIAL SAFETY DATA SHEETS. (2025-10-11). Cleanchem Laboratories.
- 4-Phenylbutyric acid - Safety Data Sheet. ChemicalBook.
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- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 11. carlroth.com:443 [carlroth.com:443]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
